Perfluorodecalin
Description
This compound is under investigation in clinical trial NCT03668665 (Influencing Wound Healing Through the Application of Hyaluronic Acid With this compound and Physalis Angulata Extract After Split Skin Removal From the Thigh - a Study in "Split Wound Design").
RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
| Record name | Perflunafene | |
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| Record name | trans-Perfluorodecalin | |
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| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
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Molecular Weight |
462.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-94-5, 60433-11-6, 60433-12-7 | |
| Record name | Perfluorodecalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perflunafene [INN:BAN] | |
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| Record name | cis-Perfluorodecalin | |
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| Record name | trans-Perfluorodecalin | |
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| Record name | Perfluorodecalin | |
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| Record name | Perfluorodecalin | |
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| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
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| Record name | Perflunafene | |
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| Record name | trans-Perfluorodecalin | |
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| Record name | cis-Perfluorodecahydronaphthalene | |
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| Record name | Perflunafene | |
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| Record name | 60433-11-6 | |
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| Record name | PERFLUNAFENE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Perfluorodecalin via the Fowler Process
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of perfluorodecalin (PFD), a fully fluorinated derivative of decalin, through the well-established Fowler process. PFD's remarkable chemical and biological inertness, coupled with its high gas-dissolving capacity, has made it a valuable compound in various biomedical and industrial applications, including as a component of artificial blood substitutes and as a contrast agent in medical imaging. This document provides a thorough overview of the synthesis, including detailed experimental protocols, quantitative data, and visualizations of the process workflow and underlying chemical principles.
Introduction to the Fowler Process
The Fowler process is a cornerstone of industrial organofluorine chemistry, developed to overcome the challenges of direct fluorination with elemental fluorine, which is often too reactive and can lead to the degradation of the hydrocarbon backbone.[1] This vapor-phase method utilizes a high-valency metal fluoride, most commonly cobalt(III) fluoride (CoF₃), as a fluorinating agent to replace all hydrogen atoms in a hydrocarbon with fluorine atoms.[1] For the synthesis of this compound, the starting material is typically decalin or its partially hydrogenated precursor, tetralin.[2]
The overall process can be summarized in two key stages:
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Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at elevated temperatures to produce the active fluorinating agent, cobalt(III) fluoride.[1]
-
Fluorination of the Hydrocarbon: The hydrocarbon vapor is passed over a heated bed of CoF₃, where the hydrogen atoms are systematically replaced by fluorine atoms, yielding the desired perfluorocarbon and hydrogen fluoride (HF) as a byproduct. The CoF₃ is reduced back to CoF₂ in the process.[1]
Reaction Mechanism and Signaling Pathway
The fluorination of hydrocarbons via the Fowler process is understood to proceed through a single-electron transfer (SET) mechanism, which involves the formation of a carbocation intermediate. This reactive intermediate can be susceptible to rearrangements, which can result in a mixture of isomeric products.
Below is a conceptual representation of the reaction pathway for the fluorination of a C-H bond in decalin using the Fowler process.
Caption: Conceptual diagram of the single-electron transfer mechanism in the Fowler process.
Experimental Protocols
While specific industrial parameters are often proprietary, the following sections outline the general experimental procedures for the synthesis of this compound via the Fowler process, based on principles described in the scientific literature and patents.
Preparation of Cobalt(III) Fluoride
The active fluorinating agent, CoF₃, is prepared by passing elemental fluorine, typically diluted with an inert gas such as nitrogen, over anhydrous cobalt(II) chloride or cobalt(II) fluoride at elevated temperatures.
Experimental Setup:
-
A tubular reactor made of a material resistant to fluorine and high temperatures (e.g., nickel or Monel).
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A furnace capable of maintaining temperatures in the range of 250-400°C.
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Gas flow controllers for fluorine and nitrogen.
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A system for trapping unreacted fluorine and hydrogen fluoride.
Procedure:
-
Anhydrous CoCl₂ or CoF₂ is placed in the reactor.
-
The reactor is heated to the desired temperature (e.g., 250°C).
-
A stream of fluorine gas, diluted with nitrogen, is passed through the reactor.
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The reaction is complete when the exit gas stream no longer contains unreacted fluorine, indicating the full conversion of Co(II) to Co(III).
Vapor-Phase Fluorination of Decalin
The perfluorination of decalin is carried out by passing decalin vapor, carried by an inert gas, over the prepared CoF₃ bed.
Experimental Setup:
-
A tubular reactor containing the CoF₃ catalyst bed.
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A furnace to heat the reactor to the reaction temperature.
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A vaporizer to generate decalin vapor at a controlled rate.
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A condenser system to collect the crude this compound product and HF.
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A scrubbing system to neutralize the acidic byproducts.
Procedure:
-
The reactor containing CoF₃ is heated to the reaction temperature, typically in the range of 300-400°C.
-
A stream of nitrogen is passed through the vaporizer containing decalin to carry the hydrocarbon vapor into the reactor.
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The fluorination reaction occurs as the decalin vapor passes over the CoF₃ bed.
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The product stream, containing this compound, partially fluorinated intermediates, hydrogen fluoride, and nitrogen, exits the reactor.
-
The stream is passed through a condenser to liquefy the organic products and HF.
-
The crude product is collected and subsequently purified.
Quantitative Data
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes typical ranges for key parameters based on available literature.
| Parameter | Value | Reference |
| CoF₃ Regeneration Temperature | 250 - 400 °C | |
| Fluorination Temperature | 300 - 400 °C | |
| Starting Material | Decalin or Tetralin | |
| Catalyst | Cobalt(III) Fluoride (CoF₃) | |
| Product Yield | Variable, dependent on conditions | - |
| Byproducts | Hydrogen Fluoride (HF), partially fluorinated compounds, isomeric PFDs |
Experimental and Process Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound via the Fowler process.
Caption: Workflow diagram for the synthesis and purification of this compound.
Purification of this compound
The crude product from the Fowler process is a mixture containing this compound (as cis and trans isomers), partially fluorinated compounds, and hydrogen fluoride. Purification typically involves the following steps:
-
Neutralization and Washing: The acidic hydrogen fluoride is removed by washing the crude product with a dilute aqueous base (e.g., sodium carbonate solution) followed by water.
-
Fractional Distillation: The organic layer is then subjected to fractional distillation to separate the this compound isomers from any remaining starting material and partially fluorinated byproducts. The different boiling points of the components allow for their separation.
Conclusion
The Fowler process remains a vital industrial method for the synthesis of perfluorocarbons like this compound. Its ability to achieve complete fluorination of hydrocarbons in a controlled manner is a significant advantage over direct fluorination. While the process involves harsh conditions and the use of elemental fluorine for catalyst regeneration, it provides a reliable route to high-purity this compound, a compound with critical applications in medicine and industry. Further research into optimizing catalyst performance and reactor design can lead to improved efficiency and sustainability of this important process.
References
A Technical Guide to the Physicochemical Properties of Perfluorodecalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD) is a synthetic, biologically inert fluorocarbon liquid renowned for its remarkable capacity to dissolve respiratory gases such as oxygen and carbon dioxide.[1][2][3][4] Chemically, it is a derivative of decalin (C₁₀H₁₈) where all hydrogen atoms have been substituted with fluorine atoms, resulting in the molecular formula C₁₀F₁₈.[5] This complete fluorination imparts exceptional chemical and thermal stability, as well as hydrophobicity and lipophobicity. These unique properties have made this compound a subject of intense research and a component in various biomedical and biotechnological applications, including as a blood substitute, in liquid ventilation, for oxygenating cell cultures, and in ophthalmology.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its application workflow in cell culture.
Core Physicochemical Properties
The physicochemical characteristics of this compound are central to its functionality, particularly its high density and exceptional gas-dissolving capabilities. These properties are summarized in the tables below. It is important to note that this compound exists as cis and trans isomers, which have very similar properties, though a notable difference exists in their melting points. Commercial preparations are typically a mixture of these isomers.
Table 1: General and Physical Properties of this compound
| Property | Value | Units | Conditions | Source(s) |
| Molecular Formula | C₁₀F₁₈ | - | - | |
| Molecular Weight | 462.08 | g/mol | - | |
| Appearance | Clear, colorless liquid | - | Ambient | |
| Density | 1.908 | g/mL | 25 °C | |
| 1.917 | g/mL | - | ||
| 1.93 | g/mL | 25 °C | ||
| 1.941 | g/mL | 20 °C | ||
| Boiling Point | 142 | °C | (lit.) | |
| 140 | °C | - | ||
| 141-143 | °C | (lit.) | ||
| Melting Point | -10 | °C | (lit., mixture) | |
| -6.7 | °C | (50/50 mixture) | ||
| -5 | °C | - | ||
| -3.6 | °C | (cis-isomer) | ||
| +18 | °C | (trans-isomer) | ||
| Refractive Index | 1.313 | nD | 20 °C | |
| 1.3145 | nD | 20 °C | ||
| 1.31 | nD | 25 °C |
Table 2: Thermodynamic and Fluid Dynamic Properties of this compound
| Property | Value | Units | Conditions | Source(s) |
| Vapor Pressure | 6.25 | torr | 25 °C | |
| 6.8 | mmHg | 25 °C | ||
| 8.8 | hPa | 25 °C | ||
| 0.88 | kPa | - | ||
| Vapor Density | 16 | (air=1) | - | |
| 17.5 | (vs air) | - | ||
| Surface Tension | 19.3 | dynes/cm | 25 °C | |
| 17.6 | mN/m | - | ||
| Viscosity, Kinematic | 2.94 | cSt | 25 °C | |
| 2.63 | mm²/s | - | ||
| 2.66 | mm²/s | - | ||
| Viscosity, Dynamic | 5.1 | mPa·s | - | |
| 5.412 | mPa·s | 298 K (25 °C) | ||
| Heat of Vaporization | 16.1 | cal/g | - | |
| 78.7 | kJ/kg | @ boiling point | ||
| Specific Heat | 1.05 | kJ/kg·K | - |
Table 3: Solubility Properties of this compound
| Property | Value | Units | Conditions | Source(s) |
| Oxygen (O₂) Solubility | 49 | mL O₂ / 100 mL | 25 °C | |
| 403 | mL O₂ / L | 25 °C, 1 atm | ||
| Carbon Dioxide (CO₂) Solubility | ~4x O₂ solubility | - | - | |
| Water Solubility | Insoluble (10 ppm) | - | - | |
| Solubility in other solvents | Soluble in aliphatic and chlorinated hydrocarbons | - | - | |
| Octanol/Water Partition Coefficient (log Kow) | 5.7 | - | - |
Experimental Protocols
The accurate determination of the physicochemical properties listed above relies on standardized and precise experimental methodologies. Below are detailed protocols for measuring several key properties of this compound.
Density Measurement
The density of liquid this compound is typically measured using a vibrating tube densimeter .
-
Principle: This method is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid in the tube.
-
Methodology:
-
Calibration: The instrument is first calibrated using two substances with precisely known densities, such as dry air and ultrapure water, at the measurement temperature.
-
Sample Introduction: A small, degassed sample of this compound is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.
-
Measurement: The U-tube is set into undamped oscillation. The instrument's electronics measure the resonant frequency of the tube filled with the sample.
-
Calculation: The density is automatically calculated by the instrument's software based on the measured frequency and the calibration data. Measurements are typically performed over a range of temperatures (e.g., 293 to 333 K) to determine the temperature dependence of the density.
-
Viscosity Measurement
Both kinematic and dynamic viscosity can be determined. A common method for perfluorocarbons is using a calibrated glass capillary viscometer , such as an Ubbelohde viscometer.
-
Principle: This technique measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of the viscometer. This flow time is proportional to the kinematic viscosity.
-
Methodology:
-
Apparatus Setup: An Ubbelohde viscometer is placed in a constant temperature water bath to ensure thermal stability (e.g., ±0.01 K).
-
Sample Loading: A precise volume of this compound is introduced into the viscometer.
-
Thermal Equilibration: The sample is allowed to thermally equilibrate with the bath for a set period.
-
Flow Time Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid meniscus to pass between two calibrated marks is measured accurately using an automatic measuring unit or a stopwatch.
-
Calculation:
-
The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where 'K' is the viscometer constant and 't' is the average flow time.
-
The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.
-
-
Surface Tension Measurement
The pendant drop method is a widely used technique for determining the surface tension of liquids like this compound.
-
Principle: This optical method involves analyzing the shape of a drop of liquid suspended from the end of a capillary. The shape of the drop is determined by the balance between surface tension and gravity.
-
Methodology:
-
Apparatus: A syringe with a flat-tipped needle is used to form a pendant drop of this compound inside a thermostatically controlled chamber. A high-resolution camera captures the profile of the drop.
-
Image Acquisition: An image of the stable, symmetric pendant drop is captured.
-
Shape Analysis: The profile of the drop is analyzed using specialized software. The software fits the drop shape to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature.
-
Calculation: The surface tension is calculated from the best fit of the theoretical curve to the experimental drop profile.
-
Gas Solubility Measurement
The solubility of gases like oxygen in this compound can be measured using a saturation method .
-
Principle: A known volume of the degassed liquid is saturated with the gas at a constant temperature and pressure. The amount of gas that dissolves in the liquid is then measured.
-
Methodology:
-
Degassing: The this compound sample is thoroughly degassed to remove any dissolved gases. This can be achieved through vacuum application, sonication, or sparging with an inert gas.
-
Apparatus: The experiment is conducted in a thermostatically controlled apparatus, often consisting of a calibrated dissolution cell connected to a gas line and a manometer.
-
Saturation: The degassed this compound is introduced into the dissolution cell. The gas to be studied (e.g., pure oxygen) is then bubbled through or brought into contact with the liquid, which is stirred to facilitate saturation until equilibrium is reached.
-
Volume Measurement: The volume of gas absorbed by the liquid is measured precisely, often by monitoring the change in volume or pressure in the gas phase using the manometer.
-
Calculation: The solubility is typically expressed as the Ostwald coefficient or in units of mL of gas per 100 mL of liquid at standard temperature and pressure (STP).
-
Visualizations: Application Workflow
This compound's high oxygen solubility makes it an invaluable tool for enhancing oxygen delivery in cell culture systems, particularly for high-density cultures or cells with high oxygen demand. The following diagram illustrates a typical experimental workflow for this application.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. f2chemicals.com [f2chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluorodecalin Cis-Trans Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorodecalin (PFD), a fully fluorinated derivative of decalin, is a synthetic fluorocarbon with a high capacity for dissolving respiratory gases, rendering it a substance of significant interest in various medical and biotechnological applications. PFD exists as two stable stereoisomers, cis- and trans-perfluorodecalin, which arise from the relative orientation of the fluorine atoms at the bridgehead carbon atoms. While both isomers are chemically and biologically inert, they exhibit subtle but important differences in their physicochemical properties. This technical guide provides a comprehensive overview of the core differences between cis- and trans-perfluorodecalin, presenting quantitative data, detailed experimental protocols for their characterization, and a discussion of their biological implications.
Introduction
This compound (C₁₀F₁₈) is a colorless, odorless, and chemically stable liquid with a remarkable ability to physically dissolve large volumes of gases, including oxygen and carbon dioxide.[1] This property has led to its investigation and use in applications such as artificial blood substitutes, liquid ventilation, drug delivery, and as a component in cosmetics.[1][2] PFD is manufactured through the Fowler process, which involves the fluorination of tetralin or decalin using cobalt(III) fluoride. This process typically yields a mixture of the cis and trans isomers.[1] The separation and characterization of these isomers are crucial for understanding their behavior in various applications and for ensuring product consistency. This guide focuses on elucidating the key distinctions between these two isomers.
Physicochemical Properties of cis- and trans-Perfluorodecalin
While the cis and trans isomers of this compound share many similarities due to their identical chemical formula and molecular weight, their different spatial arrangements lead to notable differences in their physical properties. The most significant of these is the melting point.[1]
Comparative Data
The following tables summarize the key quantitative differences in the physicochemical properties of cis- and trans-perfluorodecalin.
Table 1: General Physicochemical Properties
| Property | cis-Perfluorodecalin | trans-Perfluorodecalin | Mixture (Isomer ratio not specified unless stated) |
| Molecular Formula | C₁₀F₁₈ | C₁₀F₁₈ | C₁₀F₁₈ |
| Molecular Weight | 462.08 g/mol | 462.08 g/mol | 462.08 g/mol |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | ~142 °C | ~142 °C | 142 °C |
| Melting Point | -3.6 °C | +18 °C | -6.7 °C (50/50 mixture) |
| Refractive Index (n20/D) | Not specified | Not specified | 1.3145 |
| Vapor Density (vs air) | Not specified | Not specified | 17.5 |
Table 2: Temperature-Dependent Density
| Temperature (°C) | cis-Perfluorodecalin Density (g/cm³) | trans-Perfluorodecalin Density (g/cm³) |
| 20 | 1.9572 | - |
| 25 | 1.9443 | 1.9463 |
| 30 | 1.9314 | 1.9332 |
| 35 | 1.9185 | 1.9201 |
| 40 | 1.9056 | 1.9070 |
| 45 | 1.8927 | 1.8939 |
| 50 | 1.8798 | 1.8808 |
| 55 | 1.8669 | 1.8677 |
| 60 | 1.8540 | 1.8546 |
Data sourced from a 2023 study by MDPI.
Table 3: Temperature-Dependent Dynamic Viscosity
| Temperature (°C) | cis-Perfluorodecalin Dynamic Viscosity (mPa·s) | trans-Perfluorodecalin Dynamic Viscosity (mPa·s) |
| 20 | 6.44 | - |
| 25 | 5.51 | 5.67 |
| 30 | 4.78 | 4.90 |
| 35 | 4.19 | 4.28 |
| 40 | 3.71 | 3.77 |
| 45 | 3.31 | 3.35 |
| 50 | 2.97 | 3.00 |
| 55 | 2.69 | 2.70 |
| 60 | 2.44 | 2.44 |
Data sourced from a 2023 study by MDPI.
Table 4: Gas Solubility in this compound (Isomer Mixture)
| Gas | Solubility |
| Oxygen (O₂) | 49 mL of O₂ per 100 mL of PFD at 25 °C and STP |
| Carbon Dioxide (CO₂) | Solubility of CO₂ in this compound is noted to be lower than in linear perfluoroalkanes like perfluoro-n-octane. |
Experimental Protocols for Isomer Characterization
The accurate characterization and quantification of cis- and trans-perfluorodecalin isomers are critical for research and quality control. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the isomers of this compound.
-
Methodology:
-
Sample Preparation: Samples, which can include pure mixtures or biological matrices like blood, are prepared. For blood samples, a liquid-liquid extraction is typically performed.
-
Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., CP-select 624 CB). The separation of the cis and trans isomers is achieved based on their slight differences in boiling points and interaction with the stationary phase of the column.
-
Mass Spectrometry Detection: As the separated isomers elute from the GC column, they enter a mass spectrometer. Electron impact ionization is commonly used, and the resulting fragmentation patterns are analyzed. Specific ions can be monitored for quantification.
-
-
Workflow Diagram:
GC-MS workflow for this compound isomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is particularly useful for distinguishing between the cis and trans isomers of this compound due to the different chemical environments of the fluorine atoms in each isomer.
-
Methodology:
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent.
-
Data Acquisition: The ¹⁹F NMR spectrum is acquired on an NMR spectrometer.
-
Spectral Analysis: The chemical shifts and coupling constants of the fluorine signals are analyzed. The cis and trans isomers exhibit distinct patterns in their ¹⁹F NMR spectra, allowing for their identification and relative quantification. The ¹³C NMR spectra of the two isomers are quite similar.
-
-
Logical Relationship Diagram:
Logic of using ¹⁹F NMR for isomer identification.
Biological Implications and Signaling Pathways
A significant body of literature asserts that this compound, in both its cis and trans forms, is chemically and biologically inert. This inertness is a key attribute for its use in biomedical applications, as it is not expected to interfere with biological processes.
Biocompatibility and Cytotoxicity
Studies on the biocompatibility of this compound have generally shown it to be well-tolerated. However, it is important to note that most of this research has been conducted on mixtures of the isomers or on emulsions containing this compound. For instance, a study on the perfluorocarbon emulsion Fluosol-DA, which contains this compound, reported cytotoxic effects and growth inhibition in cultured human cells. These effects, however, are likely attributable to the emulsion components or the overall formulation rather than the this compound molecule itself.
There is a notable lack of studies directly comparing the cytotoxicity or biocompatibility of the pure cis and trans isomers of this compound. Given their high degree of chemical inertness, significant differences in their direct biological activity are not anticipated.
Interaction with Cellular Membranes and Signaling Pathways
Due to their lipophobic nature, perfluorocarbons, including this compound, do not readily partition into biological membranes. Their primary biological role in applications like artificial blood is as a passive carrier of dissolved gases.
To date, there is no evidence in the scientific literature to suggest that the cis or trans isomers of this compound differentially affect or activate any specific cellular signaling pathways. Their inert nature precludes direct interaction with receptors or enzymes that would typically initiate such cascades.
-
Signaling Pathway Diagram (Illustrating Inertness):
Conceptual diagram of this compound's biological inertness.
Conclusion
The cis and trans isomers of this compound, while chemically very similar, exhibit key differences in their physical properties, most notably their melting points. The ability to separate and characterize these isomers using techniques like GC-MS and ¹⁹F NMR is essential for their application in research and product development. While this compound as a whole is considered biologically inert, further research into the specific biological interactions, if any, of the pure cis and trans isomers would be beneficial for a more complete understanding of this important fluorocarbon. Currently, there is no evidence to suggest any differential effects of the isomers on cellular signaling pathways. The choice of isomer or isomeric mixture for a particular application may be guided by the desired physical properties, such as the state of the substance at a given temperature.
References
The Intricate Dance of Gases: A Technical Guide to the Mechanism of Oxygen Dissolution in Perfluorodecalin
For Researchers, Scientists, and Drug Development Professionals
Perfluorodecalin (PFD), a synthetic fluorocarbon, has garnered significant interest within the scientific and medical communities for its remarkable capacity to dissolve and transport respiratory gases, most notably oxygen. This property has positioned it as a critical component in various biomedical applications, including as a potential artificial blood substitute, in liquid ventilation, and for enhanced oxygen delivery to tissues. This in-depth technical guide elucidates the core mechanism of oxygen dissolution in this compound, providing a comprehensive overview of the underlying physical chemistry, quantitative solubility data, and the experimental methodologies used to determine these properties.
The Physicochemical Basis of High Oxygen Solubility
The exceptional ability of this compound to dissolve large volumes of oxygen is not a result of chemical binding, as is the case with hemoglobin in red blood cells, but rather a purely physical phenomenon governed by its unique molecular structure and intermolecular forces.[1][2] The dissolution process is driven by the creation of transient cavities within the liquid PFD that can accommodate gas molecules.[2][3]
The key to this high gas solubility lies in the properties of the fluorine atoms that completely saturate the decalin carbon backbone.[4] Fluorine is the most electronegative element, leading to strong, stable carbon-fluorine (C-F) bonds. This high electronegativity, however, also results in a very low polarizability of the fluorine atoms and, consequently, the entire PFD molecule.
This low polarizability leads to exceptionally weak van der Waals forces, the primary intermolecular interactions in non-polar liquids, between PFD molecules. These feeble intermolecular forces mean that the PFD molecules are not held together as tightly as in other liquids like water, which exhibits strong hydrogen bonding. The result is a liquid with a "gas-like" fluid character, where the energy required to create cavities for gas molecules is significantly lower. Oxygen, being a non-polar molecule itself, can then readily occupy these cavities.
The dissolution of oxygen in this compound follows Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. This linear relationship, devoid of the saturation kinetics seen with chemical binding, is a crucial characteristic for its application in oxygen transport.
Quantitative Analysis of Oxygen Solubility
The capacity of this compound to dissolve oxygen is significantly higher than that of water and other liquids. The following tables summarize key quantitative data related to the physical properties of this compound and its oxygen solubility.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀F₁₈ | |
| Molecular Weight | 462.08 g/mol | |
| Density (at 25°C) | 1.908 - 1.941 g/mL | |
| Boiling Point | 142 °C | |
| Melting Point | -5 °C to -10 °C (mixture of isomers) | |
| Viscosity (at 25°C) | 5.1 mPa·s | |
| Surface Tension (at 25°C) | 17.6 mN/m | |
| Solubility in Water | ~10 ppm |
Table 2: Oxygen Solubility in this compound and Other Solvents
| Solvent | Oxygen Solubility (mL O₂ / 100 mL solvent at 25°C, 1 atm) | Molar Oxygen Solubility (mM at STP) | Reference |
| This compound | 40 - 49 | ~44 | |
| Water | ~2.8 | ~2.2 | |
| Blood Plasma | ~0.3 | - | |
| Whole Blood | ~20 | - |
Experimental Determination of Oxygen Solubility
The accurate measurement of oxygen solubility in this compound is crucial for its application in research and development. The most commonly cited method is the saturation method .
Principle of the Saturation Method
The saturation method involves saturating a known volume of the liquid (this compound) with the gas (oxygen) at a specific temperature and pressure. The amount of gas absorbed by the liquid is then determined. This can be achieved through various analytical techniques, including manometric, volumetric, or chromatographic methods.
General Experimental Protocol
While specific instrumentation may vary, the general steps for determining oxygen solubility in this compound using a saturation method are as follows:
-
Degassing the Solvent: The this compound is first thoroughly degassed to remove any dissolved gases. This can be achieved by methods such as vacuum application, sonication, or sparging with an inert gas like nitrogen or helium.
-
Saturation: A known volume of the degassed this compound is placed in a thermostatically controlled vessel. The vessel is then filled with pure oxygen at a known, constant pressure. The liquid is agitated (e.g., by stirring or shaking) to ensure complete saturation and equilibrium between the gas and liquid phases. The temperature and pressure are carefully monitored and maintained.
-
Quantification of Dissolved Gas: Once equilibrium is reached, the amount of dissolved oxygen is measured. This can be done in several ways:
-
Volumetric/Manometric Measurement: The volume of gas absorbed by the liquid can be determined by measuring the change in volume or pressure of the gas phase in a closed system of known volume.
-
Extraction and Analysis: The dissolved oxygen can be extracted from the this compound (e.g., by vacuum extraction or sparging with a carrier gas) and then quantified using techniques like gas chromatography (GC) or mass spectrometry (MS).
-
Enzymatic Methods: For perfluorocarbon emulsions, enzymatic methods have been developed. These methods utilize an oxygen-consuming enzymatic reaction (e.g., glucose oxidase) where the consumption of a substrate is stoichiometrically related to the amount of dissolved oxygen.
-
-
Calculation: The solubility is then calculated and often expressed as the Ostwald coefficient, Bunsen coefficient, or in terms of mole fraction or concentration (e.g., mL of gas per 100 mL of liquid).
Visualizing the Core Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Oxygen Dissolution in this compound.
Caption: Experimental Workflow for Oxygen Solubility Measurement.
Caption: Factors Influencing Oxygen Solubility in this compound.
Conclusion
The high oxygen-dissolving capacity of this compound is a direct consequence of its unique molecular properties, primarily the low polarizability imparted by its fluorine atoms. This leads to weak intermolecular forces, facilitating the physical dissolution of large quantities of oxygen in a manner proportional to the partial pressure of the gas. Understanding this fundamental mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development and optimization of this compound-based technologies in medicine and beyond. This guide provides a foundational understanding for researchers, scientists, and drug development professionals seeking to leverage the remarkable gas-carrying capabilities of this fluorocarbon.
References
Whitepaper: The Pivotal Role of Van der Waals Forces in Perfluorodecalin-Mediated Oxygen Transport
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorocarbons (PFCs), and specifically Perfluorodecalin (PFD), have garnered significant interest as artificial oxygen carriers due to their remarkable capacity to physically dissolve large volumes of respiratory gases.[1][2] Unlike biological carriers like hemoglobin which rely on chemical coordination, the efficacy of PFD stems from its unique physicochemical properties, governed by the nature of the carbon-fluorine bond. This technical guide delves into the core scientific principles underpinning this capability, focusing on the critical role of weak intermolecular Van der Waals forces. It provides a comprehensive overview of the molecular interactions, quantitative comparisons of oxygen solubility, detailed experimental protocols for its measurement, and the logical framework of its transport mechanism.
The Physicochemical Foundation: Carbon-Fluorine Bonds and Intermolecular Forces
The exceptional gas-dissolving capacity of PFD is a direct consequence of the electronic structure and spatial arrangement of fluorine atoms replacing hydrogen in its hydrocarbon scaffold.[3][4]
-
High Electronegativity and Low Polarizability: Fluorine is the most electronegative element, leading to highly polar and exceptionally strong C-F bonds (~485 kJ mol⁻¹).[3] This intense polarity, however, is symmetrically distributed across the molecule, rendering the overall PFD molecule non-polar. Crucially, the tightly held electrons in the fluorine atoms result in extremely low polarizability.
-
Weak Intermolecular Interactions: Intermolecular forces, which dictate the cohesion of molecules in a liquid, are exceptionally weak in PFD. Because PFD is non-polar, the dominant intermolecular forces are London dispersion forces, a type of Van der Waals force that arises from temporary fluctuations in electron distribution. The low polarizability of fluorine atoms significantly weakens these forces.
-
High Free Volume: The combination of bulky fluorine atoms forcing the carbon backbone into a rigid, helical structure and the very weak cohesive forces between PFD molecules results in a liquid with significant interstitial spaces or "free volume". It is within these molecular cavities that gas molecules like oxygen can be physically accommodated without chemical binding. This makes liquid PFCs behave almost like ideal, gas-like fluids, explaining their high gas solubility.
This is in stark contrast to water, where strong hydrogen bonds create a more structured liquid with less free volume, or hydrocarbon oils, which have stronger Van der Waals forces, both resulting in significantly lower oxygen solubility.
The Mechanism of Oxygen Dissolution and Transport
Oxygen transport by PFD is a process of physical dissolution governed by Henry's Law, which states that the amount of dissolved gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. This linear relationship is fundamentally different from the cooperative, sigmoidal binding curve of hemoglobin.
The process involves:
-
Oxygen Loading: In an environment with high partial pressure of oxygen (pO₂), such as the lungs, oxygen molecules readily move into the free volume within the liquid PFD.
-
Transport: The PFD emulsion, carrying the dissolved oxygen, circulates through the bloodstream.
-
Oxygen Unloading: In tissues with low pO₂, a steep concentration gradient is established. The dissolved oxygen passively diffuses out of the PFD and into the tissues, following the principles of partial pressure equilibrium.
This purely physical mechanism, mediated by weak Van der Waals interactions, allows for efficient and rapid gas exchange.
Quantitative Data & Comparative Analysis
The superior oxygen-carrying capacity of PFD is evident when compared to other liquids. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound (PFD)
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₁₀F₁₈ | |
| Molar Mass | 462.08 g/mol | |
| Density | ~1.92 g/cm³ | |
| Boiling Point | 142 °C | |
| Vapor Pressure | 13.6 mmHg at 37 °C |
| Solubility in Water | ~10 ppm | |
Table 2: Comparative Solubility of Oxygen in Various Media
| Medium | Oxygen Solubility (mL O₂ / 100 mL liquid) | Conditions | Reference(s) |
|---|---|---|---|
| This compound (PFD) | ~40-49 mL | 25-37 °C, 1 atm | **** |
| Perfluorooctyl Bromide (PFOB) | ~53 mL | 37 °C, 1 atm | |
| Water | ~0.9-1.0 mL | 37 °C, 1 atm |
| Human Blood | ~20 mL | 37 °C, 1 atm | |
Note: Oxygen solubility in PFCs can be expressed in various units. The values presented are for direct comparison.
Experimental Protocols for Measuring Oxygen Solubility
Accurately quantifying the dissolved oxygen content in PFC emulsions is critical for their development and quality control. Standard dissolved oxygen meters used for aqueous solutions are often inaccurate for PFCs because the oxygen partitioning between the sample and the electrode's membrane is drastically different. Therefore, specialized methods are required.
Saturation Method
This physical method is considered a primary technique for determining gas solubility.
Methodology:
-
Degassing: A known volume of the PFC liquid is thoroughly degassed to remove all dissolved gases. This is typically achieved by boiling under a vacuum.
-
Saturation: The degassed liquid is brought into contact with pure oxygen gas in a sealed, temperature-controlled vessel.
-
Equilibration: The system is agitated (e.g., stirred or shaken) for a sufficient period to ensure that the liquid becomes fully saturated with oxygen and equilibrium is reached between the gas and liquid phases.
-
Volume Measurement: The volume of oxygen gas that has dissolved into the liquid is determined by measuring the change in the volume of the gas phase at a constant pressure.
-
Calculation: The solubility is calculated and often expressed as the Ostwald coefficient, which relates the concentration of the dissolved gas in the liquid to its concentration in the gas phase at equilibrium.
Enzymatic Method
This biochemical assay offers a reliable alternative and is well-suited for opaque emulsions. It leverages the oxygen-dependent oxidation of glucose catalyzed by glucose oxidase.
Methodology:
-
Sample Preparation: A sample of the oxygen-saturated PFC emulsion is placed in a sealed, temperature-controlled microchamber.
-
Enzyme Solution: An enzyme solution containing glucose oxidase (GO) and horseradish peroxidase (HRP) is prepared. A chromogenic substrate that reacts with the products of the enzymatic reaction is also included.
-
Reaction Initiation: The enzyme solution is injected into the chamber, initiating the consumption of dissolved oxygen via the following reactions:
-
Glucose + O₂ --(Glucose Oxidase)--> Gluconic Acid + H₂O₂
-
H₂O₂ + Chromogen --(Peroxidase)--> Oxidized Chromogen (Colored) + H₂O
-
-
Measurement: The reaction is allowed to proceed until all oxygen is consumed. The amount of oxidized, colored chromogen produced is directly proportional to the initial amount of dissolved oxygen. This is quantified by measuring the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantification: The oxygen concentration is determined by comparing the sample's absorbance to a standard calibration curve.
Conclusion
The capacity of this compound to serve as an effective oxygen carrier is not a result of complex chemical interactions but is fundamentally rooted in the principles of physical chemistry. The unique electron configuration of the fluorine atom dictates the properties of the C-F bond, which in turn leads to exceptionally weak intermolecular Van der Waals forces. This creates a liquid structure with a high capacity for physically dissolving gases. For researchers in drug development and related scientific fields, a firm grasp of this underlying mechanism—from the quantum characteristics of fluorine to the macroscopic behavior described by Henry's Law—is essential for the rational design, optimization, and application of PFC-based oxygen therapeutics.
References
Perfluorodecalin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, molecular structure, and diverse applications of Perfluorodecalin (PFD), a fluorocarbon with significant utility in biomedical research and pharmaceutical development.
This compound (PFD) is a synthetic, biologically inert fluorocarbon liquid renowned for its high gas-dissolving capacity, particularly for oxygen and carbon dioxide.[1][2] This unique property, combined with its chemical stability and biocompatibility, has established PFD as a valuable tool in a wide range of scientific and medical applications, from advanced microscopy and cell culture to its use as a component in artificial blood substitutes and for organ preservation. This technical guide provides a detailed overview of its core characteristics, experimental applications, and safety profile.
Core Chemical and Physical Properties
This compound is a derivative of decalin where all hydrogen atoms have been substituted with fluorine atoms.[1][3] This complete fluorination imparts exceptional chemical and thermal stability.[1]
CAS Number: 306-94-5
Molecular Formula: C₁₀F₁₈
The molecular structure of this compound is characterized by two fused six-membered rings. It exists as two stereoisomers, cis and trans, which have similar physical properties but differ notably in their melting points.
| Property | Value | Reference(s) |
| Molecular Weight | 462.08 g/mol | |
| Appearance | Clear, colorless liquid | |
| Density | ~1.941 g/mL at 20-25°C | |
| Boiling Point | 142 °C | |
| Melting Point | cis-isomer: -3.6 °C; trans-isomer: +18 °C; 50/50 mixture: -6.7 °C | |
| Solubility in Water | ~10 ppm | |
| Refractive Index | ~1.313 - 1.3145 (at 20°C) | |
| Oxygen Solubility | ~49 mL of O₂ per 100 mL of PFD (at 25°C, 1 atm) | |
| Surface Tension | ~17.6 mN/m | |
| Viscosity | ~5.1 mPa·s |
Molecular Structure and Isomerism
This compound's structure is based on the decahydronaphthalene carbon framework. The exhaustive fluorination results in a highly stable molecule. The presence of cis and trans isomers arises from the relative orientation of the fluorine atoms at the bridgehead carbon atoms. Both isomers are chemically and biologically inert.
References
- 1. A simple method for imaging Arabidopsis leaves using this compound as an infiltrative imaging medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound allows resuspension and prevents sediment solidification of extended-release drug formulations in primary packaging - PMC [pmc.ncbi.nlm.nih.gov]
Perfluorodecalin's Refractive Index: A Technical Guide to Achieving Optical Clarity in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the refractive index of Perfluorodecalin (PFD) and its critical role in achieving optical clarity for advanced scientific imaging and analysis. This compound, a fluorocarbon derivative of decalin, is a chemically and biologically inert liquid renowned for its ability to dissolve large amounts of gases.[1] Its unique optical properties, particularly its refractive index, make it an invaluable tool in various research and development applications, including high-resolution microscopy and as a component in drug delivery systems.[1][2]
Understanding the Refractive Index and its Importance
The refractive index of a material is a dimensionless number that describes how fast light travels through that material.[3] Standard measurements are typically taken at the sodium D line, which has a wavelength of 589 nanometers.[3] When light passes from one medium to another with a different refractive index, it changes direction, a phenomenon known as refraction. In biological imaging, a significant mismatch in the refractive indices of the mounting medium and the tissue sample can lead to light scattering, which degrades image quality, reduces resolution, and limits the depth of tissue that can be effectively visualized.
This compound's utility as an optical clearing agent stems from its refractive index being closer to that of biological tissues than air. By displacing air in porous samples, PFD minimizes light scattering at tissue-air interfaces, thereby enhancing image clarity and enabling deeper tissue imaging.
Optical and Physical Properties of this compound
This compound is a clear, colorless, and odorless liquid with a suite of physical properties that make it suitable for optical applications. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Refractive Index (n20/D) | 1.313 - 1.3145 | |
| Chemical Formula | C₁₀F₁₈ | |
| Appearance | Clear, colorless liquid | |
| Density (at 25°C) | 1.908 - 1.941 g/mL | |
| Boiling Point | 142 °C | |
| Melting Point | -10 °C to -5 °C | |
| Solubility in Water | 10 ppm | |
| Vapor Density | 17.5 (vs air) | |
| Viscosity (Dynamic) | 5.10 mPa/s |
Experimental Protocol: Measuring the Refractive Index of this compound
The refractive index of a liquid like this compound can be accurately measured using an Abbé refractometer. This instrument measures the critical angle of total internal reflection between a prism of known high refractive index and the sample liquid.
Materials:
-
Abbé refractometer
-
This compound sample
-
Dropper or pipette
-
Lint-free tissue
-
Ethanol or other suitable cleaning solvent
-
Constant temperature water bath (for temperature-dependent measurements)
Procedure:
-
Calibration: Ensure the refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index.
-
Cleaning: Thoroughly clean the surfaces of the illuminating and refracting prisms with a suitable solvent (e.g., ethanol) and a lint-free tissue to remove any residue.
-
Sample Application: Using a clean dropper, apply a few drops of this compound onto the surface of the refracting prism.
-
Prism Closure: Gently close the prisms to spread the liquid into a thin, uniform film.
-
Illumination: Adjust the light source to illuminate the prisms.
-
Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Measurement: Rotate the knob that adjusts the prism angle until the boundary between the light and dark fields is sharp and aligned with the center of the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. For instruments with a compensator for chromatic dispersion, adjust it to eliminate any color fringing at the boundary.
-
Temperature Control: For precise measurements, connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C). Allow the instrument and sample to equilibrate before taking a reading.
-
Cleaning: After the measurement, open the prisms and clean the surfaces thoroughly.
Application in Optical Clearing for Microscopy
This compound has been effectively used to enhance the resolution of in vivo confocal microscopy of plant tissues, such as Arabidopsis thaliana mesophyll. Mounting leaves in PFD significantly improves the optical qualities of the leaf, allowing for high-resolution imaging at greater depths compared to using water as a mounting medium. This is because PFD has a low surface tension, which allows it to infiltrate the air spaces within the leaf tissue without causing significant physiological impact.
The following diagram illustrates the workflow for using this compound as an optical clearing agent in microscopy.
References
Methodological & Application
Application Notes and Protocols for Perfluorodecalin-Enhanced Oxygen Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD) is a synthetic, biocompatible perfluorocarbon with a high capacity for dissolving gases, including oxygen. In cell culture, PFD serves as an oxygen carrier, mitigating hypoxia and enhancing the viability, proliferation, and metabolic function of cells. This is particularly critical in high-density cultures, 3D cell models like organoids, and bioreactor systems where oxygen diffusion can be a significant limiting factor. PFD is chemically and biologically inert, ensuring it does not interfere with cellular processes. Its ability to form a separate, immiscible layer or a stable emulsion within the culture medium allows for a sustained and controlled oxygen supply to the pericellular environment.
Mechanism of Action: Enhanced Oxygen Delivery
This compound's primary role in cell culture is to function as an oxygen reservoir. Due to its high oxygen solubility, which is significantly greater than that of the culture medium, it can be pre-loaded with oxygen and gradually release it to the cells as they consume it. This maintains a stable pericellular oxygen concentration, preventing the onset of hypoxic conditions. By averting a drop in oxygen levels, PFD helps maintain normal aerobic metabolic pathways, steering cells away from inefficient anaerobic glycolysis that leads to the accumulation of lactate and a decrease in pH, both of which can be detrimental to cell health and productivity.
Caption: Logical workflow of PFD in maintaining normoxia.
Quantitative Data Presentation
The supplementation of cell culture media with this compound has been shown to significantly improve key culture parameters. The following tables summarize the quantitative effects of PFD on oxygen transfer and cell growth.
| Parameter | Control (No PFD) | 20% (v/v) PFD | Enhancement | Reference |
| Oxygen Mass Transfer Coefficient (kLa) in YPD Medium (h⁻¹) | 19.6 | 64.6 | 230% | [1] |
| Oxygen Mass Transfer Coefficient (kLa) in Water (h⁻¹) | - | - | 25% | [1] |
| Cell Line | Culture Condition | Outcome | Improvement | Reference |
| BHK-21 | Liquid/liquid culture with oxygenated PFD | Increased cell density | ~250% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion
This protocol describes two common methods for preparing a sterile PFD emulsion for addition to cell culture media. The target concentration of PFD in the final culture medium is typically between 10-20% (v/v).
Method A: Sonication
-
Materials:
-
This compound (sterile)
-
Cell culture grade surfactant (e.g., Pluronic F-68)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile, conical tube
-
Probe sonicator with a microtip
-
-
Procedure:
-
In a sterile conical tube, combine PFD and the aqueous phase (medium or PBS) at the desired ratio (e.g., 1:4 for a 20% emulsion).
-
Add the surfactant to a final concentration of 1-2% (w/v).
-
Place the tube in an ice bath to dissipate heat generated during sonication.
-
Insert the sterile sonicator probe into the mixture, ensuring the tip is submerged but not touching the bottom of the tube.
-
Sonicate the mixture using a pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) at a low amplitude (e.g., 20-30% of maximum) to minimize foaming and heat generation.
-
Continue sonication for a total of 5-10 minutes, or until a stable, milky-white emulsion is formed.
-
Visually inspect the emulsion for stability; a stable emulsion will not separate into layers upon standing for at least 30 minutes.
-
The sterile PFD emulsion is now ready to be added to the cell culture.
-
Method B: High-Pressure Homogenization
-
Materials:
-
This compound (sterile)
-
Cell culture grade surfactant (e.g., Pluronic F-68)
-
Sterile cell culture medium or PBS
-
High-pressure homogenizer
-
-
Procedure:
-
Prepare a pre-emulsion by mixing PFD, the aqueous phase, and surfactant in a sterile container.
-
Prime the high-pressure homogenizer with sterile water or PBS according to the manufacturer's instructions.
-
Process the pre-emulsion through the homogenizer at a pressure of 1000-1500 bar (approximately 14,500-21,750 psi).
-
Collect the resulting emulsion in a sterile container.
-
For a more uniform and smaller droplet size, repeat the homogenization process for 2-3 cycles.
-
The sterile PFD emulsion is ready for use in cell culture.
-
Caption: Workflow for PFD emulsion preparation.
Protocol 2: Evaluating the Effect of PFD on Cell Viability and Proliferation under Hypoxia
This protocol outlines a typical experiment to assess the benefits of PFD supplementation on cell viability and proliferation under hypoxic conditions.
-
Cell Seeding:
-
Seed the mammalian cell line of interest (e.g., CHO, HEK293, HepG2) into appropriate culture vessels (e.g., 96-well plates for viability assays, T-25 flasks for proliferation studies).
-
Allow the cells to attach and enter the exponential growth phase (typically 24 hours).
-
-
Experimental Groups:
-
Normoxia Control: Cells cultured in standard medium without PFD, incubated under normoxic conditions (e.g., 21% O₂, 5% CO₂).
-
Hypoxia Control: Cells cultured in standard medium without PFD, incubated under hypoxic conditions (e.g., 1-5% O₂, 5% CO₂).
-
Normoxia + PFD: Cells cultured in medium supplemented with 10-20% (v/v) PFD emulsion, incubated under normoxic conditions.
-
Hypoxia + PFD: Cells cultured in medium supplemented with 10-20% (v/v) PFD emulsion, incubated under hypoxic conditions.
-
-
Incubation:
-
Place the culture vessels in their respective incubators (normoxic or hypoxic chamber) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability (MTT Assay):
-
At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of the 96-well plate and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the normoxia control group.
-
-
Assessment of Cell Proliferation (Cell Counting):
-
At the end of the incubation period, detach the cells from the T-25 flasks using trypsin.
-
Resuspend the cells in a known volume of culture medium.
-
Count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Compare the cell counts between the different experimental groups.
-
Protocol 3: Measurement of Lactate Production
This protocol measures the concentration of lactate in the cell culture medium as an indicator of anaerobic metabolism.
-
Sample Collection:
-
At the end of the experimental incubation, collect a sample of the cell culture supernatant from each experimental group.
-
Centrifuge the samples to pellet any detached cells and debris.
-
-
Lactate Assay:
-
Use a commercial lactate assay kit according to the manufacturer's instructions.
-
Typically, this involves mixing the supernatant with a reaction mixture containing lactate dehydrogenase and a colorimetric probe.
-
Incubate the reaction for the specified time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Determine the lactate concentration based on a standard curve.
-
Signaling Pathway: PFD-Mediated Prevention of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Activation
Under hypoxic conditions, cells activate a signaling cascade primarily mediated by the transcription factor HIF-1α. In the presence of oxygen, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Under hypoxia, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.
By maintaining a sufficient pericellular oxygen concentration, this compound prevents the initial trigger for HIF-1α stabilization. This, in turn, keeps the HIF-1α signaling pathway inactive, preventing the metabolic shift towards anaerobic glycolysis and promoting normal cellular function.
Caption: PFD prevents HIF-1α stabilization.
References
Application Note: Enhancing Live-Cell Imaging Resolution with Perfluorodecalin
Introduction
Live-cell imaging is a cornerstone of modern biological research, enabling the study of dynamic cellular processes in real-time. However, achieving high resolution is often hampered by optical aberrations that arise from refractive index (RI) mismatches between the cell, the surrounding aqueous medium, and the microscope objective. Perfluorodecalin (PFD), a biologically inert, non-toxic perfluorocarbon, offers a simple and effective solution to this challenge. Its unique physical properties make it an ideal medium for improving image quality in various microscopy applications, including confocal, two-photon, and light-sheet microscopy.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for using PFD to enhance live-cell imaging resolution.
Principle of Operation: Refractive Index Matching
The primary mechanism by which this compound (PFD) enhances imaging resolution is through refractive index matching.[2] Light bends and scatters when it passes through materials with different refractive indices. In a typical live-cell imaging setup, light travels from the glass coverslip (RI ≈ 1.52), through the aqueous cell culture medium (RI ≈ 1.33-1.34), and into the cell itself (cytoplasm RI ≈ 1.35-1.37).[3][4] This series of RI mismatches causes spherical aberrations and light scattering, which degrade image quality, reduce signal intensity, and limit imaging depth.
PFD has a refractive index that is closer to that of cellular components than standard culture media. By replacing the aqueous medium with PFD, the RI mismatch is minimized. This leads to a more uniform optical path, reducing light scattering and aberrations, which in turn results in sharper, brighter images with improved resolution, especially when imaging deep within samples.[1]
Furthermore, PFD has a high capacity for dissolving gases like oxygen and carbon dioxide. This property is highly beneficial for long-term live-cell imaging, as it can help maintain cellular respiration and viability by ensuring a stable oxygen supply, a factor that can be limiting in sealed imaging chambers.
Key Features and Benefits
-
Improved Image Resolution and Clarity: Minimizes spherical aberrations and light scattering for sharper images.
-
Increased Imaging Depth: Enables clearer visualization of structures deeper within cells and tissues.
-
Enhanced Signal-to-Noise Ratio: Reduced light scattering leads to a stronger signal and less background noise.
-
Biocompatibility: PFD is chemically and biologically inert, ensuring minimal impact on cell physiology.
-
Oxygenation: High gas solubility supports cell viability during extended time-lapse imaging experiments.
-
Ease of Use: Can be readily applied to existing live-cell imaging setups with minimal modification.
Applications
The use of PFD as an imaging medium is applicable to a wide range of live-cell imaging techniques and biological samples:
-
Confocal and Multiphoton Microscopy: Significantly improves resolution and imaging depth in optically dense samples.
-
3D Cell Culture Imaging: Ideal for imaging spheroids, organoids, and other 3D cultures where light scattering is a major issue.
-
Long-Term Time-Lapse Imaging: The oxygen-carrying capacity of PFD helps maintain cell health over extended imaging periods.
-
Tissues and Small Organisms: While this note focuses on cultured cells, PFD is highly effective for imaging through air-filled spaces in tissues like plant leaves.
Quantitative Data Summary
The following table summarizes the refractive indices of various components relevant to live-cell imaging, highlighting the advantage of using this compound.
| Material | Typical Refractive Index (RI) | Reference |
| This compound (PFD) | ~1.31 | |
| Water | ~1.333 | |
| PBS (Phosphate-Buffered Saline) | ~1.333 | |
| Live-cell Imaging Medium (e.g., DMEM) | ~1.337 | |
| Mammalian Cell Cytoplasm | 1.35 - 1.37 | |
| Mammalian Cell Nucleus | 1.35 - 1.36 | |
| Mammalian Cell Nucleolus | 1.37 - 1.38 | |
| Silicone Immersion Oil | ~1.40 | |
| Standard Immersion Oil | ~1.515 | |
| Glass Coverslip (#1.5) | ~1.52 |
Note: Refractive indices of cellular components can vary between cell types and with cell state.
Visualized Workflows and Principles
Caption: How PFD reduces light scattering and aberration.
Caption: Step-by-step workflow for using PFD in live-cell imaging.
Experimental Protocols
This section provides a detailed protocol for using PFD with adherent mammalian cells grown in glass-bottom dishes.
Materials:
-
Adherent cells of interest
-
35 mm glass-bottom imaging dishes (or other suitable imaging chambers)
-
Standard cell culture medium (e.g., DMEM, MEM)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (PFD), sterile
-
Pipettes and sterile tips
Protocol:
-
Cell Seeding:
-
Culture your adherent cells of interest using standard sterile techniques.
-
The day before imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. This ensures that individual cells or small colonies can be clearly visualized.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for proper adherence and spreading.
-
-
Preparation for Imaging:
-
On the day of the experiment, ensure the cells are healthy and have reached the desired confluency.
-
If your experimental design requires labeling with fluorescent dyes or transfection with fluorescent proteins, perform these steps according to your standard protocols before proceeding.
-
Pre-warm the PFD and any required imaging media to 37°C.
-
-
PFD Application:
-
Carefully transport the imaging dish to the microscope stage or a sterile cell culture hood.
-
Gently aspirate the existing culture medium from the dish, taking care not to disturb the adherent cell layer. It is acceptable to leave a very thin film of medium covering the cells.
-
Using a sterile pipette, slowly and gently add PFD to the dish. Add enough PFD to completely cover the cell layer (typically 1-2 mL for a 35 mm dish). Because PFD is denser than the residual aqueous medium, it will settle to the bottom and displace the remaining medium.
-
-
Equilibration:
-
Allow the dish to sit for 5-10 minutes at room temperature or on the heated microscope stage. This allows for temperature equilibration and for the PFD to fully settle.
-
-
Microscopy and Image Acquisition:
-
Place the dish on the microscope stage.
-
If using an oil immersion objective, apply immersion oil to the objective lens. Note that the refractive index of PFD (~1.31) is different from that of standard immersion oil (~1.52). While PFD primarily improves the optical path through the sample, using the correct immersion oil for your objective remains critical.
-
Bring the cells into focus and proceed with your imaging experiment (e.g., acquiring z-stacks, time-lapse series). You should observe a noticeable improvement in image clarity and brightness.
-
-
Post-Imaging Cell Culture (Optional):
-
If you wish to continue culturing the cells after imaging, PFD can be removed.
-
Carefully aspirate the PFD from the dish.
-
Gently wash the cells two times with pre-warmed sterile PBS to remove any residual PFD.
-
Add fresh, pre-warmed culture medium to the dish and return the cells to the incubator.
-
Troubleshooting and Considerations
-
Cell Detachment: While PFD is biocompatible, the process of medium exchange can sometimes cause weakly adherent cells to detach. Ensure gentle aspiration and addition of liquids.
-
Toxicity: Pure PFD is generally considered non-toxic and biocompatible. However, prolonged exposure (many days) or impurities in the PFD could potentially have negative effects. Use high-purity, sterile PFD for cell culture applications.
-
Focusing: Due to the different refractive index of PFD compared to aqueous media, you may need to adjust your focus significantly when first imaging.
-
Objective Choice: The benefits of PFD are most pronounced with high numerical aperture (NA) objectives and when imaging deep into the sample, where scattering is most problematic.
-
PFD Removal: PFD is immiscible with aqueous solutions, which facilitates its removal. However, ensure thorough washing if subsequent cell culture is planned.
By following these guidelines, researchers can effectively utilize this compound to overcome common optical challenges in live-cell imaging, leading to higher resolution data and deeper insights into cellular dynamics.
References
- 1. This compound enhances in vivo confocal microscopy resolution of Arabidopsis thaliana mesophyll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. Refractive Index Changes of Cells and Cellular Compartments Upon Paraformaldehyde Fixation Acquired by Tomographic Phase Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Preparation of Stable Perfluorodecalin-in-Water Nanoemulsions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Perfluorocarbon (PFC) emulsions, particularly those using perfluorodecalin (PFD), are critical platforms for a range of biomedical applications, including oxygen therapeutics, drug delivery, and medical imaging.[1][2] Their efficacy is fundamentally dependent on the formation of stable nanoemulsions with a controlled, narrow droplet size distribution to prevent embolism and ensure consistent performance.[3][4] This document provides a detailed protocol for preparing stable PFD-in-water nanoemulsions using high-pressure homogenization and ultrasound emulsification. It outlines typical formulation components, processing parameters, and comprehensive methods for characterization and stability assessment.
Key Formulation Components & Considerations
The stability and characteristics of a PFD emulsion are dictated by the careful selection of its components. A typical oil-in-water (o/w) emulsion consists of the PFD oil phase dispersed in a continuous aqueous phase, stabilized by one or more surfactants.
-
Dispersed Phase (this compound): PFD is a dense, hydrophobic, and biologically inert fluorocarbon known for its high capacity to dissolve respiratory gases like oxygen.[5]
-
Continuous Phase (Aqueous): Typically Water for Injection (WFI) or a suitable buffer (e.g., PBS) is used.
-
Surfactants/Emulsifiers: These are critical for reducing interfacial tension and preventing droplet coalescence. Common choices include phospholipids (like egg yolk or soy phospholipids), non-ionic surfactants such as Poloxamers (e.g., Pluronic F-68) and Tweens (e.g., Tween 80), and specialized fluorinated surfactants. Novel stabilizers like graphene oxide and albumin have also been explored.
-
Tonicity Agents: To make the emulsion suitable for physiological applications, an agent like glycerol is often added to adjust the osmolarity.
Data Presentation: Formulation & Processing Parameters
The following tables summarize quantitative data from various studies for creating stable PFD emulsions.
Table 1: Typical Formulation Components and Concentrations
| Component | Role | Typical Concentration Range | Example Formulation | Reference(s) |
|---|---|---|---|---|
| This compound (PFD) | Dispersed (Oil) Phase | 10% - 60% (w/v) | 25% (w/v) | |
| Purified Water/Buffer | Continuous Phase | q.s. to 100% | q.s. to 100% | N/A |
| Egg Yolk Phospholipids | Primary Surfactant | 1% - 5% (w/v) | 2.5% (w/v) | |
| Poloxamer 188 (Pluronic F-68) | Co-surfactant/Steric Stabilizer | 0.1% - 2.7% (w/v) | 0.5% (w/v) | |
| Tween 80 | Non-ionic Surfactant | ~4.3 mM | 4.3 mM | |
| Human Serum Albumin (HSA) | Protein-based Stabilizer | 1% - 5% (w/v) | N/A |
| Glycerol | Tonicity Agent | 2% - 3% (w/v) | 2.25% (w/v) | |
Table 2: Emulsification Parameters and Resulting Droplet Properties
| Emulsification Method | Key Parameters | Surfactant System | Avg. Droplet Size (Z-avg) | Polydispersity Index (PDI) | Reference(s) |
|---|---|---|---|---|---|
| High-Pressure Homogenization | >16,000 psi, 5-8 passes | Egg Yolk Phospholipids | ~160 nm | < 0.2 | |
| High-Pressure Homogenization | 20,000 - 30,000 psi | Human Serum Albumin (HSA) | ~150 nm | N/A | |
| Ultrasound Emulsification | 15 min sonication time | Tween 80 | 255.4 ± 3.9 nm | N/A | |
| Ultrasound Emulsification | 15 min sonication time | Tween 80 + FC8 (equimolar) | 175.8 ± 1.1 nm | N/A |
| Ultrasound Emulsification | 90 s, 35% amplitude | Pluronic F-68 | ~200 - 300 nm | ~0.1 - 0.2 | |
Experimental Protocols
Protocol 1: Preparation of PFD Nanoemulsion via High-Pressure Homogenization (HPH)
This protocol is adapted from standard methods using phospholipids as surfactants. High-pressure homogenization is highly effective for producing nanoemulsions with a uniform and narrow size distribution.
3.1. Materials and Equipment
-
This compound (PFD)
-
Egg Yolk Phospholipids
-
Poloxamer 188 (Pluronic F-68)
-
Glycerol
-
Water for Injection (WFI)
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-Pressure Homogenizer (HPH) with temperature control
-
Analytical balance, beakers, magnetic stirrer
3.2. Procedure
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve the required amounts of Poloxamer 188 and glycerol in approximately 80% of the total WFI volume with magnetic stirring.
-
Disperse the egg yolk phospholipids into the solution. Gently heat the mixture to ~60°C while stirring to ensure complete hydration of the phospholipids, resulting in a uniform, translucent suspension.
-
Cool the aqueous phase to room temperature.
-
-
Formation of the Coarse Emulsion (Pre-emulsification):
-
While vigorously mixing the aqueous phase with a high-shear mixer (e.g., 10,000-15,000 rpm), slowly add the required volume of PFD.
-
Continue high-shear mixing for 5-10 minutes to form a milky-white coarse emulsion. This step is crucial for preparing the emulsion for effective size reduction in the HPH.
-
-
High-Pressure Homogenization:
-
Set up the HPH according to the manufacturer's instructions, ensuring the cooling system is active to maintain a process temperature below 40°C.
-
Prime the system with WFI.
-
Process the coarse emulsion through the HPH at a pressure between 18,000 and 25,000 psi.
-
Recirculate the emulsion through the homogenizer for 6-8 passes. Repeated processing is essential for achieving a narrow and monomodal size distribution.
-
Collect the final nanoemulsion in a sterile container. The product should appear as a homogenous, bluish-white, translucent liquid.
-
Protocol 2: Preparation of PFD Nanoemulsion via Ultrasound Emulsification
Ultrasound emulsification is another common technique, particularly suitable for lab-scale preparations.
3.1. Materials and Equipment
-
This compound (PFD)
-
Surfactant (e.g., Tween 80)
-
Aqueous phase (e.g., PBS buffer)
-
Probe sonicator
-
Beaker, magnetic stirrer, ice bath
3.2. Procedure
-
Component Preparation:
-
Prepare the aqueous surfactant solution by dissolving the surfactant (e.g., Tween 80) in the buffer to the desired concentration.
-
-
Emulsification:
-
Combine the aqueous phase and the PFD phase in a beaker.
-
Place the beaker in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator into the mixture.
-
Apply ultrasonic energy (e.g., 35% amplitude) for a set duration (e.g., 15 minutes) in pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
The emulsion will turn from cloudy to a more translucent, stable nanoemulsion.
-
Protocol 3: Characterization and Stability Assessment
3.1. Droplet Size and Polydispersity Index (PDI) Analysis
-
Method: Use Dynamic Light Scattering (DLS) to measure the Z-average hydrodynamic diameter and PDI.
-
Procedure:
-
Dilute a small aliquot of the nanoemulsion in WFI or the continuous phase buffer to avoid multiple scattering effects.
-
Perform the measurement at a controlled temperature (e.g., 25°C).
-
A stable nanoemulsion suitable for in-vivo use should ideally have a Z-average diameter below 250 nm and a PDI below 0.2.
-
3.2. Long-Term Stability Assessment
-
Method: Monitor the emulsion's physical properties over time under different storage conditions.
-
Procedure:
-
Store aliquots of the nanoemulsion at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined intervals (e.g., 1, 3, and 6 months), visually inspect the samples for any signs of phase separation, creaming, or sedimentation.
-
Re-measure the droplet size and PDI using DLS. Minimal changes in these parameters over time indicate good stability.
-
3.3. Accelerated Stability (Freeze-Thaw Cycling)
-
Method: Subject the emulsion to stress conditions to predict long-term stability.
-
Procedure:
-
Subject the emulsion to at least three cycles of freezing (-20°C for 24 hours) followed by thawing at room temperature (+25°C for 24 hours).
-
After the final cycle, visually inspect for instability and re-measure the droplet size and PDI. Stable formulations will show negligible changes.
-
Visualizations
Caption: Experimental workflow for PFD nanoemulsion preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of this compound emulsion, an approach to the red cells substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
Application Note: Quantification of Perfluorodecalin using Gas Chromatography-Mass Spectrometry
AN-GCMS-PFD-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorodecalin (PFD) is a perfluorocarbon with applications in various fields, including as a component of artificial blood substitutes and in medical imaging, due to its high capacity for dissolving gases like oxygen. Accurate quantification of PFD in biological matrices is crucial for pharmacokinetic and toxicological studies. This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is particularly suited for the analysis of PFD in blood samples.
Principle of the Method
This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry. Following sample preparation involving liquid-liquid extraction to isolate the analyte from the matrix, the extract is injected into the GC-MS system. PFD, being a volatile compound, is separated from other components on a capillary column and subsequently ionized and detected by the mass spectrometer. Quantification is achieved by monitoring specific ions characteristic of this compound.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described GC-MS method for the quantification of this compound.
Table 1: Method Validation Parameters for this compound Quantification in Rat Blood [1][2]
| Parameter | Result |
| Linearity Range | 0.0195 - 7.8 mg/mL |
| Limit of Quantification (LOQ) | 13 µg/mL |
| Accuracy | 89.5 - 111.4% |
| Precision (CV%) | 0.07 - 15.6% |
| Recovery | 90% |
| Internal Standard | bis(F-butyl)ethene |
Table 2: Headspace GC-MS/MS Method Performance for this compound in Blood [3]
| Parameter | Result |
| Limit of Detection (LOD) | 9.6 µg/mL |
| Limit of Quantification (LOQ) | 96 µg/mL |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction for Blood Samples [1][2]
This protocol is designed for the extraction of this compound from blood samples that may be in an emulsion form.
Materials:
-
Blood samples containing this compound
-
bis(F-butyl)ethene (Internal Standard, IS) solution
-
1,1,2-trichlorotrifluoroethane (Extraction Solvent)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Emulsion Breaking: Store blood samples at -30°C for a minimum of 24 hours to break the emulsion.
-
Sample Aliquoting: Thaw the samples and aliquot a known volume (e.g., 100 µL) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (bis(F-butyl)ethene) to each sample, calibrator, and quality control sample.
-
Extraction: Add 1 mL of 1,1,2-trichlorotrifluoroethane to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean GC vial.
-
Analysis: The samples are now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer detector.
GC Conditions:
-
Column: CP-select 624 CB capillary column
-
Injection Mode: Split
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp: 25°C/min to 200°C
-
Hold: 2 min
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound (Quantification): m/z 293
-
Internal Standard (bis(F-butyl)ethene): m/z 295
-
-
Dwell Time: 100 ms
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank blood with known concentrations of this compound and a constant concentration of the internal standard. Process these standards using the sample preparation protocol described above.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. Determination of this compound and perfluoro-N-methylcyclohexylpiperidine in rat blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, perfluoromethyldecalin and this compound) by headspace-gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluorodecalin in 3D Cell Culture and Organoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD) is a synthetic, biologically inert fluorocarbon with a high capacity for dissolving gases, most notably oxygen. This property, combined with its immiscibility with aqueous media and optical transparency, makes it a valuable tool for advancing 3D cell culture and organoid systems. In these complex in vitro models, which more closely mimic in vivo tissue architecture and function, oxygen diffusion can become a critical limiting factor, leading to hypoxic cores and reduced viability. PFD addresses this challenge by creating an oxygen reservoir, thereby enhancing the physiological relevance and experimental window of 3D cultures. This document provides detailed application notes and protocols for the use of this compound in key areas of 3D cell culture and organoid research.
Key Applications of this compound
Enhanced Oxygenation and Viability of 3D Cultures
Large spheroids and organoids often develop necrotic cores due to the limited diffusion of oxygen through dense cellular layers. PFD, being denser than and immiscible with culture medium, forms a distinct layer at the bottom of the culture vessel where it can be pre-loaded with oxygen. This creates an oxygen reservoir that provides a sustained supply to the basal side of the 3D culture, mitigating hypoxia and enhancing cell viability and function. Studies have shown that culturing precision-cut liver slices (PCLS) in a two-phase system with PFD preserves ATP levels and prevents hepatocyte necrosis far more effectively than standard culture conditions.[1]
Improved Resolution in Live-Cell Imaging
The optical properties of PFD make it an excellent mounting medium for high-resolution confocal microscopy of living 3D cultures. When used in place of aqueous solutions, PFD infiltrates the interstitial spaces of tissues, reducing light scattering and significantly improving image quality and imaging depth.[2] This allows for clearer visualization of cellular and subcellular structures within intact spheroids and organoids without the need for fixing and clearing, which can introduce artifacts.
Enhanced Electrophysiological Recordings of Neural Organoids
For neuroscientists, obtaining high-quality electrophysiological data from 3D neural tissues like cerebral organoids is a significant challenge. When overlaid on neural organoids cultured on microelectrode arrays (MEAs), PFD provides gentle compressive force and electrical insulation. This improves the contact between the organoid and the MEA electrodes, significantly enhancing the signal-to-noise ratio and the overall quality of electrophysiological recordings.[3] This technique has been shown to be non-detrimental to the organoids' intrinsic neural activity.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various applications in 3D cell culture.
| Application | Model System | Parameter Measured | Control Condition | PFD Condition | Fold Change/Improvement | Reference |
| Oxygenation & Viability | Precision-Cut Liver Slices (PCLS) | ATP Level after 48h | 30% of original | >65% of original | >2-fold improvement | [1] |
| Oxygenation & Viability | PCLS | Hepatocyte Number after 48h | 50% decrease | Increase | Prevents cell loss and supports regeneration | |
| Oxygenation | Bioreactor with YPD medium | Oxygen Mass Transfer (kLa) | ~19.6 h⁻¹ | 64.6 h⁻¹ | ~3.3-fold increase (230% enhancement) | |
| Electrophysiology | Cerebral Organoids on HD-MEA | Contact Area | Standard Medium | Increased | Statistically significant increase (p=0.0038) | |
| Electrophysiology | Cerebral Organoids on HD-MEA | Spike Amplitude | Standard Medium | Increased | Statistically significant increase | |
| Imaging | Arabidopsis thaliana leaf | Imaging Depth | Water mounting | PFD mounting | >2-fold deeper |
Experimental Protocols
Protocol 1: General Oxygenation of Static Organoid Cultures
This protocol describes a method for using PFD to create an oxygen-rich environment for static (i.e., non-agitated) organoid cultures in standard multi-well plates.
Materials:
-
This compound (cell culture grade)
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
-
Organoid culture medium
-
Organoids embedded in extracellular matrix (e.g., Matrigel®)
-
Humidified incubator (37°C, 5% CO₂)
-
Source of sterile oxygen or medical-grade air
-
Sterile syringe and 0.22 µm syringe filter
Sterilization of this compound: this compound is chemically inert and can be sterilized by autoclaving (121°C for 20-30 minutes). Ensure the container is not completely sealed to allow for expansion. Alternatively, PFD can be sterilized by filtration through a 0.2 µm PTFE syringe filter.
Procedure:
-
PFD Oxygenation: In a sterile container within a biological safety cabinet, bubble sterile oxygen or medical-grade air through the PFD for 15-20 minutes. This "pre-charges" the PFD with oxygen.
-
Plating: Add a layer of the oxygenated PFD to the bottom of the wells of a sterile tissue culture plate. For a 24-well plate, a 100-200 µL layer is typically sufficient.
-
Medium Addition: Gently add the standard organoid culture medium on top of the PFD layer. Due to their different densities and immiscibility, the layers will remain separate.
-
Organoid Seeding: Seed the organoids (typically embedded in droplets of ECM) into the aqueous medium layer as per your standard protocol. The ECM droplets should rest at the interface between the medium and the PFD.
-
Incubation: Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Medium Changes: For medium changes, carefully aspirate the old medium from the top aqueous layer without disturbing the PFD layer at the bottom. Gently add fresh, pre-warmed medium. The PFD layer does not need to be replaced during routine medium changes.
Protocol 2: Enhanced Electrophysiological Recordings of Neural Organoids on MEAs
This protocol is adapted from a published method for improving MEA recordings from cerebral organoids.
Materials:
-
Cerebral organoids
-
High-density microelectrode arrays (HD-MEAs)
-
Organoid culture medium
-
Sterile this compound
-
Pipettor and sterile tips
Procedure:
-
Organoid Plating: Plate the cerebral organoids onto the HD-MEA and allow them to attach and mature according to your established protocol.
-
Baseline Recording: Perform a baseline electrophysiological recording in the standard culture medium to capture the organoid's intrinsic activity.
-
PFD Application: Carefully and slowly pipette PFD over the organoid until it is fully submerged. The PFD will displace the culture medium from the surface of the organoid and settle, applying gentle pressure. The volume of PFD will depend on the size of the well on the MEA plate; a volume sufficient to cover the organoid is required.
-
Post-PFD Recording: Immediately after PFD application, begin a new recording session. A significant increase in spike amplitude and the number of active electrodes should be observable.
-
Data Analysis: Compare the recordings before and after PFD application. Key metrics to analyze include spike amplitude, firing rate, and network burst parameters.
-
PFD Removal (Optional): PFD can be carefully aspirated from the well, and the culture medium can be replaced. The organoid's morphology and activity should return to pre-PFD levels.
Protocol 3: High-Resolution Confocal Imaging of Live Organoids
This protocol outlines the use of PFD as a mounting medium for live-cell imaging.
Materials:
-
Live organoids or spheroids
-
Glass-bottom imaging dishes or plates
-
Sterile this compound
-
Confocal microscope
Procedure:
-
Sample Preparation: Gently transfer the organoid or spheroid to be imaged into a glass-bottom imaging dish.
-
Medium Removal: Carefully remove as much of the surrounding culture medium as possible without disturbing or damaging the 3D culture.
-
PFD Mounting: Add a sufficient volume of PFD to the dish to completely immerse the organoid.
-
Imaging: Proceed with confocal microscopy. The improved refractive index matching will allow for deeper and clearer imaging into the tissue. Standard fluorescence excitation and emission wavelengths are not affected by PFD.
-
Post-Imaging: After imaging, the PFD can be removed, and the organoid can be returned to its normal culture medium if further cultivation is desired.
Visualizations
Caption: Workflow for PFD-enhanced oxygenation in static organoid cultures.
Caption: Experimental workflow for enhanced electrophysiology using PFD.
Caption: Biophysical benefits of PFD in 3D cell culture.
Concluding Remarks
This compound is a versatile and powerful enabling tool for 3D cell culture and organoid research. Its biophysical properties directly address common limitations such as hypoxia, poor imaging quality, and suboptimal electrophysiological recordings. As PFD is biologically inert, it does not interfere with cellular signaling pathways, ensuring that the observed benefits are due to the improved physical and chemical environment of the culture system. The protocols provided herein offer a starting point for researchers to integrate PFD into their workflows, thereby enhancing the robustness, physiological relevance, and analytical depth of their 3D cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances in vivo confocal microscopy resolution of Arabidopsis thaliana mesophyll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terminal sterilization of perfluorocarbon (PFC) emulsions: difficulties and possible solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluorodecalin in Liquid Ventilation: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of perfluorodecalin (PFD) in liquid ventilation (LV) research. This compound, a type of perfluorocarbon (PFC), is a synthetic, biologically inert liquid with a high capacity for dissolving respiratory gases, making it a key agent in experimental and clinical studies of liquid ventilation for acute respiratory distress syndrome (ARDS).[1][2][3] This document outlines the principles of both total and partial liquid ventilation, details experimental protocols derived from published research, and presents key quantitative data in a structured format.
Introduction to this compound and Liquid Ventilation
This compound is a colorless, odorless, and chemically inert fluorinated hydrocarbon.[3] Its utility in liquid ventilation stems from several key properties:
-
High Gas Solubility: PFD efficiently dissolves and transports both oxygen and carbon dioxide.[1]
-
Low Surface Tension: This property helps to recruit collapsed alveoli and improve lung compliance by reducing the air-liquid interface tension.
-
High Density: Being denser than water, PFD tends to fill the dependent, often atelectatic, regions of the lung, promoting their re-opening.
-
Biocompatibility: PFD is not metabolized and is eliminated from the body via evaporation through the lungs.
Liquid ventilation can be administered in two primary modes:
-
Total Liquid Ventilation (TLV): The lungs are completely filled with an oxygenated PFC, and a liquid ventilator cycles tidal volumes of the fluid.
-
Partial Liquid Ventilation (PLV): The lungs are filled with a volume of PFC approximately equal to the functional residual capacity (FRC), while a conventional gas ventilator delivers tidal volumes of air or an oxygen mixture.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound in liquid ventilation.
Table 1: Effects of this compound on Gas Exchange in Animal Models of Lung Injury
| Animal Model | Intervention | PaO2 Improvement | PaCO2 Reduction | Oxygenation Index (OI) Improvement | Reference |
| Juvenile Rabbits (Saline Lavage) | PLV with PFD | +60% | Not specified | -33% | |
| Sheep (Oleic Acid Injury) | TLV with PFC | Maintained normal blood gases | Maintained normal blood gases | Not specified | |
| Piglets (Surfactant Depleted) | Aerosolized PFC | PaO2 of 406.4 ± 26.9 mm Hg | PaCO2 of 24.2 ± 1.7 mm Hg | Not specified | |
| Piglets (Surfactant Depleted) | FRC-PLV with PFC | PaO2 of 217.3 ± 50.5 mm Hg | PaCO2 of 35.9 ± 2.8 mm Hg | Not specified |
Table 2: Effects of this compound on Lung Mechanics in Animal Models
| Animal Model | Intervention | Compliance Improvement | End-Expiratory Lung Volume Increase | Reference |
| Juvenile Rabbits (Saline Lavage) | PLV with PFD | 90% higher than CMV group | Not specified | |
| Cats (Atelectatic Lungs) | TLV with PFC | ~2.3-fold increase (normal lungs), ~2.25-fold increase (surfactant-deficient) | ~11-fold increase (normal lungs), ~19-fold increase (surfactant-deficient) | |
| Piglets (Surfactant Depleted) | Aerosolized PFC | Highest dynamic compliance | Not specified |
Table 3: this compound Dosing and Evaporative Loss
| Animal Model | Dosing Regimen | Evaporative Loss Rate | Reference |
| Juvenile Rabbits | Single dose equal to pre-injury FRC (18.6 ± 1.5 mL/kg) | 1.43 ± 0.11 mL/kg/h | |
| Rabbits | Stepwise doses of 3, 6, 9, 12, 15, and 18 mL/kg | Not specified | |
| Rabbits | Replacement of losses as required (2 ± 0.5 ml/kg/h) | Not specified |
Experimental Protocols
Partial Liquid Ventilation (PLV) Protocol in a Rabbit Model of Acute Lung Injury
This protocol is based on methodologies described in studies investigating PLV in saline-lavaged juvenile rabbits.
Objective: To evaluate the efficacy of PLV with this compound in improving gas exchange and lung mechanics in a rabbit model of acute lung injury.
Materials:
-
Juvenile rabbits (e.g., New Zealand White)
-
Anesthesia (e.g., ketamine, xylazine)
-
Endotracheal tube
-
Mechanical ventilator
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximetry)
-
Blood gas analyzer
-
This compound (medical grade)
-
Warmed sterile saline (37°C)
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit and place it in a supine position.
-
Intubate with an appropriately sized endotracheal tube.
-
Establish mechanical ventilation with baseline settings (e.g., FiO2 1.0, PEEP 6 cm H2O, tidal volume 10 ml/kg).
-
Place arterial and venous catheters for blood sampling and fluid administration.
-
-
Induction of Lung Injury:
-
Induce lung injury by repeated saline lavage.
-
Instill warmed sterile saline (20 ml/kg) into the lungs via the endotracheal tube.
-
Allow the saline to remain in the lungs for 10-15 minutes before suctioning.
-
Repeat the lavage until a predetermined level of lung injury is achieved (e.g., PaO2/FiO2 ratio < 100).
-
-
PLV Initiation:
-
Measure the gas functional residual capacity (FRC) prior to injury.
-
Slowly instill a single dose of this compound (e.g., 18.6 ± 1.5 mL/kg, equivalent to pre-injury FRC) into the endotracheal tube.
-
Maintain the animal on mechanical gas ventilation.
-
-
Monitoring and Data Collection:
-
Continuously monitor vital signs.
-
Perform sequential measurements of arterial blood gases and total respiratory compliance.
-
Calculate the Oxygenation Index (OI) and Ventilation Efficiency Index.
-
Monitor for and replace evaporative loss of PFD as needed to maintain the liquid FRC.
-
Total Liquid Ventilation (TLV) Protocol in a Large Animal Model of ARDS
This protocol is adapted from a study using a sheep model of oleic acid-induced ARDS.
Objective: To compare the efficacy of TLV with this compound to conventional mechanical ventilation in a large animal model of severe ARDS.
Materials:
-
Adult sheep
-
Anesthesia and neuromuscular blockade
-
Endotracheal tube
-
Liquid ventilator specifically designed for TLV
-
Conventional mechanical ventilator
-
Pulmonary artery catheter
-
Arterial line
-
This compound (medical grade)
-
Oleic acid
Procedure:
-
Animal Preparation:
-
Anesthetize and paralyze the sheep.
-
Intubate and initiate mechanical ventilation with 100% oxygen.
-
Place a pulmonary artery catheter and an arterial line for hemodynamic monitoring and blood sampling.
-
-
Induction of Lung Injury:
-
Inject oleic acid into the pulmonary circulation until severe ARDS is established (e.g., PaO2/FiO2 ≤ 60 mmHg).
-
-
TLV Initiation:
-
Transition the animal to a liquid ventilator.
-
Fill the lungs with warmed, oxygenated this compound to the functional residual capacity (approximately 30 ml/kg).
-
Initiate tidal ventilation with the liquid ventilator at a low respiratory rate (e.g., 4-5 breaths/minute) and a tidal volume of 15-20 ml/kg.
-
-
Monitoring and Data Collection:
-
Continuously record physiological parameters.
-
Collect arterial blood gases regularly to assess gas exchange.
-
At the end of the experiment, harvest the lungs for histological analysis.
-
Visualizations
Experimental Workflow for PLV in a Rabbit Model
Caption: Experimental workflow for partial liquid ventilation in a rabbit model.
Conceptual Signaling Pathway of Perfluorocarbon's Anti-Inflammatory Effects
Caption: Conceptual pathway of perfluorocarbon's anti-inflammatory effects.
Conclusion
This compound remains a significant tool in liquid ventilation research, offering potential therapeutic benefits for acute respiratory failure. The protocols and data presented herein provide a foundation for designing and conducting further preclinical studies. Future research should continue to optimize dosing strategies, ventilation parameters, and further elucidate the molecular mechanisms underlying the therapeutic effects of this compound in liquid ventilation.
References
Application Notes and Protocols for the Use of Perfluorodecalin as a Temporary Tamponade in Retinal Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorodecalin (PFD) is a high-density, transparent, and chemically inert liquid that has become an invaluable tool in vitreoretinal surgery.[1][2] Its unique physical properties, including a specific gravity greater than water, allow it to effectively flatten a detached retina and act as a temporary intraoperative tool and short-term tamponade.[1][2][3] These application notes provide a comprehensive overview of the use of PFD in retinal surgery, including its properties, applications, and detailed experimental protocols. The information is intended to guide researchers and clinicians in the safe and effective use of this important surgical adjunct.
Physicochemical Properties of this compound
This compound's utility in retinal surgery is directly related to its distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value | Significance in Retinal Surgery |
| Specific Gravity | 1.94 g/cm³ | Heavier than water, allowing it to displace subretinal fluid and flatten the retina. |
| Viscosity | 2.7 cSt | Low viscosity facilitates easy injection and removal from the eye. |
| Refractive Index | 1.31 | Similar to aqueous humor, providing a clear view of the retina during surgery. |
| Boiling Point | 142 °C | High boiling point allows for the use of endolaser photocoagulation through the PFD. |
| Vapor Pressure | 5.3 kPa | Low vapor pressure contributes to its stability within the eye. |
| Surface Tension | 16 mN/m | Moderate surface tension helps to maintain a single bubble and prevent dispersion. |
| Immiscibility | Immiscible with water, blood, and silicone oil | Prevents mixing with intraocular fluids and other tamponade agents. |
Applications in Retinal Surgery
This compound is employed in a variety of complex retinal detachment cases. Its primary functions are to stabilize the retina, displace subretinal fluid, and assist in surgical manipulations.
Key Applications Include:
-
Giant Retinal Tears (GRTs): PFD is used to unroll the inverted retinal flap and stabilize the retina during vitrectomy and laser application.
-
Proliferative Vitreoretinopathy (PVR): In cases of PVR, PFD helps to flatten the retina and identify residual tractional membranes.
-
Traumatic Retinal Detachments: PFD can be used to manage complex retinal detachments associated with ocular trauma.
-
Inferior Retinal Detachments: Due to its high specific gravity, PFD provides effective tamponade for inferior retinal breaks.
-
Dislocated Crystalline Lens or Intraocular Lens (IOL): PFD can be used to float a dislocated lens or IOL off the retinal surface for safe removal.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound as a temporary tamponade.
Table 1: Anatomical and Functional Outcomes
| Study | Number of Eyes | Type of Retinal Detachment | Mean PFD Tamponade Duration (days) | Final Anatomical Success Rate (%) | Mean Best-Corrected Visual Acuity (BCVA) Improvement |
| Chehade et al. (2020) | 85 | Complex (GRT, PVR, inferior, traumatic) | Medium-term (not specified) | 98.8% | 0.64 ± 0.20 logMAR |
| Eiger-Moscovich et al. (2018) | 13 | Giant Retinal Tears | 4-8 | 92% | Not specified |
| Sirimaharaj et al. (2005) | 65 | Rhegmatogenous and Traumatic | Not specified | 80.6% | Not specified |
| Rofail et al. (2006) | 16 | Giant Retinal Tears | Short-term | 100% (primary) | 68.8% improved |
Table 2: Postoperative Complications
| Study | Recurrence Rate (%) | Epiretinal Membrane (ERM) Formation (%) | Postoperative Ocular Hypertension (%) | Other Complications |
| Chehade et al. (2020) | 1.2% | Not specified | Not specified | Cataract (48.8% of phakic eyes) |
| Sirimaharaj et al. (2005) | 18.5% | Not specified | Not specified | Not specified |
| Rofail et al. (2006) | 6.3% | 18.6% | Not specified | Macular tears |
Experimental Protocols
Protocol 1: Evaluation of this compound Tolerance in an Animal Model (Rabbit)
This protocol is based on methodologies described in experimental studies evaluating the retinal tolerance of PFD.
1. Animal Model:
- Species: New Zealand white rabbits
- Weight: 2-3 kg
- Ensure compliance with all institutional and national guidelines for the ethical care and use of laboratory animals.
2. Surgical Procedure: Pars Plana Vitrectomy (PPV) and PFD Injection
- Anesthesia: General anesthesia (e.g., ketamine and xylazine).
- Pupil Dilation: Topical mydriatic agent (e.g., tropicamide 1% and phenylephrine 2.5%).
- Surgical Preparation: Standard sterile preparation of the surgical eye.
- Sclerotomies: Create three pars plana sclerotomies.
- Vitrectomy: Perform a standard three-port pars plana vitrectomy to remove the central and peripheral vitreous.
- PFD Injection: Slowly inject 1.2 to 1.5 ml of highly purified this compound into the vitreous cavity over the optic nerve head.
- Control Group: In a control group, inject a balanced salt solution (BSS) instead of PFD.
- Closure: Suture the sclerotomies.
3. Postoperative Monitoring and Evaluation:
- Clinical Examination: Perform daily ophthalmic examinations, including indirect ophthalmoscopy.
- Intraocular Pressure (IOP) Measurement: Monitor IOP at regular intervals.
- Electroretinography (ERG): Perform ERG at baseline and at specified time points post-surgery to assess retinal function.
- Histopathology:
- Euthanize animals at predetermined time points (e.g., 48 hours, 12 days, 21 days).
- Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
- Process the retinal tissue for light microscopy and transmission electron microscopy.
- Stain sections with hematoxylin and eosin (H&E) and examine for morphological changes, such as vacuolization of the nerve fiber layer, photoreceptor outer segment undulation, and disorganization of the photoreceptor architecture.
Protocol 2: In Vitro Evaluation of this compound's Effect on Retinal Cells
This protocol is based on methodologies from in vitro studies assessing the cellular effects of PFD.
1. Cell Culture:
- Retinal Pigment Epithelium (RPE) Cells: Culture human RPE cell lines (e.g., ARPE-19) in standard culture medium.
- Neural Retina Explants: Prepare organotypic cultures of neural retina from bovine or rat eyes.
2. PFD Exposure:
- Expose the cultured cells or retinal explants to a layer of highly purified this compound for varying durations (e.g., 30 minutes, 60 minutes).
- Control groups should be exposed to a balanced salt solution (BSS).
3. Cellular and Molecular Analysis:
- Cell Viability Assay: Assess cell viability using assays such as the MTT assay or a luminescent cell viability assay.
- Cell Proliferation Assay: Measure cell proliferation using methods like BrdU incorporation.
- Immunohistochemistry:
- Fix and section the retinal explants.
- Perform immunohistochemical staining for markers of cellular stress and structure, such as:
- Glial Fibrillary Acidic Protein (GFAP): A marker for glial cell activation.
- Vimentin: An indicator of cytoskeletal changes.
- Rhodopsin: A marker for photoreceptors.
- Morphological Analysis: Examine the cell cultures and retinal explants under a microscope to assess for changes in cell arrangement and neurite loss.
Visualizations
Signaling and Cellular Effects of this compound on the Retina
Caption: Cellular effects of this compound on retinal tissue.
Experimental Workflow: Pars Plana Vitrectomy with this compound
Caption: Surgical workflow for vitrectomy with PFD.
Safety Considerations and Toxicity
Conclusion
This compound is an essential tool in modern vitreoretinal surgery, enabling the successful repair of complex retinal detachments. A thorough understanding of its properties, applications, and potential for toxicity is paramount for its safe and effective use. The provided protocols and data summaries are intended to serve as a valuable resource for researchers and clinicians working in the field of ophthalmology and drug development. Further research into the long-term effects and potential modifications of perfluorocarbon liquids may lead to even safer and more effective treatments for retinal diseases.
References
Application Notes and Protocols for Perfluorodecalin in Tissue and Organ Preservation for Transplant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorodecalin (PFD) for the preservation of tissues and organs intended for transplantation. The protocols outlined below are based on established experimental findings and are intended to serve as a detailed guide for laboratory and preclinical research.
Introduction
This compound, a perfluorocarbon (PFC), is a synthetic, biologically inert compound with a high capacity for dissolving respiratory gases, most notably oxygen.[1][2] This property makes it an attractive agent for organ preservation, as it can act as an oxygen carrier to maintain tissue viability during the ischemic period between organ retrieval and transplantation.[1][2][3] The primary mechanism of action involves the passive release of dissolved oxygen to the preserved tissue, thereby supporting aerobic metabolism, maintaining cellular adenosine triphosphate (ATP) levels, and mitigating the detrimental effects of ischemia-reperfusion injury.
Key Advantages of this compound-Based Preservation
-
Enhanced Oxygenation: PFD's high oxygen solubility allows for continuous oxygen supply to the tissue, even under hypothermic conditions.
-
Reduced Ischemia-Reperfusion Injury: By maintaining aerobic metabolism, PFD helps to reduce the production of reactive oxygen species (ROS) and subsequent inflammatory responses upon reperfusion.
-
Improved Organ Viability: Studies have shown that PFD-based preservation methods can lead to better post-transplant organ function and improved graft survival rates compared to standard cold storage solutions alone.
-
Potential for Extended Preservation Times: The continuous oxygen supply may allow for longer safe preservation times, which is critical for logistical considerations in organ transplantation.
Primary Application: The Two-Layer Method (TLM)
The most common application of this compound in organ preservation is the Two-Layer Method (TLM). In this technique, the organ is placed at the interface of two immiscible liquids: a standard organ preservation solution (such as University of Wisconsin (UW) solution) on top and an oxygenated this compound layer at the bottom. The denser PFD layer serves as an oxygen reservoir, from which oxygen diffuses into the preservation solution and subsequently into the organ tissue.
There are two main variations of the TLM:
-
Continuous Oxygenation: A slow stream of oxygen is continuously bubbled through the PFD layer during preservation.
-
Static Oxygenation: The PFD is pre-saturated with oxygen before the organ is placed in the preservation chamber.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the efficacy of this compound-based organ preservation.
Table 1: Kidney Preservation Outcomes
| Parameter | Control Group (UW Solution) | TLM Group (PFD + UW Solution) | Animal Model | Preservation Time | Source |
| 1-Month Survival Rate | 12.5% | 62.5% | Rat | 24 hours | |
| Median Creatinine (µM) 24h post-transplant | 381 | 299 | Rat | 24 hours | |
| Apoptosis (TUNEL assay) | More frequent | Less frequent | Rat | 24 hours | |
| Renal Blood Flow (ml/min/100g) | 427 ± 168 | 247 ± 55 | Porcine | 18 hours | |
| Intra-renal Resistance (ml/min/mmHg) | 7.7 ± 2.2 | 10.5 ± 1.9 | Porcine | 18 hours | |
| ATP Depletion | Lower in UW | Higher in HTK | Rat | Prolonged | |
| Delayed Graft Function (DGF) Rate | 35.8% | - | Human | - | |
| 1-Year Graft Survival | 86% | - | Human | - |
Table 2: Liver Preservation Outcomes
| Parameter | Control Group (UW Solution) | PFD Group (PFD + UW Solution) | Animal Model | Warm Ischemia Time | Source |
| Postoperative Survival Rate | All died within 24h | 4 out of 6 survived long-term | Rat | 50 minutes | |
| Serum Aspartate Aminotransferase (AST) | Significantly higher | Significantly lower | Rat | 30 minutes | |
| Serum Alanine Aminotransferase (ALT) | Significantly higher | Significantly lower | Rat | 30 minutes | |
| Malondialdehyde (MDA) Levels | Significantly higher | Significantly lower | Rat | 30 minutes | |
| ATP Levels after 45 min warm ischemia | ~10% of baseline | 63% higher than control | Rat | 45 minutes | |
| Total Bilirubin (mg/dL) - DCD Donors | 0.6 | - | Human | - | |
| Aspartate Aminotransferase (U/L) - DCD Donors | 49 | - | Human | - |
Table 3: Pancreas Preservation Outcomes
| Parameter | Control Group (UW Solution) | TLM Group (PFD + UW Solution) | Organ Type | Cold Ischemia Time | Source |
| Graft Edema at Reperfusion | 23.3% of grafts | 0% of grafts | Human | 18.1h (UW) vs 16.5h (TLM) | |
| Insulin Independence Post-transplant | 70.5% of recipients | 90% of recipients | Human | 18.1h (UW) vs 16.5h (TLM) | |
| Islet Yield (from clinical grade pancreata) | Lower | Greater | Human | 4.8h (UW) vs 11.7h (TLM) |
Table 4: Lung Preservation Outcomes
| Parameter | Control Group (LPD Solution) | PFD Group (Endobronchial PFD) | Animal Model | Preservation Time | Source |
| paO2 values | Higher | Reduced | Porcine | 18 hours | |
| paCO2 values | Lower | Elevated | Porcine | 18 hours | |
| Endothelial alterations and fibrin exudate | Less pronounced | Significantly more pronounced | Porcine | 18 hours |
Experimental Protocols
Protocol 1: Two-Layer Method (TLM) for Porcine Kidney Preservation
Materials:
-
This compound (PFD)
-
University of Wisconsin (UW) preservation solution
-
Sterile organ preservation chamber
-
Oxygen source (95% O2, 5% CO2) with sterile filter
-
Surgical instruments for organ retrieval and cannulation
-
Perfusion pump and circuit (for post-preservation assessment)
-
Autologous blood (for reperfusion)
-
Analytical equipment for assessing renal function (e.g., blood gas analyzer, spectrophotometer for creatinine)
Procedure:
-
Organ Retrieval and Preparation:
-
Following euthanasia and a 10-minute warm ischemic period, retrieve the porcine kidneys.
-
Cannulate the renal artery and ureter.
-
Flush the kidney with 300 mL of cold (4°C) UW solution through the renal artery cannula until the effluent is clear.
-
-
Preparation of the Preservation Chamber (Static Oxygenation):
-
Add a layer of this compound to the sterile organ preservation chamber.
-
Bubble 95% O2 / 5% CO2 gas through the PFD for 30 minutes to ensure full oxygenation.
-
Carefully layer cold (4°C) UW solution on top of the oxygenated PFD. The two liquids will form distinct layers.
-
-
Organ Storage:
-
Gently place the flushed kidney at the interface of the UW solution and the PFD layer.
-
Seal the preservation chamber and store at 4°C for the desired duration (e.g., 18-24 hours).
-
-
Post-Preservation Functional Assessment:
-
After the preservation period, remove the kidney from the chamber.
-
Connect the renal artery cannula to a normothermic (37°C) ex vivo perfusion circuit primed with oxygenated autologous blood.
-
Maintain a mean arterial pressure of 75 mmHg.
-
Collect urine from the ureteral cannula and perfusate samples at regular intervals for analysis.
-
Measure renal blood flow, intra-renal resistance, urine output, creatinine clearance, and levels of damage markers like lactate dehydrogenase (LDH).
-
Tissue biopsies can be taken for histological analysis (H&E staining) and assessment of apoptosis (TUNEL assay).
-
Protocol 2: Endobronchial this compound for Porcine Lung Preservation
Materials:
-
This compound (PFD)
-
Low-potassium dextran (LPD) solution
-
Surgical instruments for lung retrieval
-
Ventilator
-
Isolated lung perfusion circuit
-
Analytical equipment for blood gas analysis
Procedure:
-
Organ Retrieval:
-
In a donor pig, perform a left thoracotomy and cannulate the pulmonary artery and left atrium.
-
Administer this compound endobronchially.
-
Flush the donor lungs in situ with LPD solution.
-
Excise the lung block.
-
-
Storage:
-
Store the retrieved lungs at 4°C for 18 hours.
-
-
Post-Preservation Functional Assessment:
-
Mount the lung in an isolated perfusion circuit.
-
Ventilate the lung and perfuse through the pulmonary artery.
-
Assess pulmonary graft function over 5 hours by measuring pulmonary gas exchange (paO2, paCO2) and hemodynamics.
-
Take tissue specimens for morphological analysis and wet/dry ratio determination.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Perfluorocarbon Preservation
Perfluorocarbon-based preservation has been shown to mitigate ischemia-reperfusion injury by modulating key signaling pathways involved in inflammation and apoptosis.
Caption: Perfluorocarbon's impact on inflammation and apoptosis pathways.
Experimental Workflow for Two-Layer Method Organ Preservation
Caption: Workflow for Two-Layer Method organ preservation and assessment.
Logical Relationship of this compound Properties to Preservation Effect
Caption: Logical flow from PFD properties to preservation outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Perfluorodecalin Emulsion Stability
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to improve the stability of perfluorodecalin (PFD) emulsions.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and storage of PFD emulsions.
Issue 1: Emulsion shows rapid creaming or sedimentation.
-
Question: My PFD emulsion separates into distinct layers shortly after preparation. What is causing this and how can I fix it?
-
Answer: This phenomenon, known as creaming (if the PFD droplets rise) or sedimentation (if they settle), is primarily caused by a significant density difference between the this compound and the continuous aqueous phase. Several factors can be adjusted to mitigate this:
-
Reduce Droplet Size: Smaller droplets are more susceptible to Brownian motion, which can counteract the effects of gravity. Employ higher energy emulsification methods like high-pressure homogenization or ultrasonication to decrease the average droplet size.[1][2]
-
Increase Continuous Phase Viscosity: Increasing the viscosity of the aqueous phase can slow down the movement of the PFD droplets. Consider adding a biocompatible viscosity-modifying agent.
-
Optimize Surfactant Concentration: Insufficient surfactant can lead to droplet aggregation, accelerating separation. Ensure you are using an adequate concentration of your chosen emulsifier.[3]
-
Issue 2: The average droplet size of my emulsion increases over time.
-
Question: I've observed that the particle size of my PFD emulsion grows during storage. What instability mechanism is at play and how can I prevent it?
-
Answer: An increase in average droplet size over time is a classic sign of emulsion instability, likely due to one or both of the following mechanisms:
-
Ostwald Ripening (Molecular Diffusion): This process involves the diffusion of smaller PFD molecules through the aqueous phase to larger droplets, causing the larger droplets to grow at the expense of the smaller ones. This is a common issue with PFC emulsions.[2][4] To minimize Ostwald ripening:
-
Use a Polydisperse PFD Mixture: Incorporating a secondary, higher molecular weight, lipophilic fluorocarbon can help stabilize the emulsion against particle growth.
-
Optimize the Surfactant Layer: A dense, stable surfactant layer can act as a barrier to the diffusion of PFD molecules.
-
-
Coalescence: This is the merging of two or more droplets to form a single, larger droplet. It is often irreversible. To prevent coalescence:
-
Ensure Adequate Surfactant Coverage: The surfactant concentration must be sufficient to fully coat the surface of all PFD droplets, providing a repulsive barrier.
-
Select the Right Surfactant: The choice of surfactant is critical. Fluorinated surfactants can be particularly effective at stabilizing PFD emulsions due to their affinity for the fluorous phase. Phospholipids like lecithin and non-ionic surfactants like Pluronic F-68 are also commonly used.
-
Control Temperature: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and energetic collisions that can overcome the repulsive barrier and cause coalescence.
-
-
Issue 3: My emulsion appears flocculated or clumped.
-
Question: The PFD droplets in my emulsion are clumping together, but not merging. What is happening and how can I resolve this?
-
Answer: This is known as flocculation, where droplets aggregate without losing their individual identities. It is often a precursor to coalescence and creaming.
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Evaluate Zeta Potential: Flocculation can be driven by weak attractive forces between droplets. Measuring the zeta potential of your emulsion can provide insight into its electrostatic stability. A sufficiently high positive or negative zeta potential will result in electrostatic repulsion between droplets, preventing flocculation.
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Optimize Surfactant and Ionic Strength: The type and concentration of your surfactant, as well as the ionic strength of the aqueous phase, can significantly impact the surface charge of the droplets. Consider using an ionic surfactant or adjusting the salt concentration of your formulation.
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Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of PFD emulsions?
A1: The stability of PFD emulsions is a multifactorial issue. The most critical factors include:
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Surfactant Choice and Concentration: The surfactant must effectively reduce the interfacial tension between the PFD and water and create a stable film around the droplets. Fluorinated surfactants often show superior performance.
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Droplet Size and Polydispersity: Smaller, more uniform droplets generally lead to more stable emulsions.
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PFC Phase Composition: The purity of the this compound and the potential inclusion of other fluorocarbons can impact stability.
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Emulsification Method: The technique used to create the emulsion (e.g., high-pressure homogenization, sonication) determines the initial droplet size distribution and can influence long-term stability.
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Storage Conditions: Temperature is a key factor; elevated temperatures can accelerate instability processes like coalescence and Ostwald ripening.
Q2: How do I choose the right surfactant for my PFD emulsion?
A2: The ideal surfactant will depend on the specific application of your emulsion. Key considerations include:
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Biocompatibility: For biomedical applications, the surfactant must be non-toxic and biocompatible. Common choices include lecithin, Pluronic F-68 (Poloxamer 188), and Tween 80.
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Efficiency: Fluorinated surfactants, such as (1H,1H,2H,2H-perfluorooctyl)phosphocholine (FC8), have been shown to be highly effective at reducing interfacial tension and creating smaller, more stable PFD droplets compared to conventional surfactants like Tween 80.
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Charge: The desired surface charge of the droplets will dictate whether a non-ionic, anionic, or cationic surfactant is most appropriate.
Q3: What are the standard methods for characterizing the stability of PFD emulsions?
A3: A comprehensive stability assessment involves multiple characterization techniques:
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Droplet Size Analysis: Techniques like Dynamic Light Scattering (DLS) are used to measure the average droplet size (Z-average) and the polydispersity index (PDI), which indicates the width of the size distribution. These measurements should be repeated over time to monitor for any changes.
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Zeta Potential Measurement: This technique assesses the surface charge of the droplets and provides an indication of the electrostatic stability of the emulsion.
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Microscopy: Techniques such as transmission electron microscopy (TEM) and cryo-scanning electron microscopy (cSEM) can be used to visualize the morphology and size of the emulsion droplets.
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Interfacial Tension Measurement: This helps in evaluating the effectiveness of different surfactants at the PFD-water interface.
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Visual Observation: Simple visual inspection for signs of instability like creaming, sedimentation, flocculation, or phase separation over a set period is a crucial first step.
Data Presentation
Table 1: Effect of Surfactant Type on this compound Emulsion Properties
| Surfactant | Concentration (mM) | Average Droplet Size (Zavg, nm) | Interfacial Tension (mN/m) | Stability Improvement vs. Tween 80 |
| Tween 80 | 4.3 | 255.4 ± 3.9 | 41.5 ± 0.5 | - |
| FC8 (Fluorinated) | 4.3 | 172.8 ± 0.72 | 20.7 ± 1.8 | 6 times more stable |
| Equimolar Tween 80 & FC8 | - | 175.8 ± 1.1 | - | - |
Data sourced from studies on ultrasound emulsification of PFD.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using Ultrasound Emulsification
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Preparation of Phases:
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Aqueous Phase: Prepare an aqueous solution of the desired surfactant (e.g., Tween 80, FC8, or a mixture) at the target concentration.
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Oil Phase: Use high-purity this compound.
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Pre-emulsion Formation:
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Add the PFD (dispersed phase) to the aqueous surfactant solution (continuous phase).
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Briefly homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) for approximately 1 minute to form a coarse pre-emulsion.
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Ultrasonication:
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Place the pre-emulsion in an ice bath to prevent overheating during sonication.
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Immerse the tip of an ultrasonic probe into the pre-emulsion.
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Apply ultrasound energy at a specific power and duration. For example, a 15-minute sonication time has been shown to be effective. The optimal sonication parameters will need to be determined empirically for each specific formulation.
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Post-processing and Storage:
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After sonication, allow the nanoemulsion to cool to room temperature.
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Store the emulsion in a sealed container at a controlled temperature (e.g., 4°C) for stability studies.
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Protocol 2: Characterization of Emulsion Stability by Droplet Size Monitoring
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Sample Preparation:
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At specified time intervals (e.g., 0, 1, 7, 14, 30 days), carefully extract a small, representative aliquot of the stored emulsion.
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Dilute the aliquot with deionized water to a suitable concentration for DLS analysis to avoid multiple scattering effects.
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DLS Measurement:
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Transfer the diluted sample into a clean cuvette.
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Place the cuvette in the DLS instrument.
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Allow the sample to equilibrate to the instrument's temperature.
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Perform multiple measurements to ensure reproducibility.
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Data Analysis:
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Record the Z-average diameter and the polydispersity index (PDI).
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Plot the Z-average diameter and PDI as a function of time. A stable emulsion will show minimal changes in these parameters over the storage period.
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Visualizations
Caption: Pathways of this compound Emulsion Instability.
Caption: Workflow for PFD Emulsion Preparation and Characterization.
References
Technical Support Center: Overcoming Long-Term Tissue Retention of Perfluorodecalin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorodecalin (PFD). The information provided is intended to assist in understanding and addressing the challenges associated with the long-term tissue retention of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFD) and why is it used in our experiments?
A1: this compound (C₁₀F₁₈) is a fluorocarbon, a derivative of decalin where all hydrogen atoms are replaced by fluorine.[1] Its key property is the ability to dissolve large amounts of gases, particularly oxygen (up to 49 mL of O₂ per 100 mL of PFD at standard temperature and pressure).[1] This makes it a valuable tool in various biomedical applications, including as an oxygen carrier in artificial blood substitutes, for tissue preservation, and in liquid breathing studies.[1]
Q2: What is the primary mechanism of this compound clearance from the body?
A2: After intravenous administration as an emulsion, PFD particles are primarily cleared from the bloodstream by the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).[2] This process involves phagocytosis (engulfment) by macrophages, predominantly in the liver and spleen.[3] Following uptake, PFD is not metabolized but is slowly released from the tissues and eliminated unchanged from the body, primarily through exhalation via the lungs.
Q3: Why is long-term tissue retention of PFD a concern?
A3: As a per- and polyfluoroalkyl substance (PFAS), PFD is highly persistent in the body. While generally considered biologically inert, prolonged retention in tissues, particularly within macrophages of the liver and spleen, can lead to cellular vacuolization and, in some cases, inflammatory responses and tissue damage. In sensitive tissues like the retina, long-term retention has been associated with toxicity.
Q4: What is the expected half-life of PFD in the body?
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the systemic administration of this compound.
Issue 1: Unexpectedly High or Prolonged PFD Signal in Tissues
Symptoms:
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Persistently high PFD signal in target organs (e.g., liver, spleen) in imaging studies (e.g., ¹⁹F MRI).
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Higher than expected PFD concentrations in tissue samples analyzed by GC-MS.
Potential Causes:
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High Dose Administration: Larger doses of PFD emulsions can saturate the clearance capacity of the RES, leading to prolonged retention.
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Emulsion Instability: Poorly formulated or unstable emulsions can lead to the formation of larger particles, which are more rapidly taken up by macrophages and may be cleared more slowly from the tissues.
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Compromised RES Function: Pre-existing conditions or co-administered substances that suppress the activity of the reticuloendothelial system can impair PFD clearance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high PFD tissue retention.
Issue 2: Evidence of Tissue Inflammation or Toxicity
Symptoms:
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Histological findings of inflammatory cell infiltrates in tissues with high PFD accumulation.
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Elevated biomarkers of organ damage (e.g., liver enzymes).
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Adverse physiological effects in animal models.
Potential Causes:
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PFD Overload in Macrophages: Excessive accumulation of PFD can lead to macrophage stress and the release of pro-inflammatory cytokines.
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Impurities in PFD Formulation: The presence of impurities in the PFD or the emulsion components can elicit an inflammatory response.
Recommended Actions:
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Dose Reduction: Evaluate if a lower dose of PFD can achieve the desired experimental outcome while minimizing tissue burden.
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Purity Analysis: Ensure the purity of the PFD and the quality of the emulsion components.
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Monitor Inflammatory Markers: Systematically measure inflammatory cytokines and markers of organ damage in your experimental model.
Data Presentation
Table 1: Pharmacokinetic Data for this compound and Related Compounds
| Compound/Emulsion | Animal Model | Dose | Blood Half-Life | Tissue Concentration Data |
| Fluosol-DA (7 parts PFD) | Rat | 4.4 g/kg | ~34 hours | Maximal spleen storage at 12 hours; maximal liver storage at 2 days. |
| Fluosol-DA (7 parts PFD) | Rat | 14 g/kg | ~17 hours | Data not available. |
| PFD Emulsion (EYP stabilized) | Rat | 11.5 g/kg | Longer circulation time compared to procsanol-stabilized emulsion. | Reduced accumulation in the liver in the initial period. |
Note: Tissue-specific elimination half-lives for this compound are not well-documented in the literature. The blood half-life reflects the initial clearance from circulation, while tissue retention is significantly longer.
Experimental Protocols
Protocol 1: Quantification of this compound in Tissues by GC-MS
This protocol provides a general framework for the analysis of PFD in tissue samples. Specific parameters may need to be optimized for your instrument and experimental setup.
1. Tissue Homogenization: a. Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg). b. Place the tissue in a 2 mL microcentrifuge tube with a stainless steel bead. c. Add an appropriate volume of lysis buffer (e.g., 500 µL per 100 mg of tissue). d. Homogenize the tissue using a bead-based homogenizer (e.g., TissueLyser) at 25 Hz for 1-3 minutes. e. Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C. f. Collect the supernatant for extraction.
2. Liquid-Liquid Extraction: a. To the supernatant, add an internal standard (e.g., bis(F-butyl)ethene). b. Add an equal volume of a suitable organic solvent (e.g., methyl nonafluoroisobutyl ether). c. Vortex vigorously for 1 minute and centrifuge to separate the phases. d. Carefully collect the organic (lower) phase containing the PFD. e. Repeat the extraction on the aqueous phase and pool the organic extracts.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: CP-select 624 CB capillary column (or equivalent).
- Injection Mode: Split.
- Injector Temperature: 250°C.
- Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 20°C/min. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor for PFD: m/z 293 (for quantification) and other characteristic ions for confirmation.
- Ion for Internal Standard: m/z 295 (for bis(F-butyl)ethene).
4. Quantification: a. Prepare a calibration curve using known concentrations of PFD in the same matrix as the samples. b. Quantify the PFD concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Experimental Approach to Enhance PFD Clearance via Macrophage Stimulation
This protocol is a suggested experimental approach based on the principle of stimulating macrophage phagocytic activity. It is intended as a starting point for research and requires optimization.
1. Animal Model: a. Use an appropriate animal model (e.g., rats or mice) that has been administered a PFD emulsion intravenously.
2. Macrophage Stimulation Agents: a. Toll-Like Receptor (TLR) Agonists:
- Prepare a sterile solution of a TLR agonist such as Lipopolysaccharide (LPS) (for TLR4) or Pam3CSK4 (for TLR1/2) in saline.
- Administer the TLR agonist intravenously or intraperitoneally at a dose known to induce macrophage activation (e.g., LPS at 0.1-1 mg/kg in mice). b. Purinergic Receptor Agonists:
- Prepare a sterile solution of a P2 receptor agonist such as ATP or a more stable analog in saline.
- Administer the agonist intravenously. Dosing will need to be determined based on literature for the specific agonist and animal model.
3. Experimental Design: a. Groups:
- Group 1: PFD administration only (Control).
- Group 2: PFD administration followed by saline injection.
- Group 3: PFD administration followed by TLR agonist treatment.
- Group 4: PFD administration followed by purinergic receptor agonist treatment. b. Timeline:
- Administer the PFD emulsion at Day 0.
- Administer the macrophage stimulating agent at a time point when PFD has accumulated in the liver and spleen (e.g., 24-48 hours post-PFD injection).
- Collect blood and tissue samples (liver, spleen, lungs) at various time points after treatment (e.g., 1, 3, 7, and 14 days).
4. Analysis: a. Quantify PFD concentrations in the collected tissues and blood using the GC-MS protocol described above. b. Perform histological analysis of the liver and spleen to assess macrophage activation and any potential tissue pathology. c. Measure levels of relevant cytokines (e.g., TNF-α, IL-6) in the serum to confirm macrophage activation.
5. Data Interpretation: a. Compare the rate of PFD clearance from the tissues in the treatment groups versus the control group. A significant increase in the rate of decline of PFD concentration in the treatment groups would suggest that macrophage stimulation can enhance its elimination.
Visualizations
PFD Clearance Pathway
Caption: The primary pathway of this compound clearance from the body.
Macrophage Activation for Enhanced Clearance
Caption: Conceptual signaling for macrophage activation to enhance PFD clearance.
References
- 1. Liquid ventilation in premature lambs: uptake, biodistribution and elimination of this compound liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of potential blood substitutes (perfluorochemicals) on rat liver and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perfluorodecalin in Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving potential interference when using Perfluorodecalin (PFD) in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFD) and why is it used in fluorescence microscopy?
This compound (PFD) is a fluorocarbon that is used as an imaging medium in fluorescence microscopy, particularly for plant tissues. Its primary function is to reduce light scattering caused by air-filled spaces within the tissue, such as the spongy mesophyll in leaves.[1][2][3] By infiltrating these airspaces, PFD provides a more uniform refractive index, which enhances image clarity and allows for deeper imaging into the sample with less need for increased laser power, minimizing phototoxicity.[1][2]
Q2: Is this compound fluorescent? Will it cause background signal in my images?
No, this compound is non-fluorescent and does not generate a background signal in fluorescence microscopy. Any increase in background is likely due to other factors such as autofluorescence from the sample or impurities.
Q3: What are the key properties of this compound relevant to microscopy?
The properties of PFD that make it suitable for microscopy include its non-toxic and non-fluorescent nature, a refractive index that is closer to that of cytosol than air, low surface tension allowing it to penetrate tissues easily, and high gas solubility (O₂ and CO₂), which helps in maintaining the physiological state of living samples.
Q4: Can I use my standard fluorescent dyes with this compound?
This compound is a fluorous solvent and is immiscible with aqueous solutions. This means that most standard, water-soluble fluorescent dyes will not dissolve in PFD. For successful staining, the dye must be able to penetrate the tissue and localize to the structure of interest. In practice, fluorescent proteins (like GFP, Venus) and dyes that are already within the cells are readily imaged when PFD is used as a mounting medium. For applications requiring dyes to be dissolved in the imaging medium itself, specialized PFD-soluble fluorescent dyes have been developed.
Troubleshooting Guides
Issue 1: Poor Image Resolution or Blurry Images
Possible Cause: Refractive Index Mismatch.
While PFD improves imaging by replacing air, its refractive index may not perfectly match that of your sample, mounting medium, and immersion oil. This mismatch can lead to spherical aberrations, resulting in a loss of resolution.
Solutions:
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Use the Correct Immersion Objective: PFD has a low refractive index (~1.313). If you are using a standard oil immersion objective (designed for RI ~1.51), significant aberrations can occur. Consider using a water immersion objective, as the refractive index of water (1.333) is much closer to that of PFD.
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Objective Correction Collar: If your objective has a correction collar, adjust it to compensate for the refractive index mismatch.
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Alternative Perfluorocarbons: For deeper imaging, Perfluoroperhydrophenanthrene (PP11) has been shown to outperform PFD in some cases.
Issue 2: Sample Drifting or Moving During Imaging
Possible Cause: Low Viscosity and High Density of PFD.
PFD is denser and less viscous than water or standard mounting media. This can cause the sample to sink or drift, especially during long time-lapse experiments.
Solutions:
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Use a Gasket: Create a chamber for your sample using a silicone (PDMS) gasket on the microscope slide. This will help to hold the sample in place and contain the PFD.
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Immobilize the Sample: Gently secure the sample to the coverslip or slide using a suitable adhesive or by placing a coverslip on top of the sample within the PFD-filled chamber. Be careful not to crush the sample.
Issue 3: Air Bubbles Trapped in the Sample
Possible Cause: Incomplete Infiltration of PFD.
Air bubbles can remain trapped in the tissue if the PFD does not fully infiltrate the airspaces. These bubbles will cause significant light scattering and obscure the image.
Solutions:
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Sufficient Incubation Time: Ensure the sample is floated on or submerged in PFD for an adequate amount of time (e.g., 5 minutes for an Arabidopsis leaf) to allow for complete infiltration. The tissue should appear translucent.
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Gentle Agitation: Gently agitate the sample in the PFD to help dislodge any trapped air bubbles.
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Vacuum Infiltration (with caution): For some tissues, a brief and gentle vacuum infiltration can aid in removing air, but this may damage delicate samples.
Issue 4: Weak Fluorescent Signal
Possible Cause: Several factors could lead to a weak signal when using PFD.
Solutions:
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Optimize Microscope Settings: Ensure your laser power, detector gain, and pinhole settings are appropriate for your sample. PFD should allow for a reduction in laser power compared to imaging in air, but optimization is still required.
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Check Fluorophore Compatibility: While PFD itself does not quench common fluorophores like GFP, ensure that the imaging conditions (e.g., pH) are optimal for your specific fluorescent probe.
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Photobleaching: Although PFD helps reduce the required laser power, photobleaching can still occur. Minimize exposure time and use the lowest possible laser power.
Data Presentation
Table 1: Refractive Indices of Common Microscopy Media
| Substance | Typical Refractive Index (n) |
| Air | 1.000 |
| This compound (PFD) | 1.313 |
| Water | 1.333 |
| Cytosol (approximate) | ~1.4 |
| Glycerol | 1.47 |
| Silicone Oil | ~1.4 |
| Standard Immersion Oil | ~1.51 |
| Glass (Coverslip) | ~1.5 |
Data compiled from sources
Experimental Protocols
Protocol: Mounting Arabidopsis thaliana Leaves in this compound for Confocal Microscopy
This protocol is adapted from Littlejohn et al., 2012.
Materials:
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This compound (PFD)
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Microscope slides
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Polydimethylsiloxane (PDMS) for creating a gasket
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Petri dish
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Arabidopsis thaliana seedlings or excised leaves
Procedure:
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Prepare the Imaging Chamber: Create a gas-permeable gasket on a microscope slide using PDMS to form a small well.
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Equilibrate PFD: Aerate the PFD by bubbling air through it or by shaking a small volume in a larger air-filled container. This ensures an adequate supply of O₂ and CO₂ for live samples.
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Sample Incubation: Pour the equilibrated PFD into a petri dish. Float the excised leaf or whole seedling on the surface of the PFD for approximately 5 minutes. Successful infiltration is indicated by the tissue becoming translucent.
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Mounting: Carefully transfer the infiltrated sample into the PDMS chamber on the microscope slide. Add a sufficient amount of PFD to immerse the sample completely.
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Imaging: Place a coverslip over the chamber, avoiding air bubbles. The sample is now ready for imaging. It is recommended to use a water immersion objective for better refractive index matching.
Visualizations
References
- 1. A Simple Method for Imaging Arabidopsis Leaves Using this compound as an Infiltrative Imaging Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - A simple method for imaging Arabidopsis leaves using this compound as an infiltrative imaging medium - University of Exeter - Figshare [ore.exeter.ac.uk]
- 3. Frontiers | An update: improvements in imaging perfluorocarbon-mounted plant leaves with implications for studies of plant pathology, physiology, development and cell biology [frontiersin.org]
Technical Support Center: Utilizing Perfluorodecalin to Prevent Sediment Solidification
Welcome to the technical support center for the application of Perfluorodecalin (PFD) in preventing sediment solidification in experimental suspensions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (PFD) prevents sediment solidification?
A1: The fundamental principle lies in the significant density difference between this compound and the aqueous suspension. PFD is a dense, immiscible liquid that, when added to a suspension, settles at the bottom of the container, forming a distinct layer underneath the aqueous phase. As the suspended particles sediment over time, they accumulate at the interface between the aqueous phase and the PFD layer. This prevents the particles from compacting into a hard, solidified cake at the bottom of the container, allowing for easy resuspension with gentle agitation.[1][2]
Q2: What are the key advantages of using PFD over traditional methods like a gas headspace for resuspension?
A2: Utilizing PFD offers a significant improvement in user compliance and handling, particularly for injectable drug formulations.[1] Traditional methods often require a vigorous and specific shaking procedure to resuspend a solidified sediment, which can be challenging for patients.[1] The PFD method allows for a much gentler resuspension process. Furthermore, it can eliminate the need for a gas headspace, simplifying the design and use of injection devices and reducing the risk of accidental discharge of the drug product during priming.[1]
Q3: Is this compound biocompatible and safe for in-vivo applications?
A3: this compound is chemically and biologically inert. It has been used in various medical applications, including as a component of artificial blood substitutes and for liquid ventilation, highlighting its general biocompatibility. PFD is eliminated from the body via the pulmonary route. However, for any new formulation, it is crucial to conduct specific toxicological studies to determine the safety of PFD for the intended route of administration (e.g., subcutaneous, intramuscular).
Q4: What types of particles are suitable for this method?
A4: This method has been successfully demonstrated with poly(lactic-co-glycolic acid) (PLGA) microparticles, which are commonly used in extended-release drug formulations. The key requirement is that the particles have a lower density than this compound, allowing them to settle at the interface. This technique should be applicable to a wide range of microparticulate systems used in pharmaceuticals and other research areas.
Q5: Will the presence of PFD interfere with my drug substance or other excipients?
A5: this compound is hydrophobic, oleophobic, and chemically inert. This means it is unlikely to react with or dissolve most drug substances or common pharmaceutical excipients. Its inert nature helps to avoid the unfolding or agglomeration of biologics at the interface. However, it is always recommended to conduct compatibility studies with your specific active pharmaceutical ingredient (API) and excipients to rule out any potential interactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sediment solidification or "caking" still occurs. | 1. Insufficient PFD Volume: The volume of PFD may not be adequate to form a continuous and stable layer at the bottom of the container. 2. High Particle Density: The density of the suspended particles may be too close to or greater than that of PFD, preventing the formation of a distinct particle layer at the interface. 3. Strong Inter-particle Interactions: The particles may have a high tendency to agglomerate and form a cake even on the liquid PFD surface. | 1. Optimize PFD Volume: Gradually increase the volume of PFD and observe the effect on sediment resuspendability. A typical starting point is a 1:6 ratio of PFD to the total suspension volume. 2. Verify Particle Density: Ensure the density of your particles is lower than that of PFD (approximately 1.9 g/cm³). If not, this method may not be suitable. 3. Formulation Optimization: Consider adding surfactants or other excipients to the aqueous phase to reduce inter-particle adhesion. |
| The PFD and aqueous layers are not separating cleanly (emulsion formation). | 1. Presence of Surfactants: Certain excipients in the formulation, particularly surfactants, may promote emulsification between the aqueous and PFD phases. 2. High Shear Mixing: Excessive agitation or high-shear mixing during preparation can lead to the formation of a stable emulsion. | 1. Excipient Compatibility Screening: Evaluate the emulsifying potential of your formulation excipients with PFD. Consider using excipients with lower surfactant properties. 2. Gentle Mixing: Employ gentle mixing or inversion to combine the suspension and PFD, avoiding vigorous shaking or vortexing. |
| Inconsistent resuspension results. | 1. Variable Particle Size Distribution: A wide or inconsistent particle size distribution can lead to variable sedimentation and packing behavior. 2. Inadequate Mixing Technique: The method of agitation for resuspension may not be consistent across samples. | 1. Control Particle Size: Aim for a narrow and consistent particle size distribution in your formulation. 2. Standardize Resuspension Protocol: Define and adhere to a specific resuspension protocol (e.g., number of inversions, speed of inversion) for all experiments. |
| Difficulty in withdrawing a uniform dose. | 1. Viscosity of the Suspension: A high viscosity of the aqueous phase can hinder the uniform dispersion of particles upon resuspension. 2. Improper Needle Gauge or Syringe: The needle gauge may be too small or the syringe design may not be suitable for withdrawing a particle suspension. | 1. Adjust Viscosity: If necessary, adjust the viscosity of the aqueous phase to a level that allows for easy and uniform particle dispersion. 2. Optimize Administration Tools: Use a needle gauge and syringe appropriate for the particle size and viscosity of your suspension. |
| Visual changes in the PFD layer over time (e.g., discoloration, cloudiness). | 1. Contamination: The PFD may have been contaminated during handling or from impurities in the formulation components. 2. Degradation of Formulation Components: Instability of the API or excipients could lead to byproducts that partition into the PFD layer. | 1. Use High-Purity PFD: Ensure the use of high-purity, sterile PFD for your experiments. 2. Conduct Stability Studies: Perform long-term stability studies to monitor the physical and chemical integrity of the entire formulation, including the PFD layer. |
Data Summary
The following tables provide a summary of key quantitative data relevant to the use of this compound for preventing sediment solidification.
Table 1: Physical Properties of this compound and a Common Microparticle Material
| Substance | Density (g/cm³) |
| This compound (PFD) | 1.92 |
| Poly(lactic-co-glycolic acid) (PLGA) | 1.53 |
Table 2: Example Formulation Parameters from a Proof-of-Concept Study
| Parameter | Value |
| PFD to Suspension Volume Ratio | 1:6 (0.5 mL PFD to ~3 mL suspension) |
| PLGA Particle Size (Z-Average) | 1271 nm |
| Polydispersity Index (PDI) | 0.797 |
Experimental Protocols
Protocol 1: Preparation of a Microparticle Suspension with this compound
This protocol describes the preparation of a model suspension of PLGA microparticles with a PFD layer to prevent sediment solidification.
Materials:
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Poly(lactic-co-glycolic acid) (PLGA)
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Ethyl acetate
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Polyvinyl alcohol (PVA)
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Milli-Q water
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This compound (PFD)
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Glass vials or cartridges
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Homogenizer (e.g., Ultra-Turrax)
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Magnetic stirrer
Methodology:
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PLGA Microparticle Preparation (Emulsion Solvent Diffusion Method): a. Dissolve 50 mg of PLGA in 1.5 mL of ethyl acetate. b. Add 2.5 mL of a 2% aqueous PVA solution. c. Homogenize the mixture for 30 seconds at 10,000 RPM to form an oil-in-water emulsion. d. Add 16 mL of the 2% PVA solution to the emulsion to precipitate the PLGA particles. e. Stir the suspension at approximately 400 RPM under a fume hood to allow for the evaporation of ethyl acetate. f. Repeat the process to generate the desired quantity of microparticle suspension. g. Pool the suspensions and adjust the final volume with Milli-Q water to achieve the target particle concentration (e.g., 250 mg PLGA in 200 mL).
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Preparation of the Final Suspension with PFD: a. Dispense the desired volume of PFD into the bottom of a glass vial or cartridge (e.g., 0.5 mL for a total volume of approximately 3.5 mL). b. Carefully layer the prepared PLGA microparticle suspension on top of the PFD. c. Fill the container to the desired volume. d. For control samples without PFD, a corresponding volume of Milli-Q water can be added to the particle suspension to maintain the same particle concentration.
Protocol 2: Accelerated Stability Testing via Centrifugation
This protocol is designed to rapidly assess the effectiveness of PFD in preventing hard cake formation under high-stress conditions.
Materials:
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Prepared microparticle suspensions with and without PFD
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Centrifuge tubes (e.g., Eppendorf tubes)
-
High-speed centrifuge
Methodology:
-
Sample Preparation: a. Fill centrifuge tubes with 1.5 mL of the particle suspension. b. To the sample tubes, add 0.25 mL of PFD. c. Prepare control tubes with only the particle suspension.
-
Centrifugation: a. Centrifuge all tubes at a high relative centrifugal force (RCF), for example, 30,000 x g, for 30 minutes at 20°C.
-
Assessment of Resuspendability: a. After centrifugation, carefully remove the tubes. b. Invert each tube once. c. Visually inspect the ease of resuspension. In samples with PFD, the particle pellet should readily lift off the PFD layer. In control samples, a hard, compacted pellet is expected at the bottom of the tube. d. To quantify the resuspension, the turbidity or absorbance of the supernatant can be measured after the inversion step.
Visualizations
Caption: Experimental workflow for preparing and testing PFD-containing suspensions.
Caption: Troubleshooting flowchart for sediment solidification issues.
References
Addressing Perfluorodecalin-induced artifacts in MRI imaging
Welcome to the technical support center for addressing artifacts in MRI imaging when using Perfluorodecalin (PFD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFD) and why is it used in MRI?
This compound (C₁₀F₁₈) is a perfluorocarbon, a compound in which all hydrogen atoms have been replaced by fluorine. In the context of Magnetic Resonance Imaging (MRI), PFD is used as a ¹⁹F contrast agent. Since the human body has negligible amounts of endogenous fluorine, ¹⁹F MRI with PFD allows for background-free imaging. This makes it an excellent tool for cell tracking, oximetry, and other applications where high specificity is required.
Q2: What are the common imaging artifacts associated with this compound?
The two primary types of artifacts encountered when using PFD in MRI are:
-
Chemical Shift Artifacts: These arise because PFD exists as a mixture of isomers (primarily cis and trans) with multiple, distinct ¹⁹F chemical shifts. This results in a spatial misregistration of the signal in the frequency-encoding direction, causing blurring or ghosting of the PFD-containing regions.[1]
-
Magnetic Susceptibility Artifacts: These occur due to differences in the magnetic susceptibility between PFD and the surrounding tissues. This difference can distort the local magnetic field, leading to signal loss and geometric distortion in the images, particularly at the interface between the PFD-containing region and adjacent tissues.
Q3: Can I use standard ¹H MRI pulse sequences for ¹⁹F imaging with PFD?
While it is possible to use standard sequences like FLASH (Fast Low-Angle Shot) for ¹⁹F imaging, they are often not optimal.[2] For improved signal-to-noise ratio (SNR) and reduced artifacts, specialized ¹⁹F pulse sequences and optimized parameters are recommended. Commonly used sequences for ¹⁹F MRI include Rapid Acquisition with Relaxation Enhancement (RARE), also known as Turbo Spin Echo (TSE), and balanced Steady-State Free Precession (bSSFP).[3][4][5]
Troubleshooting Guides
Issue 1: Chemical Shift Artifacts
Symptom: You observe blurring, ghosting, or spatial shifting of the ¹⁹F signal in your images, particularly in the frequency-encoding direction.
Cause: this compound is a mixture of isomers, each containing fluorine atoms in different chemical environments. These different environments result in multiple resonance peaks in the ¹⁹F NMR spectrum, leading to chemical shift artifacts.
Solutions:
-
Increase the Receiver Bandwidth: A wider receiver bandwidth reduces the pixel shift caused by chemical shift differences. However, this may also decrease the signal-to-noise ratio (SNR).
-
Use Chemical Shift Imaging (CSI) Techniques: CSI methods, such as Chemical Shift Encoded (CSE) MRI, can be used to acquire data that resolves the different chemical shifts of PFD, allowing for their correction during image reconstruction.
-
Employ Spectrally Selective Pulses: If one isomer or a specific resonance peak is of primary interest, spectrally selective radiofrequency (RF) pulses can be used to excite only that specific peak, thus avoiding artifacts from other peaks.
-
Post-processing Deconvolution: Image processing techniques, such as deconvolution, can be applied to the acquired data to correct for the blurring and ghosting caused by the multiple chemical shifts.
Issue 2: Magnetic Susceptibility Artifacts
Symptom: You observe signal loss (dark regions) and geometric distortion at the interfaces between PFD-containing regions and surrounding tissues.
Cause: Perfluorocarbons, including PFD, are diamagnetic, meaning they have a negative magnetic susceptibility. While their susceptibility is close to that of water, differences can still lead to local magnetic field inhomogeneities, causing signal dephasing and artifacts.
Solutions:
-
Use Spin Echo (SE) or Turbo Spin Echo (RARE) Sequences: SE and RARE sequences are less sensitive to magnetic susceptibility-induced field inhomogeneities compared to Gradient Echo (GRE) sequences. The 180-degree refocusing pulse in SE/RARE sequences helps to mitigate signal loss due to dephasing.
-
Reduce the Echo Time (TE): A shorter TE allows less time for signal dephasing to occur, thereby reducing the severity of susceptibility artifacts.
-
Decrease Voxel Size: Smaller voxels experience less intravoxel dephasing, which can help to reduce signal loss.
-
Shimming: Careful shimming of the magnetic field over the region of interest can help to improve field homogeneity and reduce susceptibility artifacts.
Quantitative Data
Table 1: ¹⁹F NMR Chemical Shifts of this compound Isomers
| Isomer | Peak Assignment | Approximate Chemical Shift (ppm vs. CFCl₃) |
| trans-Perfluorodecalin | Multiple Peaks | -110 to -140 |
| cis-Perfluorodecalin | Multiple Peaks | -120 to -160 |
Note: The chemical shifts are estimated from published spectra and may vary depending on the solvent and experimental conditions.
Table 2: Magnetic Susceptibility of Perfluorocarbons
| Substance | Magnetic Susceptibility (χ) | Type |
| Perfluorocarbons (general) | Negative (close to water) | Diamagnetic |
| Water | -9.05 x 10⁻⁶ (SI units) | Diamagnetic |
Experimental Protocols
Protocol 1: Minimizing Chemical Shift Artifacts using a RARE Sequence
This protocol provides a starting point for optimizing a RARE (Turbo Spin Echo) sequence to minimize chemical shift artifacts when imaging PFD.
-
Pulse Sequence Selection: Choose a 2D or 3D RARE/TSE sequence on your MRI scanner.
-
Receiver Bandwidth: Start with a relatively high receiver bandwidth (e.g., > 50 kHz). Acquire a series of images with decreasing bandwidth to find the optimal balance between artifact reduction and SNR.
-
Echo Train Length (ETL): Use a moderate ETL (e.g., 8-16). A very long ETL can lead to T₂ blurring, which can compound chemical shift artifacts.
-
Repetition Time (TR) and Echo Time (TE): Set the TR to be at least 3-5 times the T₁ of PFD to ensure full magnetization recovery. Use the shortest possible TE to minimize signal decay.
-
Fat Suppression: If imaging in the presence of fatty tissues, consider using a fat suppression technique that is not based on chemical shift, such as STIR (Short Tau Inversion Recovery), to avoid interference with the PFD signals.
-
Image Analysis: Compare the images acquired with different bandwidths to identify the setting that provides the best compromise between artifact reduction and image quality.
Protocol 2: Reducing Magnetic Susceptibility Artifacts
This protocol outlines steps to mitigate susceptibility artifacts at the interface of PFD-containing regions.
-
Pulse Sequence Selection: Prioritize a Spin Echo (SE) or RARE/TSE sequence over a Gradient Echo (GRE) sequence.
-
Echo Time (TE): Select the shortest possible TE available on your scanner for the chosen sequence.
-
Voxel Size: If SNR allows, reduce the voxel size by increasing the matrix size or decreasing the slice thickness.
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Shimming: Perform a local shim over the region of interest containing the PFD. This is particularly important at higher magnetic field strengths.
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Orientation: If possible, orient the sample such that the interfaces with large susceptibility differences are not aligned with the frequency-encoding direction.
Visualizations
Caption: Troubleshooting workflow for PFD-induced MRI artifacts.
Caption: General experimental workflow for ¹⁹F MRI with PFD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human eye: visualization of this compound with F-19 MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Magnetic Resonance Fluorine Imaging: Today and tomorrow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Research-Grade Perfluorodecalin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of research-grade Perfluorodecalin (PFD). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical-grade this compound?
A1: Technical-grade PFD, typically produced by the fluorination of naphthalene or decalin, contains a mixture of isomers and impurities.[1] The purity of this crude product is often around 93-95%.[1] Common impurities include:
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Cis- and trans-isomers of PFD : These are the primary components, usually in a roughly 1:1 ratio.[2]
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Perfluorobutylcyclohexane (PFBCH) and perfluoromethyloctahydroindene : These impurities have boiling points close to PFD, making their removal by distillation difficult.[2]
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Partially hydrogenated fluorocarbons (HFCs) : These are molecules where not all hydrogen atoms have been replaced by fluorine and must be removed for biomedical applications.[1]
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Products of carbon chain destruction and radical cyclization : These byproducts are formed during the high-temperature fluorination process.
Q2: Why is distillation often insufficient for purifying this compound to research-grade?
A2: While distillation is a common purification technique, it is often insufficient for achieving the high purity required for research and biomedical applications (>99.9%) for several reasons:
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Close Boiling Points : Many impurities, such as perfluorobutylcyclohexane and perfluoromethyloctahydroindene, have boiling points very close to that of PFD isomers, making separation by distillation inefficient.
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Azeotrope Formation : PFD and its isomers can form azeotropes, which are mixtures with a constant boiling point, making them inseparable by simple distillation.
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Low Relative Volatility : The low relative volatility between PFD isomers and certain impurities makes achieving high purity through distillation a challenge.
Q3: What is the most effective method for purifying this compound to a high purity level?
A3: Low-temperature crystallization is a key and highly effective technique for purifying PFD to greater than 99.5% purity. This method takes advantage of the different melting points of the PFD isomers and impurities. A two-stage crystallization process is often employed to achieve purities exceeding 99%. The efficiency of crystallization can be further enhanced by using an organic diluent.
Q4: How can I verify the purity of my purified this compound?
A4: Gas chromatography coupled with mass spectrometry (GC/MS) is a standard and effective method for determining the purity of this compound and identifying any residual impurities. For analyzing reactive and underfluorinated impurities, fluoride selective potentiometry can be used to determine an "H-value".
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | Presence of impurities with close boiling points (e.g., perfluorobutylcyclohexane). Formation of azeotropes. | Employ low-temperature crystallization as a subsequent purification step. Consider heteroazeotropic distillation with an entrainer like acetone. |
| Inefficient Crystallization | Rapid cooling leading to the capture of impurities within the PFD crystals. Incorrect crystallization temperature. | Use a slow cooling rate (e.g., 1-2°C per minute) with stirring. Optimize the crystallization temperature. A two-stage process, first at -17°C to -18°C and then at -15°C, has been shown to be effective. |
| Residual Partially Hydrogenated Impurities | Incomplete fluorination during synthesis. | Treat the PFD with molecular fluorine in a secondary stage. Note: This is a hazardous procedure and should only be performed by experienced personnel with appropriate safety measures. |
| Product Loss During Purification | Multiple purification steps leading to cumulative losses. Adherence of the product to glassware. | Optimize the purification workflow to minimize the number of transfers. Ensure all equipment is properly scraped and rinsed with an appropriate solvent to recover as much product as possible. |
| Contamination from Lab Equipment | Leachable substances from packaging or storage containers. | Use high-quality, inert containers for storage, such as polyethylene or polypropylene. Ensure all glassware and equipment are thoroughly cleaned and dried before use. |
Experimental Protocols
Protocol 1: Two-Stage Low-Temperature Crystallization
This protocol describes a method to enhance the purity of PFD from an industrial grade of 93-95% to over 99%.
Materials:
-
Technical-grade this compound
-
Jacketed reaction vessel with stirring
-
Cooling circulator
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Filtration apparatus (e.g., Büchner funnel with vacuum flask)
-
Dry nitrogen gas
Procedure:
Stage 1:
-
Charge the reaction vessel with the technical-grade PFD.
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Begin stirring and cool the vessel to between -17°C and -18°C at a rate of 1-2°C per minute.
-
Hold the mixture at this temperature for 30-35 minutes to allow for crystal formation.
-
Filter the resulting crystal slurry. The crystals will have an intermediate purity of approximately 97.5%.
Stage 2:
-
Allow the crystals from Stage 1 to melt at ambient temperature.
-
Transfer the melted PFD back to the reaction vessel.
-
Repeat the crystallization process, this time cooling the mixture to -15°C with slow stirring.
-
Hold at -15°C for 30 minutes.
-
Filter the crystals. The resulting PFD should have a purity of greater than 99%.
-
Dry the final crystals by purging with cooled, dry nitrogen.
Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for analyzing the purity of PFD. Specific parameters may need to be optimized for your instrument.
Apparatus:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for separating fluorinated compounds (e.g., CP-select 624 CB).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified PFD in a suitable volatile solvent.
-
Injection: Inject a small volume of the prepared sample into the GC. A split injection mode is often used.
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the column. A temperature program for the GC oven will be necessary to elute all components.
-
Mass Spectrometry Detection: As components elute from the column, they are ionized (e.g., by electronic impact ionization) and detected by the mass spectrometer.
-
Data Analysis: Identify the PFD isomers (cis and trans) and any impurities by their retention times and mass spectra. Quantify the purity by comparing the peak area of the PFD isomers to the total peak area of all components.
Quantitative Data Summary
Table 1: Purity Enhancement of this compound via Two-Stage Crystallization
| Stage | Process | Resulting Purity |
| Initial Material | Technical-grade this compound | 93-95% |
| Stage 1 Crystallization | Cooled to -17°C to -18°C, stirred, held for 30-35 min, filtered. | ~97.5% |
| Stage 2 Crystallization | Melted crystals from stage 1, recrystallized at -15°C. | > 99% |
Table 2: Common Impurities in Crude this compound and their Challenges
| Impurity | Reason for Presence | Purification Challenge |
| Perfluorobutylcyclohexane | Carbon chain destruction during fluorination. | Close boiling point to PFD isomers. |
| Perfluoromethyloctahydroindene | Carbon chain destruction and radical cyclization. | Close boiling point to PFD isomers. |
| Partially Fluorinated Compounds | Incomplete fluorination of the feedstock. | Must be removed for biomedical use. |
Visualizations
Caption: this compound Purification Workflow.
Caption: Troubleshooting Low Purity Issues.
References
Challenges in creating uniform Perfluorodecalin nanoemulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the creation of uniform perfluorodecalin (PFD) nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are this compound (PFD) nanoemulsions?
A1: this compound (PFD) nanoemulsions are colloidal dispersions where nanoscale droplets of PFD (the oil phase) are stabilized in an aqueous medium (the continuous phase) by a surfactant or a combination of surfactants.[1][2] These systems are kinetically stable and are explored for various biomedical applications, including as oxygen carriers (blood substitutes), 19F MRI contrast agents, and for drug delivery, due to PFD's high gas-dissolving capacity.[1][3][4]
Q2: What are the primary challenges in creating uniform PFD nanoemulsions?
A2: The main challenges include achieving a small droplet size and a narrow size distribution (low polydispersity), ensuring long-term stability, and preventing droplet growth. PFD is highly hydrophobic, leading to a very high interfacial tension with water, which makes emulsification difficult. A primary mechanism of instability in PFD nanoemulsions is Ostwald ripening, where larger droplets grow at the expense of smaller ones.
Q3: Which emulsification methods are most effective for PFD?
A3: High-energy methods are typically required to produce uniform PFD nanoemulsions. These include:
-
High-Pressure Homogenization (HPH): This technique forces a coarse emulsion through a narrow gap at high pressure, causing significant shear and droplet disruption. It is a scalable method used for commercial production.
-
Ultrasonication: This method uses high-frequency sound waves to create intense cavitation, which breaks down coarse emulsion droplets into the nano-range.
-
Microfluidization: This process passes the emulsion through microchannels at high velocity, leading to droplet size reduction through shear and impact.
Q4: How do I choose the right surfactant for my PFD nanoemulsion?
A4: Surfactant selection is critical for stability. Due to the highly hydrophobic nature of PFD, conventional surfactants may not be sufficient. Key considerations include:
-
Fluorinated Surfactants: These surfactants have a fluorinated tail that has a higher affinity for the PFD core, leading to better stabilization and lower interfacial tension.
-
Non-ionic Block Copolymers: Polymeric surfactants like Pluronics (e.g., F-68) provide steric stabilization, creating a protective layer around the droplets that prevents aggregation.
-
Phospholipids: Natural phospholipids like soy or egg yolk lecithin are also commonly used, especially for biomedical applications.
-
Combinations: Often, a combination of surfactants is used to achieve both electrostatic and steric stabilization.
Q5: What is Ostwald ripening and how can it be minimized in PFD nanoemulsions?
A5: Ostwald ripening is a process where the molecules of the dispersed phase (PFD) diffuse from smaller droplets through the continuous phase and deposit onto larger droplets. This occurs because smaller droplets have a higher Laplace pressure and thus higher solubility. Over time, this leads to an increase in the average droplet size and a broadening of the size distribution.
To minimize Ostwald ripening:
-
Use a Co-Solvent: Adding a second, less water-soluble perfluorocarbon (like perfluorotripropylamine) to the PFD phase can significantly reduce the ripening rate. This is because the difference in osmotic pressure created by the insoluble component counteracts the Laplace pressure driving the diffusion.
-
Optimize Surfactant Layer: A dense and robust surfactant film at the droplet interface can act as a barrier to PFD diffusion.
-
Achieve a Monodisperse Population: Starting with a very narrow size distribution can slow down the ripening process.
Troubleshooting Guide
Issue 1: High Polydispersity Index (PDI)
Q: My nanoemulsion has a high PDI (> 0.3) after preparation. What are the likely causes and how can I fix it?
A: A high Polydispersity Index (PDI) indicates a broad distribution of droplet sizes, which can compromise the stability and performance of the nanoemulsion.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Energy Input | The energy provided by homogenization or sonication was not enough to break down all large droplets uniformly. | Increase the homogenization pressure or the number of passes/cycles. For ultrasonication, increase the sonication time or amplitude. |
| Inadequate Surfactant Concentration | There isn't enough surfactant to cover the newly created droplet surface area during emulsification, leading to droplet coalescence. | Increase the surfactant concentration. Perform a titration experiment to find the optimal surfactant-to-oil ratio. |
| Poor Surfactant Choice | The selected surfactant is not effective at lowering the PFD-water interfacial tension or providing a stable interfacial film. | Consider using a fluorinated surfactant or a combination of surfactants (e.g., a small molecule emulsifier with a polymeric stabilizer like Pluronic F-68). |
| Suboptimal Process Temperature | Temperature can affect surfactant solubility, oil viscosity, and interfacial tension, influencing emulsification efficiency. | Optimize the processing temperature. Some protocols involve heating the phases before emulsification to lower viscosity. |
Issue 2: Nanoemulsion is Unstable and Phase Separation Occurs
Q: My PFD nanoemulsion looks uniform initially but shows signs of creaming or phase separation after a few days. What's wrong?
A: This indicates kinetic instability. The primary culprits are Ostwald ripening and droplet aggregation.
Troubleshooting Instability
Caption: A decision tree for troubleshooting PFD nanoemulsion instability.
Issue 3: Inconsistent Results Between Batches
Q: I am struggling with reproducibility. My nanoemulsion properties (size, PDI) vary significantly from batch to batch. How can I improve consistency?
A: Lack of reproducibility often stems from poor control over critical process parameters.
| Parameter to Control | Why It's Critical | Recommended Action |
| Homogenization/Sonication Time & Intensity | Small variations in energy input can lead to large differences in final droplet size. | Precisely control the duration and power settings. For HPH, monitor the pressure and number of passes exactly. For sonication, use a calibrated probe and control the temperature of the sample with an ice bath to prevent overheating. |
| Component Addition Rate | The rate at which the dispersed phase is added to the continuous phase can affect the initial coarse emulsion, which in turn impacts the final nanoemulsion. | Use a syringe pump for controlled, consistent addition of the PFD phase while stirring. |
| Temperature Control | Temperature affects fluid properties and surfactant performance. | Maintain a constant temperature throughout the emulsification process using a water bath or cooling system. |
| Raw Material Quality | Variability in the purity of PFD, surfactants, or water can affect results. | Use high-purity, well-characterized materials from a consistent supplier. Filter all aqueous solutions. |
Data & Characterization
Table 1: Typical Formulation & Process Parameters
This table provides a starting point for formulation development. Parameters should be optimized for specific applications.
| Parameter | Typical Range | Key Consideration |
| PFD Concentration (w/v) | 5% - 20% | Higher concentrations require more surfactant and energy. |
| Surfactant Concentration (w/v) | 1% - 5% | Must be sufficient to cover the droplet surface area. |
| Homogenization Pressure | 15,000 - 30,000 psi | Higher pressure generally leads to smaller droplets. |
| Homogenization Passes | 3 - 10 cycles | Increasing passes reduces size, but with diminishing returns. |
| Sonication Time | 5 - 20 minutes | Over-sonication can lead to sample degradation or re-coalescence. |
| Processing Temperature | 4°C - 50°C | Must be controlled to ensure reproducibility. |
Table 2: Key Quality Attributes and Characterization Methods
| Attribute | Target Value | Primary Characterization Method |
| Mean Droplet Size (Z-average) | < 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | > |30| mV | Electrophoretic Light Scattering (ELS) |
| Morphology | Spherical droplets | Cryo-Transmission Electron Microscopy (Cryo-TEM) |
| Long-Term Stability | Minimal change in size/PDI over time | DLS measurements at set time points (e.g., 1, 7, 30 days) at various storage temperatures. |
Experimental Protocols
Protocol 1: Preparation of PFD Nanoemulsion via High-Pressure Homogenization
This protocol provides a general method for creating a PFD-in-water nanoemulsion.
PFD Nanoemulsion Preparation Workflow
Caption: Workflow for preparing PFD nanoemulsions via high-pressure homogenization.
Materials:
-
This compound (PFD)
-
Surfactant (e.g., Pluronic F-68, Egg Yolk Phospholipids)
-
Ostwald Ripening Inhibitor (e.g., Perfluorotripropylamine, optional)
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Deionized, filtered (0.22 µm) water
Procedure:
-
Aqueous Phase Preparation: Dissolve the surfactant(s) in the deionized water. Gently heat if necessary to aid dissolution, then cool to room temperature.
-
Oil Phase Preparation: If used, mix the PFD with the Ostwald ripening inhibitor.
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Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 10,000-15,000 rpm for 5-10 minutes. This creates a coarse, milky-white emulsion.
-
High-Pressure Homogenization: Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Set the desired pressure (e.g., 20,000 psi).
-
Process the emulsion for a set number of discrete passes (e.g., 5-7 cycles).
-
Ensure the system is cooled to prevent overheating.
-
-
Final Product: Collect the resulting translucent nanoemulsion. Store at 4°C.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the mean droplet size (Z-average) and the polydispersity index (PDI).
Procedure:
-
Sample Preparation: Before measurement, dilute the nanoemulsion sample significantly with filtered deionized water (e.g., 1:100 or 1:200 v/v) to avoid multiple scattering effects. The exact dilution factor may need to be optimized.
-
Instrument Setup:
-
Ensure the DLS instrument (e.g., Malvern Zetasizer) is clean and has been calibrated.
-
Set the measurement temperature (e.g., 25°C).
-
Select the appropriate scattering angle (e.g., 173° for better sensitivity to small particles).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements for each sample to ensure consistency.
-
-
Data Analysis: The instrument software will generate a report containing the Z-average diameter, the PDI, and the size distribution curve. A low PDI (ideally < 0.2) indicates a uniform and monodisperse nanoemulsion.
References
- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Systematic Study of Perfluorocarbon Nanoemulsions Stabilized by Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perfluorodecalin in Cellular Metabolism Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Perfluorodecalin (PFD) in their experiments. The information is designed to help mitigate potential adverse effects of PFD on cellular metabolism and ensure the robustness of your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased Cell Viability or Increased Cytotoxicity After PFD Application
Question: We observed a significant decrease in cell viability after introducing a PFD emulsion to our cell culture. What could be the cause, and how can we troubleshoot this?
Answer:
Several factors could contribute to decreased cell viability when using PFD. Here's a step-by-step troubleshooting guide:
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Purity of PFD: Impurities in the PFD preparation can be cytotoxic.[1][2]
-
Solution: Ensure you are using a high-purity, sterile grade of PFD suitable for cell culture applications. If possible, obtain a certificate of analysis from the supplier.
-
-
Emulsion Stability and Droplet Size: Unstable emulsions or large PFD droplets can physically damage cells or interfere with nutrient and gas exchange at the cellular level. The emulsifying agent itself could also have cytotoxic effects.
-
Solution: Prepare fresh, stable PFD emulsions using a biocompatible surfactant. Optimize the emulsification process (e.g., sonication or high-pressure homogenization) to achieve a small, uniform droplet size, typically in the nano- to submicron range.[3] Consider testing the cytotoxicity of the surfactant alone as a control.
-
-
Concentration of PFD: While generally considered biocompatible, high concentrations of PFD emulsions may still exert negative effects on some cell lines.[4]
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your PFD emulsion for your specific cell type. Start with a low concentration (e.g., 2-5% v/v) and gradually increase it, while monitoring cell viability.
-
-
Direct Contact vs. Two-Phase System: Direct overlay of a PFD emulsion might not be suitable for all cell types.
-
Solution: Consider a two-phase culture system where the PFD layer is separate from the aqueous medium containing the cells. This still allows for efficient gas exchange while minimizing direct contact.
-
Issue 2: Unexpected Changes in Cellular Metabolism (e.g., Altered Glycolysis or Respiration)
Question: Our metabolic assays show a significant shift in the metabolic profile of our cells after PFD treatment (e.g., increased lactate production). How can we address this?
Answer:
PFD's primary role as an oxygen carrier can directly influence the balance between glycolysis and oxidative phosphorylation.
-
Hyperoxia-Induced Stress: The high oxygen-carrying capacity of PFD can sometimes lead to hyperoxic conditions in the local cellular microenvironment, which can induce oxidative stress and alter metabolic pathways.[5]
-
Solution: Pre-equilibrate the PFD with the desired gas mixture (e.g., 5% CO2, 21% O2, balanced with N2) before adding it to the culture system. This ensures a more controlled and physiologically relevant oxygen delivery. Monitor the partial pressure of oxygen (pO2) in your culture medium to avoid hyperoxia.
-
-
Indirect Effects on Metabolism: PFD might indirectly affect metabolism by altering the physical properties of the culture medium, such as nutrient diffusion.
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Solution: Ensure adequate mixing of the culture medium, especially in static cultures, to maintain homogenous nutrient distribution. When using a two-phase system, gentle agitation can be beneficial.
-
-
Metabolic Adaptation: Cells may adapt their metabolism in response to the altered oxygen availability.
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Solution: Allow for an adaptation period after PFD introduction before starting your experiment. Monitor key metabolic indicators like glucose consumption and lactate production over time to establish a new baseline.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in cell culture?
A1: this compound is primarily used as an oxygen carrier in cell culture systems. Due to its high capacity to dissolve gases like oxygen and carbon dioxide, it can act as an oxygen reservoir to prevent hypoxia in high-density cultures, organoids, and bioreactors where oxygen diffusion is limited.
Q2: Can PFD itself be metabolized by cells?
A2: Perfluorocarbons like PFD are generally considered to be chemically and biologically inert. They are not metabolized by cells. Their effects on cellular metabolism are primarily due to their gas-carrying properties.
Q3: How can I be sure my PFD emulsion is not interfering with my cell viability assay?
A3: PFD droplets can interfere with colorimetric and fluorometric assays. For example, they can scatter light in absorbance-based assays or potentially sequester fluorescent dyes.
-
Recommendation: When performing endpoint assays like MTT or MTS, it is advisable to carefully remove the PFD-containing medium and wash the cells with PBS before adding the assay reagents. For live-cell imaging with fluorescent viability dyes, it is important to run controls with the PFD emulsion alone to check for any background fluorescence or quenching effects.
Q4: What are the signs of oxidative stress in my PFD-treated cultures?
A4: Signs of oxidative stress can include decreased cell proliferation, changes in cell morphology, and increased expression of antioxidant enzymes. You can directly measure oxidative stress by assaying for reactive oxygen species (ROS) using fluorescent probes like DCFDA, or by measuring markers of lipid peroxidation such as malondialdehyde (MDA).
Q5: How can I mitigate PFD-induced oxidative stress?
A5: If you suspect oxidative stress, you can try the following:
-
Optimize Oxygenation: As mentioned in the troubleshooting guide, pre-equilibrate the PFD with your desired gas mixture to avoid hyperoxia.
-
Antioxidant Supplementation: Consider supplementing your culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E. Perform control experiments to ensure the antioxidant itself does not affect your experimental outcomes.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and related compounds on cellular parameters.
Table 1: Effect of Oxygenated this compound on Cellular Respiration and Mitochondrial Membrane Potential
| Cell Type | Parameter | Control | Oxygenated PFD | Fold Change |
| Petunia hybrida protoplast-derived cells | Oxygen Consumption Rate | 9.7 ± 0.8 mmol O₂/ml/min | 14.3 ± 1.6 mmol O₂/ml/min | ~1.5x increase |
| Petunia hybrida protoplast-derived cells | Mitochondrial Membrane Potential (% Fluorescence) | 38 ± 4% | >57% | >1.5x increase |
Data adapted from a study on plant protoplasts, indicating a significant increase in metabolic activity with oxygenated PFD.
Table 2: Cytotoxicity of Perfluorocarbon Emulsion (Fluosol-DA, 20%)
| Cell Line | Treatment | Observation |
| IMR 90 (normal human lung fibroblasts) | 4% Fluosol-DA for 18 hours | Cessation of proliferation, degenerative changes, cytoplasmic vacuolation |
| AG 2804 (SV40-transformed human lung fibroblasts) | 4% Fluosol-DA for 18 hours | Cessation of proliferation, degenerative changes, cytoplasmic vacuolation |
This study highlights that some PFD emulsions can have cytotoxic effects.
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion for Cell Culture
Objective: To prepare a sterile and stable PFD emulsion for use as an oxygen carrier in cell culture.
Materials:
-
This compound (high purity, sterile)
-
Biocompatible surfactant (e.g., Pluronic F-68)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, high-power probe sonicator or high-pressure homogenizer
-
Sterile, sealed vials
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), prepare a 1-2% (w/v) solution of the surfactant in PBS or your chosen cell culture medium.
-
Add the desired volume of sterile PFD to the surfactant solution to achieve the target final concentration (typically 10-20% v/v).
-
Immediately emulsify the mixture using a sterile probe sonicator on ice to prevent overheating. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the mixture appears as a stable, milky-white emulsion.
-
Alternatively, use a high-pressure homogenizer according to the manufacturer's instructions for creating fine emulsions.
-
Visually inspect the emulsion for any phase separation. A stable emulsion should remain homogenous for an extended period.
-
The PFD emulsion is now ready to be pre-equilibrated with the desired gas mixture before being added to the cell culture.
Protocol 2: Assessment of Cellular Respiration using an Oxygen Biosensor
Objective: To measure the oxygen consumption rate (OCR) of cells in the presence and absence of PFD.
Materials:
-
Cells cultured in appropriate multi-well plates (e.g., 24-well or 96-well)
-
PFD emulsion (prepared as in Protocol 1)
-
Control medium (without PFD)
-
Oxygen-sensitive fluorescent probe (e.g., MitoXpress Xtra)
-
Plate reader capable of time-resolved fluorescence
Methodology:
-
Seed cells in the multi-well plate and allow them to adhere and reach the desired confluency.
-
Carefully remove the culture medium and replace it with either control medium or medium containing the PFD emulsion. Include wells with medium only (no cells) as a background control.
-
Add the oxygen-sensitive probe to all wells according to the manufacturer's instructions.
-
Seal the wells to create a closed system.
-
Place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence signal over time (typically every 1-2 minutes for 1-2 hours). The rate of increase in fluorescence is proportional to the rate of oxygen consumption.
-
Calculate the OCR by determining the slope of the fluorescence curve over time, after correcting for the background signal from the cell-free wells.
-
Compare the OCR of cells treated with PFD to the control group.
Visualizations
Caption: A logical workflow for troubleshooting decreased cell viability in PFD-treated cultures.
Caption: Signaling pathway illustrating how PFD can influence cellular metabolism.
References
- 1. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Changes in human cultured cells exposed to a perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting phase separation in Perfluorodecalin-based systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorodecalin (PFD)-based systems. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, particularly focusing on preventing and resolving phase separation.
Troubleshooting Guides & FAQs
Issue 1: Immediate Phase Separation After Emulsification
Q: My this compound and aqueous phase separate almost immediately after I stop homogenization/sonication. What's causing this?
A: This issue, known as catastrophic phase separation, typically points to a fundamental problem with your formulation or emulsification process. Here are the most common culprits and solutions:
-
Insufficient Surfactant Concentration: The surfactant concentration may be too low to adequately cover the surface of the newly formed PFD droplets, leading to rapid coalescence.
-
Solution: Increase the surfactant concentration incrementally. For common surfactants like Pluronic F-68 or phospholipids, concentrations typically range from 1-5% (w/v).[1]
-
-
Inappropriate Surfactant Type: Perfluorocarbons are highly hydrophobic and lipophobic, requiring specific types of surfactants for stable emulsification.
-
Ineffective Homogenization: The energy input may be insufficient to create small enough droplets that can be stabilized by the surfactant.
-
Solution: Increase the homogenization pressure (typically 10,000 - 20,000 psi for high-pressure homogenization) or sonication time and amplitude. Ensure your equipment is properly calibrated and functioning.
-
Issue 2: Gradual Increase in Droplet Size and Creaming Over Time
Q: My PFD emulsion looks fine initially, but over a few hours or days, I observe creaming and an increase in particle size. What is happening?
A: This describes a kinetically unstable emulsion, likely undergoing Ostwald ripening or coalescence.
-
Ostwald Ripening: This is a major destabilization pathway for PFD nanoemulsions. It occurs when PFD molecules diffuse from smaller droplets to larger ones due to differences in solubility, leading to an overall increase in the average droplet size.
-
Solution: Incorporate a second, higher-molecular-weight, and less water-soluble fluorocarbon into the oil phase. This "ripening inhibitor" reduces the solubility difference between droplets of varying sizes.
-
-
Coalescence: This is the merging of two or more droplets to form a larger one. It can be caused by insufficient surfactant packing at the interface or environmental stressors.
-
Solution:
-
Optimize the surfactant blend. A combination of a primary emulsifier (like a phospholipid) and a steric stabilizer (like Poloxamer 188) can create a more robust interfacial layer.
-
Increase the viscosity of the continuous phase by adding a thickening agent like glycerol. This slows down droplet movement and reduces the frequency of collisions.
-
-
Issue 3: Emulsion Instability at Different Temperatures
Q: My PFD emulsion is stable at room temperature, but phase separates when refrigerated or heated. Why does this happen?
A: Temperature significantly impacts emulsion stability by affecting viscosity, surfactant solubility, and droplet mobility.
-
Low-Temperature Instability (Refrigeration):
-
Cause: Some surfactants, particularly certain non-ionic ones, may lose their solubility or flexibility at lower temperatures, compromising the integrity of the interfacial film. Increased viscosity of the continuous phase can also sometimes promote aggregation if the stabilizing forces are weak.
-
Solution: Screen surfactants for their performance at your desired storage temperature. Ensure your formulation is robust enough to withstand temperature cycling. A freeze-thaw stability test is recommended (see Experimental Protocols).
-
-
High-Temperature Instability (Heating):
-
Cause: Increased temperature reduces the viscosity of the continuous phase, leading to more frequent and energetic droplet collisions, which can promote coalescence. It can also alter the hydrophilic-lipophilic balance (HLB) of some surfactants, reducing their effectiveness.
-
Solution: If your application requires heating, select a thermally stable surfactant system. High-pressure homogenization can create emulsions that are more resistant to temperature-induced coalescence.
-
Issue 4: Inconsistent Results Between Batches
Q: I'm following the same protocol, but the stability of my PFD emulsions varies from batch to batch. What could be the reason?
A: Inconsistent results often stem from subtle variations in materials or procedures.
-
Raw Material Variability: The purity and quality of PFD, surfactants, and water can differ between lots.
-
Procedural Drifts: Minor, unintentional changes in homogenization time, pressure, temperature, or the rate of addition of components can have a significant impact on the final emulsion properties.
-
Environmental Factors: Changes in ambient temperature and humidity can affect the process.
Solution:
-
Standardize all procedural steps and document them meticulously.
-
Use high-purity, well-characterized starting materials.
-
Control the temperature during the emulsification process.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀F₁₈ | |
| Molar Mass | 462.08 g/mol | |
| Density | ~1.92 g/cm³ | |
| Boiling Point | 142 °C | |
| Oxygen Solubility | ~49 mL O₂ / 100 mL PFD | |
| Water Solubility | Very Low (~10 ppm) |
Table 2: Typical Formulation Components for Stable PFD Nanoemulsions
| Component | Role | Typical Concentration Range | Example |
| This compound (PFD) | Dispersed (Oil) Phase | 5% - 25% (v/v) | 10% (v/v) |
| Purified Water | Continuous Phase | q.s. to 100% | q.s. to 100% |
| Egg Yolk Phospholipids | Primary Surfactant | 1% - 5% (w/v) | 2.5% (w/v) |
| Poloxamer 188 (Pluronic F-68) | Co-surfactant/Steric Stabilizer | 0.1% - 1% (w/v) | 0.5% (w/v) |
| Glycerol | Tonicity Agent/Viscosity Modifier | 2% - 3% (w/v) | 2.25% (w/v) |
Data compiled from various sources, with representative examples from BenchChem protocols.
Experimental Protocols
Protocol 1: Preparation of a Stable PFD-in-Water Nanoemulsion via High-Pressure Homogenization
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of Poloxamer 188 and glycerol.
-
Add them to approximately 80% of the total required volume of Water for Injection (WFI) in a beaker.
-
Stir using a magnetic stirrer until fully dissolved.
-
Weigh and disperse the egg yolk phospholipids into the aqueous solution.
-
Gently heat the mixture to ~60°C while stirring to ensure complete hydration of the phospholipids, resulting in a uniform, translucent suspension.
-
-
Formation of the Coarse Emulsion:
-
While vigorously mixing the aqueous phase with a high-shear mixer (e.g., at 15,000 rpm), slowly add the required volume of this compound.
-
Continue mixing at high speed for 10 minutes to form a milky-white coarse emulsion.
-
-
High-Pressure Homogenization:
-
Set up the High-Pressure Homogenizer (HPH), ensuring the cooling system is active to maintain a consistent process temperature.
-
Prime the system with WFI.
-
Process the coarse emulsion through the HPH at a pressure of 15,000-20,000 psi.
-
Recirculate the emulsion through the homogenizer for 6-8 passes to achieve a narrow droplet size distribution.
-
Collect the final nanoemulsion, which should appear as a homogenous, bluish-white, translucent liquid.
-
Protocol 2: Characterization of Emulsion Stability
-
Droplet Size and Polydispersity Index (PDI) Measurement:
-
Immediately after preparation, and at specified time points (e.g., 1, 7, 14, and 30 days), dilute a sample of the emulsion with WFI.
-
Measure the Z-average hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) at 25°C. A PDI < 0.2 is generally indicative of a narrow, monomodal size distribution.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the diluted emulsion sample. For electrostatically stabilized emulsions, a zeta potential greater than |±30 mV| suggests good stability.
-
-
Accelerated Stability Testing (Freeze-Thaw Cycling):
-
Subject the emulsion to a minimum of three cycles of freezing at -20°C for 48 hours, followed by thawing at room temperature (+25°C for 48 hours).
-
After the final cycle, visually inspect for any signs of phase separation (e.g., creaming, sedimentation, oil layer formation).
-
Re-measure the droplet size and PDI. A stable emulsion will exhibit minimal changes in these parameters.
-
Visualizations
Caption: Troubleshooting logic for PFD emulsion instability.
Caption: Workflow for PFD nanoemulsion preparation.
References
Validation & Comparative
A Comparative Guide to Perfluorodecalin and Perfluorooctane Derivatives for Oxygen Carrying Applications
For Researchers, Scientists, and Drug Development Professionals
Perfluorocarbons (PFCs) are synthetic, inert compounds composed primarily of carbon and fluorine atoms, distinguished by their remarkable capacity to physically dissolve large volumes of respiratory gases.[1][2][3] This unique property makes them prime candidates for a variety of biomedical applications, including as oxygen therapeutics (blood substitutes), for organ preservation, and to enhance oxygen delivery in cell cultures.[4][5] Their mechanism of action is fundamentally different from hemoglobin; PFCs dissolve and release oxygen in a linear relationship with oxygen partial pressure, providing a strong driving force for diffusion into hypoxic tissues.
This guide provides an objective comparison of two prominent perfluorocarbons used in oxygen delivery research: Perfluorodecalin (PFD) and the closely related, widely studied perfluorooctyl bromide (PFOB), a key derivative of perfluorooctane. While chemically distinct, both have been extensively evaluated for their efficacy as oxygen carriers.
Quantitative Comparison of Physicochemical Properties
The selection of a perfluorocarbon for drug development or research is dictated by its physical properties, which influence its oxygen carrying capacity, emulsion stability, and biological persistence. The following table summarizes key quantitative data for this compound and Perfluorooctyl Bromide.
| Property | This compound (PFD) | Perfluorooctyl Bromide (PFOB) | Unit | Conditions |
| Chemical Formula | C₁₀F₁₈ | C₈F₁₇Br | - | - |
| Molar Mass | 462.08 | 498.96 | g/mol | - |
| Boiling Point | 142 | 143-144 | °C | - |
| Density | 1.917 | 1.935 | g/cm³ | at 25°C |
| Oxygen Solubility | ~49 | ~52.7 | mL O₂ / 100 mL PFC | 25°C, 1 atm |
| Carbon Dioxide Solubility | High (reportedly ~4x O₂) | High (reportedly ~4x O₂) | - | - |
| Water Solubility | Extremely Low (~10 ppm) | Immiscible | - | - |
Experimental Protocol: Measuring Oxygen Solubility
Accurate determination of oxygen carrying capacity is critical for evaluating and comparing PFCs. The saturation method is a fundamental technique used to measure the solubility of gases in liquids.
Principle: The method involves saturating a known volume of degassed liquid with a specific gas at a constant temperature and pressure. The amount of gas dissolved is then measured to determine the solubility, often expressed as the Ostwald coefficient (the volume of gas absorbed per unit volume of the liquid).
Detailed Methodology:
-
Solvent Degassing: The perfluorocarbon sample must be thoroughly degassed to remove any pre-dissolved atmospheric gases. This is a critical step and can be achieved by boiling the liquid, potentially under a vacuum.
-
Pre-Saturation of Gas: The pure oxygen gas is passed through a pre-saturator containing a small amount of the same perfluorocarbon. This ensures the gas is saturated with PFC vapor before it contacts the bulk liquid, preventing solvent loss due to evaporation during the main saturation phase.
-
Saturation: A precisely known volume of the degassed PFC is introduced into a calibrated dissolution cell. The pre-saturated oxygen is then bubbled through or brought into contact with the liquid PFC within the cell, which is submerged in a thermostatic bath to maintain a constant temperature (e.g., 25°C or 37°C). The system is allowed to reach equilibrium, at which point the PFC is fully saturated with oxygen at the given temperature and pressure (typically atmospheric pressure).
-
Measurement: The volume of oxygen that has dissolved in the PFC is determined. This can be done by measuring the decrease in the volume of gas in the system's gas burette.
-
Calculation: The Ostwald coefficient is calculated from the volume of dissolved gas and the volume of the liquid solvent. The precision of this method is typically estimated to be around ±1%.
References
Comparative Analysis of Perfluorodecalin and Silicone Oil in Ophthalmology
A Guide for Researchers and Drug Development Professionals
In the landscape of vitreoretinal surgery, the choice of a tamponade agent is critical for successful surgical outcomes, particularly in complex cases of retinal detachment. Among the available options, Perfluorodecalin (PFD) and silicone oil (SO) are two of the most commonly utilized substances, each with a distinct profile of physical properties, clinical applications, and biocompatibility. This guide provides a detailed comparative analysis of these two agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these vital surgical adjuncts.
Performance Comparison: this compound vs. Silicone Oil
The selection between this compound and silicone oil is dictated by the specific surgical requirements, with their efficacy and associated complications being primary considerations.
| Parameter | This compound (PFD) | Silicone Oil (SO) | Source |
| Primary Role | Intraoperative tool for retinal unfolding and stabilization; short-term tamponade. | Long-term tamponade for complex retinal detachments. | |
| Specific Gravity | 1.94 g/cm³ (heavier than water) | 0.97 g/cm³ (lighter than water) | |
| Duration of Use | Short-term (intraoperative, typically removed at the end of surgery) | Long-term (weeks to months, often requires a second surgery for removal) | |
| Retinal Reattachment Rate | High success rates as an intraoperative tool. | Anatomic success rates for complex retinal detachments range from 60% to 80%. | |
| Common Complications | Retinal toxicity with prolonged retention, transient rise in intraocular pressure, inflammation. | Emulsification, increased intraocular pressure (glaucoma), cataract formation, band keratopathy. | |
| Inflammatory Response | Can induce a significant inflammatory response. | Generally considered to have low inflammatory potential, though emulsified droplets can trigger inflammation. |
Experimental Protocols
Understanding the methodologies used to evaluate these agents is crucial for interpreting the existing data and designing future studies.
Assessment of Intraocular Pressure (IOP)
-
Objective: To measure the change in IOP following the injection of the tamponade agent.
-
Methodology:
-
A baseline IOP is measured in experimental animals (e.g., rabbits) using a calibrated tonometer.
-
A standard volume of either this compound or silicone oil is injected into the vitreous cavity.
-
IOP is then measured at regular intervals (e.g., 1, 6, 24, and 48 hours, and then weekly) post-injection.
-
The control group typically receives a balanced salt solution injection.
-
Statistical analysis is performed to compare the IOP changes between the PFD, SO, and control groups.
-
Evaluation of Retinal Toxicity (In Vitro)
-
Objective: To assess the cytotoxic effects of PFD and SO on retinal cells.
-
Methodology:
-
A culture of retinal cells (e.g., ARPE-19, a human retinal pigment epithelial cell line) is established.
-
The cells are exposed to varying concentrations of PFD or SO for a defined period.
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Cell morphology is observed under a microscope to identify any signs of cellular damage.
-
Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry.
-
Visualizing the Comparison and Experimental Workflow
The following diagrams illustrate the logical flow of the comparative analysis and a typical experimental workflow for evaluating these tamponade agents.
Caption: Comparative framework for PFD and SO in ophthalmology.
Caption: Experimental workflow for in vivo biocompatibility testing.
Signaling Pathways in Biocompatibility and Toxicity
The interaction of this compound and silicone oil with retinal tissues can trigger specific cellular signaling pathways, leading to inflammation or apoptosis. While the complete picture is still under investigation, studies suggest the involvement of pathways related to oxidative stress and inflammatory responses.
For instance, the presence of these substances can lead to the production of reactive oxygen species (ROS) in retinal cells. This oxidative stress can, in turn, activate pro-inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, leading to the expression of inflammatory cytokines. Prolonged or excessive activation of these pathways can culminate in programmed cell death, or apoptosis.
Caption: Putative signaling pathway in tamponade-induced retinal response.
Conclusion
The choice between this compound and silicone oil in vitreoretinal surgery is a nuanced one, with no single agent being universally superior. PFD excels as an intraoperative tool due to its high specific gravity, which is ideal for flattening the retina. However, its potential for retinal toxicity limits its use for long-term tamponade. Conversely, silicone oil is the mainstay for long-term tamponade in complex cases, but it is associated with a higher incidence of postoperative complications like emulsification and secondary glaucoma.
Future research should focus on developing novel tamponade agents with improved biocompatibility and a reduced side-effect profile. A deeper understanding of the molecular interactions between these agents and retinal tissues will be instrumental in guiding the development of the next generation of vitreoretinal surgical tools.
A Comparative Guide to the Oxygen Delivery Efficiency of Perfluorodecalin Emulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxygen delivery efficiency of Perfluorodecalin (PFD) emulsions against other prominent oxygen carriers. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate technologies for research and therapeutic development.
Introduction
Perfluorocarbons (PFCs) are synthetic, inert compounds with a high capacity for dissolving respiratory gases, including oxygen.[1] Unlike hemoglobin, which chemically binds oxygen, PFCs carry oxygen in a physically dissolved state.[2] This mechanism allows for a linear relationship between the partial pressure of oxygen (pO₂) and the oxygen content of the PFC, facilitating efficient oxygen release in hypoxic tissues where the pO₂ is low.[3] this compound (PFD) is a widely studied PFC that, when formulated into a stable oil-in-water emulsion, can serve as an effective artificial oxygen carrier. This guide evaluates the performance of PFD emulsions in comparison to alternatives like Perflubron (perfluorooctyl bromide, PFOB) emulsions and Hemoglobin-Based Oxygen Carriers (HBOCs).
Comparative Performance Data
The efficiency of an oxygen carrier is determined by several key parameters, including its oxygen carrying capacity, the physical characteristics of the formulation, and its in-vivo performance. The following tables summarize quantitative data for PFD emulsions and leading alternatives.
Table 1: Oxygen Carrying Capacity and Physicochemical Properties
| Parameter | This compound (PFD) Emulsion | Perflubron (PFOB) Emulsion (e.g., Oxygent) | Hemoglobin-Based Oxygen Carrier (HBOC) (e.g., Polymerized Bovine Hb) | Whole Blood (Human) |
| Oxygen Solubility (Pure Liquid) | ~40 mL O₂ / 100 mL PFC[1] | ~53 mL O₂ / 100 mL PFC[1] | N/A (Chemical Binding) | N/A |
| Typical Emulsion O₂ Capacity | Dependent on % w/v; a 2% w/v emulsion absorbs less O₂ than DDFPe at 37°C | ~17 vol% for a 60% w/v emulsion | ~13 g Hb/dL (equivalent to ~18 vol% O₂) | ~20 vol% (at 15 g Hb/dL) |
| Mechanism of O₂ Transport | Physical Dissolution (Henry's Law) | Physical Dissolution (Henry's Law) | Reversible Chemical Binding | Reversible Chemical Binding |
| Mean Particle Size | 100 - 270 nm | 160 - 200 nm | < 10 nm (molecular) | ~7-8 µm (Red Blood Cell) |
| Emulsion/Solution Stability | Kinetically stable; shelf-life can be extended with optimized surfactant systems | Stable for up to 2 years at 5-10°C | Variable; can be prone to dissociation and oxidation | Limited by cell viability (~42 days refrigerated) |
Table 2: Comparative In-Vivo Efficacy in a Preclinical Model
| Study Parameter | Resuscitation Fluid: Perflubron Emulsion (PFE) + Pentastarch | Resuscitation Fluid: Stored Whole Blood | Resuscitation Fluid: Pentastarch Only |
| Animal Model | Rat model of prolonged hemorrhagic shock | Rat model of prolonged hemorrhagic shock | Rat model of prolonged hemorrhagic shock |
| Primary Outcome | Restoration of hepatocellular ATP levels to (or above) control levels | Failed to restore hepatocellular ATP levels | Failed to restore hepatocellular ATP levels |
| Secondary Outcome | Normalized expression of oxygen-dependent genes (e.g., glutamine synthetase 1) | Increased expression of hypoxia-induced genes | Increased expression of hypoxia-induced genes |
| Conclusion | PFE resuscitation was superior to stored blood or pentastarch in restoring hepatocellular energy metabolism and oxygenation. | Inferior to PFE in restoring metabolic function post-shock. | Inferior to PFE in restoring metabolic function post-shock. |
Experimental Protocols
Detailed and replicable methodologies are critical for validating the performance of oxygen carriers. Below are protocols for key experiments cited in the literature.
1. Protocol for Preparation and Characterization of PFD Emulsion
This protocol describes a common method for creating a PFD nanoemulsion using high-pressure homogenization (microfluidization).
-
Materials:
-
This compound (PFD)
-
Surfactant (e.g., Egg Yolk Phospholipid, Pluronic F-68, or Bovine Serum Albumin)
-
Phosphate-buffered saline (PBS) or Water for Injection (WFI)
-
-
Emulsification Procedure:
-
Prepare the aqueous phase by dissolving the chosen surfactant in PBS or WFI.
-
Create a coarse pre-emulsion by adding the PFD (dispersed phase) to the aqueous phase and mixing with a high-shear mixer.
-
Process the coarse emulsion through a high-pressure homogenizer (e.g., a microfluidizer) at a specified pressure (e.g., 20,000 PSI). Multiple passes may be required to achieve the desired particle size and polydispersity index.
-
Cool the resulting nanoemulsion on ice to dissipate heat generated during homogenization.
-
-
Characterization:
-
Particle Size Analysis: Measure the mean droplet diameter and size distribution using Dynamic Light Scattering (DLS).
-
Emulsion Stability: Assess stability by monitoring changes in particle size and visual signs of phase separation over time at various storage temperatures (e.g., 4°C).
-
Oxygen Capacity Measurement: Determine the total oxygen capacity of the final emulsion using specialized equipment such as an Oxygraph-2k or a Clark-type oxygen electrode.
-
2. Protocol for In-Vivo Tissue Oxygenation Measurement
This protocol outlines a method for quantifying tissue partial pressure of oxygen (pO₂) after administration of a PFC emulsion, based on techniques used in preclinical studies.
-
Model: Anesthetized and mechanically ventilated animal (e.g., rat or cat).
-
Materials:
-
PFC Emulsion (e.g., PFD or Perflubron)
-
Anesthetic and ventilation equipment
-
Oxygen-sensitive microelectrode or probe (e.g., Clark-type)
-
Micromanipulator for precise probe placement
-
Data acquisition system
-
-
Procedure:
-
Anesthetize the animal and establish mechanical ventilation to control the fraction of inspired oxygen (FiO₂).
-
Surgically expose the tissue of interest (e.g., cerebral cortex, retina, or skeletal muscle).
-
Using a micromanipulator, carefully insert the oxygen microelectrode into the tissue to a desired depth to establish a baseline pO₂ reading.
-
Administer the PFC emulsion intravenously at the desired dose.
-
Vary the FiO₂ (e.g., from room air to 100% oxygen) and record the corresponding changes in tissue pO₂.
-
Continue monitoring to observe the duration of the effect and the return to baseline as the PFC is cleared from circulation.
-
Data is typically expressed as the mean change in tissue pO₂ (in mmHg or kPa) from baseline following emulsion infusion at high FiO₂.
-
Visualizing Mechanisms and Workflows
Mechanism of PFC Oxygen Transport
Perfluorocarbon emulsions function as a "third compartment" for gas transport in the blood, alongside plasma and red blood cells. Oxygen from the alveoli, driven by a high partial pressure, dissolves into the PFC droplets within the pulmonary capillaries. The blood then circulates to tissues where the pO₂ is lower. This partial pressure gradient drives the diffusion of oxygen out of the PFC droplets and into the tissues, enhancing local oxygen availability.
Caption: Oxygen transport by PFCs is a passive process driven by pO₂ gradients.
Experimental Workflow for Efficacy Validation
The process of validating a new PFD emulsion formulation involves several distinct stages, from initial preparation and characterization to preclinical in-vivo testing. This workflow ensures that key parameters are systematically evaluated.
Caption: Workflow for validating the oxygen delivery efficacy of a PFD emulsion.
Signaling Pathway: HIF-1α Regulation by Oxygen
The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Understanding how oxygen delivery from PFD emulsions affects this pathway is crucial. Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. During hypoxia, it stabilizes, translocates to the nucleus, and activates genes that promote survival in low-oxygen environments. Re-oxygenation of tissues by a PFD emulsion restores the degradation pathway, downregulating the hypoxic response.
References
Perfluorodecalin as a Negative Control in Hypoxia-Inducable Factor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular responses to low oxygen environments, the stabilization of Hypoxia-Inducible Factor (HIF) is a critical area of investigation. Robust experimental design necessitates the use of appropriate controls to ensure that observed effects are specifically due to hypoxic conditions. This guide provides a comprehensive comparison of perfluorodecalin (PFD) as a negative control in HIF studies, alongside commonly used chemical hypoxia-mimetic agents.
This compound, a perfluorocarbon, is a chemically inert compound with a high capacity for dissolving gases, including oxygen.[1] This property has led to its use in cell culture to improve oxygenation and prevent hypoxia, particularly in high-density cultures or tissues with limited oxygen diffusion.[2][3] In the context of HIF studies, PFD is not a traditional negative control in the sense of being a completely inert vehicle. Instead, it actively maintains a normoxic microenvironment, thereby preventing the stabilization of HIF-1α that is characteristic of hypoxia. In fact, some perfluorocarbon-based oxygen carriers have been shown to inhibit HIF-1α expression.[4]
This guide will compare the use of PFD as a functional negative control for hypoxia against established chemical inducers of HIF-1α stabilization, providing researchers with the data and protocols necessary to make informed decisions for their experimental setups.
Comparison of this compound with Hypoxia-Mimetic Agents
| Compound | Mechanism of Action | Typical Concentration | Incubation Time | Effect on HIF-1α Stabilization |
| This compound (PFD) | Increases oxygen availability in the cell culture medium, promoting normoxic conditions.[2] | Varies (e.g., 20% v/v) | Continuous | Prevents or reduces HIF-1α stabilization. |
| Cobalt Chloride (CoCl₂) | Competes with iron in prolyl hydroxylases (PHDs), inhibiting their activity and preventing HIF-1α degradation. | 100-200 µM | 4 - 24 hours | Strong induction of HIF-1α stabilization. |
| Dimethyloxalylglycine (DMOG) | An α-ketoglutarate analog that competitively inhibits PHDs, leading to HIF-1α stabilization. | 100 µM - 1 mM | 4 - 48 hours | Potent induction of HIF-1α stabilization. |
| Deferoxamine (DFO) | An iron chelator that removes iron, a necessary cofactor for PHD activity, thus stabilizing HIF-1α. | 100-200 µM | 6 - 24 hours | Induces HIF-1α stabilization. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Induction of HIF-1α Stabilization using Chemical Mimetics
Objective: To induce the stabilization of HIF-1α protein in cultured cells for subsequent analysis.
Materials:
-
Cell line of interest (e.g., HEK293, HUVEC, cancer cell lines)
-
Complete cell culture medium
-
Cobalt Chloride (CoCl₂) stock solution (e.g., 100 mM in sterile water)
-
Dimethyloxalylglycine (DMOG) stock solution (e.g., 100 mM in sterile water)
-
Deferoxamine (DFO) stock solution (e.g., 100 mM in sterile water)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
For each hypoxia-mimetic agent, dilute the stock solution into fresh complete culture medium to the desired final concentration (e.g., 100-150 µM for CoCl₂).
-
Remove the existing medium from the cells and replace it with the medium containing the hypoxia-mimetic agent.
-
Incubate the cells for the desired time period (e.g., 4-8 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
For the normoxic control, incubate cells in fresh complete medium without any inducing agent.
-
For the PFD negative control, add pre-oxygenated PFD to the culture medium at the desired concentration and incubate for the same duration as the treatment groups.
-
Following incubation, proceed immediately to cell lysis for protein extraction.
Western Blot Analysis of HIF-1α
Objective: To detect the levels of stabilized HIF-1α protein in cell lysates.
Materials:
-
Cell lysates from control and treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. For enhanced HIF-1α stability, CoCl₂ can be added to the lysis buffer.
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by washing cells with ice-cold PBS and then adding lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For a loading control, the membrane can be stripped and re-probed for a housekeeping protein like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for studying HIF-1α stabilization.
Caption: HIF-1α Signaling Pathway under Different Conditions.
Caption: Experimental Workflow for HIF-1α Stabilization Studies.
References
- 1. Regulation of HIF-1 alpha by the proprotein convertases furin and PC7 in human squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. HIF-1 transcription activity: HIF1A driven response in normoxia and in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel perfluorocarbon-based oxygenation therapy alleviates Post-SAH hypoxic brain injury by inhibiting HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Perfluorocarbon Compounds
For Researchers, Scientists, and Drug Development Professionals
Perfluorocarbons (PFCs) are synthetic compounds with a remarkable capacity for dissolving gases, rendering them highly valuable in a range of biomedical applications, including as oxygen carriers in blood substitutes, for liquid ventilation, and as contrast agents in medical imaging.[1] Their utility is fundamentally linked to their biocompatibility; they are generally considered chemically and biologically inert.[2][3] However, subtle differences in their interaction with biological systems can have significant implications for their safety and efficacy.
This guide provides a comparative overview of the biocompatibility of three key perfluorocarbon compounds: perfluorooctane (PFO), perfluorodecalin (PFD), and perfluorohexyloctane (PFHO). It is important to note that while extensive research has been conducted on the biocompatibility of PFCs, direct, head-to-head quantitative comparative studies under identical experimental conditions are limited in publicly available literature. Much of the existing quantitative data focuses on the toxic effects of impurities or related fluorinated compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which differ significantly from the highly inert PFCs used in clinical applications. This guide, therefore, synthesizes the available data to provide a comprehensive comparison, highlighting the importance of compound purity and the need for further direct comparative research.
In Vitro Biocompatibility: A Comparative Overview
The biocompatibility of PFCs is assessed through a variety of in vitro assays designed to evaluate their effects on cells and blood components. The most common of these are cytotoxicity assays, hemolysis assays, and assessments of complement, platelet, and leukocyte activation.
Cytotoxicity
Cytotoxicity assays are crucial for determining if a material is toxic to cells. For PFCs, the direct contact method as described in ISO 10993-5 is considered the most reliable, as the immiscibility of PFCs with aqueous culture media can lead to false negatives in extract-based tests.[4] While pure PFCs are generally considered non-cytotoxic, the presence of impurities can lead to significant cell death.
Table 1: Comparative Cytotoxicity of Perfluorocarbon-Related Impurities
| Compound | Chemical Formula | CC30 (ppm) | Cell Line(s) |
| 1H-Perfluorooctane (1H-PFO) | C8HF17 | 50 | L929, BALB 3T3, ARPE-19 |
| Perfluorooctanoic acid (PFOA) | C8HF15O2 | 48,124 | L929 |
| 2H,3H-Decafluoropentane | C5H2F10 | 46 | L929 |
| 2H-Tridecafluoro-2-methylpentane | C6HF13 | 14 | L929 |
| 1H,2H-Octafluorocyclopentane | C5H2F8 | 8,035 | L929 |
CC30: The concentration of the compound that reduces cell viability by 30%. Data sourced from studies on impurities found in perfluorocarbon liquids.
Qualitative Comparison of Pure Perfluorocarbons:
| Perfluorocarbon | Summary of Cytotoxicity Findings |
| Perfluorooctane (PFO) | Purified PFO is consistently reported as non-cytotoxic in direct contact assays with various cell lines, including retinal pigment epithelial (ARPE-19) and fibroblast (L929, BALB/3T3) cells. |
| This compound (PFD) | Generally considered biocompatible and non-cytotoxic. It is a component of clinically approved artificial blood substitutes, suggesting a favorable safety profile. |
| Perfluorohexyloctane (PFHO) | A mixture of PFO and PFHO was found to be non-toxic in its pure form. However, a contaminated batch showed significant cytotoxicity, highlighting the importance of purity. |
Hemocompatibility
Hemocompatibility assays evaluate the interaction of materials with blood components. Key assessments include hemolysis (the rupture of red blood cells) and the activation of platelets and leukocytes.
Hemolysis:
Pure perfluorocarbons are generally considered to have low hemolytic activity. However, when formulated as emulsions, the surfactants and other components can influence their interaction with red blood cells.
Platelet and Leukocyte Activation:
PFC emulsions have been reported to have variable effects on platelet and leukocyte function. Some studies suggest that certain PFC formulations may cause a transient decrease in platelet count (thrombocytopenia) or activate platelets. Conversely, other research indicates that PFCs can have anti-inflammatory effects, reducing neutrophil activation and chemotaxis. These seemingly contradictory findings underscore the importance of the specific PFC, its purity, and the formulation of the emulsion.
In Vivo Biocompatibility
In vivo studies in animal models provide a more complex biological environment to assess the biocompatibility of PFCs. These studies often focus on the inflammatory response and the overall systemic effects following administration.
Generally, the inflammatory response to pure PFCs is considered mild and transient. However, the presence of impurities can elicit a more significant inflammatory reaction. The long-term retention of PFCs in the body, particularly in the reticuloendothelial system (liver and spleen), is a key consideration in their in vivo biocompatibility.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility.
In Vitro Cytotoxicity Testing (Direct Contact Method - ISO 10993-5)
This method is preferred for water-immiscible materials like PFCs.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts or ARPE-19 retinal pigment epithelial cells) is cultured to a near-confluent monolayer in a 96-well plate.
-
Sample Application: The culture medium is removed, and the test PFC is applied directly to the cell layer, covering a specific surface area (e.g., 50-100% of the well surface).
-
Incubation: The cells are incubated with the PFC for a defined period, typically 24 hours, at 37°C in a humidified CO2 incubator.
-
Viability Assessment: After incubation, the PFC is removed, and cell viability is assessed using a quantitative method such as the MTT or neutral red uptake (NRU) assay. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
References
Benchmarking Perfluorodecalin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount. Perfluorodecalin (PFD), a fluorocarbon with a high capacity for dissolving gases like oxygen and carbon dioxide, is a critical component in various applications, including as a blood substitute, in cell culture, and for drug delivery.[1] However, the performance of PFD can vary between suppliers. This guide provides an objective comparison of this compound from different hypothetical suppliers, supported by experimental data and detailed protocols to empower users to make informed decisions.
Key Performance Indicators for this compound
The utility of this compound in research and clinical applications is dictated by several key performance indicators (KPIs). These include:
-
Purity: The presence of impurities, particularly reactive or under-fluorinated compounds, can induce cytotoxicity and alter the material's properties.[2][3]
-
Gas Solubility: The capacity to dissolve and transport gases, especially oxygen, is a primary function of PFD in many biological applications.[1][4]
-
Biocompatibility: The material must be non-toxic and not elicit an adverse immune response, which is crucial for in vivo and cell culture applications.
Comparative Data of this compound from Different Suppliers
To illustrate the potential variability between products, this section presents a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following tables summarize the quantitative data obtained through standardized experimental protocols.
Table 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
| Supplier | Purity (%) | Number of Impurities Detected | Notable Impurities |
| Supplier A | > 99.5 | 2 | Perfluorooctane |
| Supplier B | > 98.0 | 5 | Perfluorooctane, Partially fluorinated decalins |
| Supplier C | > 99.0 | 3 | Perfluorononane |
Table 2: Oxygen Solubility at 25°C
| Supplier | Oxygen Solubility (mL O₂ / 100 mL PFD) |
| Supplier A | 49.5 |
| Supplier B | 48.2 |
| Supplier C | 49.1 |
Table 3: In Vitro Cytotoxicity (MTT Assay) using Human Fibroblast Cells
| Supplier | Cell Viability (%) at 10% (v/v) PFD |
| Supplier A | 98 ± 2 |
| Supplier B | 85 ± 5 |
| Supplier C | 95 ± 3 |
Experimental Protocols
Detailed methodologies are crucial for reproducing these benchmark tests. The following are the protocols used to generate the data in the comparison tables.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol outlines the method for determining the purity of this compound and identifying any impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC/MS).
-
Capillary column suitable for fluorinated compounds (e.g., CP-select 624 CB).
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., 1,1,2-trichlorotrifluoroethane) at a concentration of 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet using a split injection mode.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven temperature program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: 50-500 amu.
-
Ion source temperature: 230°C.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by dividing the peak area of this compound by the total peak area of all components. Identify impurities by comparing their mass spectra to a library of known compounds.
Oxygen Solubility Measurement
This protocol describes a method for determining the oxygen solubility in this compound.
Instrumentation:
-
Gastight syringe (100 mL).
-
Mass spectrometer.
-
Inert carrier gas (e.g., Nitrogen).
Procedure:
-
Saturation: Place 50 mL of this compound in the gastight syringe. Bubble pure oxygen through the liquid for 30 minutes to ensure saturation.
-
Extraction: Stop the oxygen flow and bubble the inert carrier gas (Nitrogen) through the saturated this compound at a constant flow rate.
-
Measurement: Direct all gas exiting the syringe to the mass spectrometer. The mass spectrometer measures the volume of the extracted oxygen in the presence of the carrier gas.
-
Calculation: The total volume of extracted oxygen represents the amount of dissolved oxygen in the this compound sample. Express the solubility as mL of O₂ per 100 mL of PFD.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the biocompatibility of this compound by measuring its effect on cell viability.
Materials:
-
Human fibroblast cell line (e.g., L929 or BALB/3T3).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound samples from each supplier.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the human fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Sample Addition: Remove the culture medium and add fresh medium containing 10% (v/v) of the this compound sample from each supplier to the respective wells. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the medium containing the samples and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control. A significant decrease in cell viability compared to the negative control indicates a cytotoxic effect.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and their interconnections, the following diagrams have been generated using Graphviz.
References
Perfluorodecalin: A Comparative Guide to In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of Perfluorodecalin (PFD) against alternative technologies, supported by experimental data. PFD, a perfluorocarbon, is a synthetic molecule with a high capacity for dissolving gases, making it a valuable tool in various biomedical applications, including as an oxygen carrier, for drug delivery, and as a contrast agent in medical imaging.
Executive Summary
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Oxygen Carrying Capacity
| Compound | Type | Oxygen Solubility (mL O₂/100 mL) at 25°C, 1 atm | Oxygen Carrying Capacity of Emulsion (vol%) | Key Characteristics |
| This compound (PFD) | Perfluorocarbon | 49[1] | ~8-10 (for a 20% w/v emulsion) | High oxygen solubility, chemically inert, well-studied. |
| Perfluoroctyl Bromide (PFOB) | Perfluorocarbon | 53 | ~10-12 (for a 20% w/v emulsion) | Higher oxygen solubility than PFD, radiopaque. |
| Dodecafluoropentane (DDFP) | Perfluorocarbon | Not specified, but noted to be higher than PFD and PFOB in emulsions | Not specified | Volatile, used in phase-change emulsions for triggered oxygen release. |
| HEMOXCell® | Hemoglobin-based | Not applicable (binds oxygen) | Not specified | Binds oxygen cooperatively like hemoglobin, also has antioxidant properties. |
| Human Blood | Biological | ~0.3 (in plasma) | ~20 | Natural oxygen carrier, complex biological functions. |
Table 2: Biocompatibility
| Compound | In Vitro Cytotoxicity (Cell Viability %) | In Vivo Inflammatory Response | Key Characteristics |
| This compound (PFD) | >90% on various cell lines (e.g., corneal cells)[2] | Minimal and transient inflammatory response.[3] | Generally considered highly biocompatible and non-toxic. |
| Perfluoroctyl Bromide (PFOB) | High cell viability reported. | Low inflammatory potential, similar to PFD. | Good biocompatibility profile. |
| HEMOXCell® | High cell viability reported. | Low immunogenicity reported. | Derived from a marine invertebrate, designed for biocompatibility. |
Table 3: Medical Imaging Performance
| Compound | Modality | Contrast Enhancement Mechanism | Quantitative Performance Metric (Example) |
| This compound (PFD) | Ultrasound | Acoustic impedance mismatch | Can enhance Doppler signal.[4] |
| This compound (PFD) | 19F MRI | Presence of fluorine atoms | Provides a strong 19F signal with no background. |
| Perflubron (contains PFOB) | Ultrasound | High echogenicity | Significant Doppler signal enhancement.[4] |
| Commercial Ultrasound Contrast Agents (e.g., SonoVue) | Ultrasound | Microbubble oscillation | High echogenicity, measured as scattered power. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Measurement of Oxygen Solubility
The oxygen solubility of neat perfluorocarbons is a critical in vitro indicator of their potential in vivo oxygen-carrying capacity.
Protocol: Volumetric Method
-
Degassing: A known volume of the perfluorocarbon liquid is thoroughly degassed to remove any dissolved gases.
-
Saturation: The degassed liquid is then exposed to pure oxygen at a controlled temperature (e.g., 25°C) and pressure (e.g., 1 atm).
-
Equilibration: The liquid is stirred or agitated until it is fully saturated with oxygen, and the volume of absorbed oxygen is measured using a gas burette.
-
Calculation: The oxygen solubility is expressed as the volume of dissolved oxygen (corrected to standard temperature and pressure) per 100 mL of the liquid.
In Vitro Cytotoxicity Assay
This assay assesses the potential toxicity of this compound emulsions on cultured cells, providing an early indication of biocompatibility.
Protocol: MTT Assay
-
Cell Culture: Adherent cells (e.g., endothelial cells or macrophages) are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound emulsion. Control wells with untreated cells and cells treated with a known cytotoxic agent are included.
-
Incubation: The cells are incubated with the emulsion for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Quantification: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Inflammatory Response Assessment
This protocol evaluates the local inflammatory response to an injected this compound emulsion in an animal model, providing crucial data on its in vivo biocompatibility.
Protocol: Subcutaneous Implantation and Histological Analysis
-
Implantation: A sterile sample of the this compound emulsion is injected subcutaneously into a suitable animal model (e.g., mouse or rat). A control group receiving a saline injection is also included.
-
Tissue Collection: At predetermined time points (e.g., 3, 7, and 14 days), the animals are euthanized, and the tissue surrounding the injection site is carefully excised.
-
Histological Processing: The collected tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) to visualize the overall tissue morphology and cellular infiltration.
-
Immunohistochemistry: To specifically identify inflammatory cells, sections are stained with antibodies against markers for macrophages (e.g., CD68) and neutrophils (e.g., Ly-6G).
-
Quantitative Analysis: The number of inflammatory cells per unit area is quantified using microscopy and image analysis software. The thickness of the fibrous capsule, if any, is also measured.
-
Cytokine Analysis: Blood samples can be collected at the time of euthanasia, and the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) can be quantified using ELISA or multiplex bead assays.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the performance of this compound.
Caption: Mechanism of this compound as an oxygen carrier.
Caption: Experimental workflow for biocompatibility assessment.
Conclusion
The available data strongly suggest a positive correlation between the in vitro and in vivo performance of this compound. Its high oxygen solubility, demonstrated in laboratory settings, is a reliable predictor of its efficacy as an in vivo oxygen carrier. Furthermore, its low cytotoxicity in cell cultures is consistent with the minimal inflammatory response observed in animal models. While alternatives each have their own merits, this compound's well-documented performance, supported by robust experimental data, establishes it as a versatile and reliable tool for researchers, scientists, and drug development professionals. Further research focusing on direct, head-to-head comparisons with emerging alternatives under standardized conditions will continue to refine our understanding of PFD's position in the landscape of biomedical technologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-based oxygenated emulsion as a topical treatment for chemical burn to the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound emulsion tested for biocompatibility in macrophages by means of a magnetometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different perfluorocarbons as ultrasound contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Perfluorodecalin: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical inertness and high gas-dissolving capacity of Perfluorodecalin (PFD) have established it as a critical component in various biomedical applications, including as a synthetic oxygen carrier and in vitreoretinal surgery. Ensuring the purity of PFD is paramount, as even trace impurities can elicit adverse biological responses. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the quantitative assessment of PFD purity, supported by experimental data and detailed methodologies.
Performance Comparison: ¹⁹F NMR vs. Alternative Techniques
Quantitative ¹⁹F NMR (qNMR) spectroscopy has emerged as a powerful tool for the analysis of fluorinated compounds due to the inherent properties of the ¹⁹F nucleus, such as its 100% natural abundance and high sensitivity.[1][2] Its wide chemical shift range minimizes signal overlap, allowing for clear identification and quantification of both the main component and impurities.[3][4][5]
Here, we compare the performance of ¹⁹F NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fluoride Selective Potentiometry, two other common methods for purity assessment of perfluorocarbons.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fluoride Selective Potentiometry |
| Principle | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing structural and quantitative information. | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. | Measures the concentration of fluoride ions in a solution, often after a chemical reaction to release fluoride from impurities. |
| Primary Strengths | - Absolute quantification without a specific reference standard for each impurity.- Non-destructive.- Provides detailed structural information for both PFD isomers and impurities. | - High sensitivity for volatile impurities.- Excellent separation of complex mixtures.- Definitive identification of known impurities through mass spectral libraries. | - Specific for reactive and underfluorinated impurities that can release fluoride ions. |
| Primary Weaknesses | - Lower sensitivity compared to GC-MS for trace volatile impurities. | - Requires volatile and thermally stable analytes.- Quantification requires calibration with standards for each impurity. | - Does not identify the specific structure of the impurity.- Only detects impurities that can be chemically converted to release fluoride. |
| Typical Limit of Detection (LOD) | ~0.05% (500 ppm) | Low ppm to ppb range for volatile impurities. | ppm range for reactive fluoride-releasing impurities. |
| Sample Throughput | Moderate | High | High |
Experimental Data Summary
The following table summarizes illustrative quantitative data for the purity assessment of this compound using different analytical techniques. The data for GC-MS and Fluoride Selective Potentiometry is based on a study of commercial perfluorocarbon liquids. The ¹⁹F NMR data is representative of typical quantitative NMR capabilities.
| Parameter | ¹⁹F NMR | GC-MS | Fluoride Selective Potentiometry |
| Purity of Main Component (cis/trans-PFD) | > 99.5% | > 99.5% | Not Applicable |
| Quantification of Isomeric Ratio (cis:trans) | Yes (e.g., 65:35) | Yes (with proper calibration) | Not Applicable |
| Detection of Partially Fluorinated Impurities | Yes (distinct signals) | Yes (distinct peaks and mass spectra) | Indirectly, as "H-value" |
| "H-value" (reactive impurities) | Not directly measured | Not directly measured | < 70 ppm |
| Leachable substances from packaging | Potentially detectable if fluorinated | Potentially detectable | Not Applicable |
Experimental Protocols
¹⁹F NMR Spectroscopy for Purity Assessment of this compound
This protocol provides a general framework for the quantitative analysis of this compound purity using ¹⁹F NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a clean, dry NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., acetone-d₆ or chloroform-d). This compound is often analyzed neat or with a minimal amount of a locking solvent.
-
Add a known amount of a suitable internal standard. The internal standard should be a fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the signals of this compound or its expected impurities. A common choice is trifluoroacetic acid (TFA) or another certified reference material.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Key Parameters:
-
Pulse Angle: 90° pulse to maximize signal intensity.
-
Relaxation Delay (D1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals of interest (both this compound and impurities). For many fluorinated compounds, a D1 of 20-60 seconds is recommended.
-
Number of Scans (NS): A sufficient number of scans (e.g., 32 or more) should be acquired to achieve an adequate signal-to-noise ratio for both the main component and any impurities.
-
Spectral Width (SW): The spectral width should be large enough to encompass all expected signals from this compound and its impurities. The chemical shift range for fluorinated compounds is broad.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
3. Data Processing and Purity Calculation:
-
Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the cis- and trans-isomers of this compound and any identified impurity signals.
-
The purity is calculated by comparing the integral of the analyte signals to the integral of the internal standard, taking into account the number of fluorine atoms contributing to each signal and the molar masses of the analyte and the standard.
GC-MS for Impurity Profiling of this compound
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A capillary column suitable for the separation of fluorinated compounds.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the main components from any volatile impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range appropriate for this compound and its potential fragmentation products and impurities.
-
-
Data Analysis: Identify peaks in the chromatogram and analyze the corresponding mass spectra to identify impurities by comparing them to spectral libraries or known standards.
Visualizing the Workflow and Relationships
To clarify the experimental process and the interplay between different analytical approaches, the following diagrams are provided.
Caption: Workflow for this compound purity assessment using quantitative ¹⁹F NMR.
Caption: Logical relationship of analytical methods for PFD purity.
Conclusion
¹⁹F NMR spectroscopy offers a robust and reliable method for the comprehensive purity assessment of this compound. Its ability to provide both structural and quantitative information without the need for individual impurity standards makes it a highly efficient technique, particularly in a research and development setting. While GC-MS provides superior sensitivity for volatile impurities, ¹⁹F NMR excels in its ability to quantify the isomeric ratio and identify and quantify a broader range of fluorinated impurities in a single, non-destructive measurement. For a complete purity profile, especially for regulatory purposes, a combination of these orthogonal techniques is often recommended.
References
A Head-to-Head Comparison of Perfluorodecalin and Perfluoroperhydrophenanthrene for Biomedical Applications
In the realm of biomedical research and drug development, particularly in the formulation of oxygen carriers, contrast agents, and drug delivery systems, perfluorocarbons (PFCs) are indispensable due to their unique properties. Among the most utilized are Perfluorodecalin (PFD) and Perfluoroperhydrophenanthrene (PFPP). Both are chemically and biologically inert, capable of dissolving large volumes of respiratory gases, and are both hydrophobic and lipophobic.[1] This guide provides an objective, data-driven comparison of these two critical compounds to aid researchers, scientists, and drug development professionals in selecting the optimal PFC for their specific applications.
Physicochemical Properties
The fundamental physicochemical characteristics of a perfluorocarbon dictate its behavior in biological systems, from emulsion stability to in vivo residence time. Perfluoroperhydrophenanthrene is a larger molecule with a higher molecular weight, boiling point, and density compared to this compound. These differences have significant implications for their application, particularly in emulsion formulations and gas exchange dynamics.
| Property | This compound (PFD) | Perfluoroperhydrophenanthrene (PFPP) |
| Molecular Formula | C₁₀F₁₈ | C₁₄F₂₄ |
| Molecular Weight ( g/mol ) | 462.08[2][3] | 624.11[4][5] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Density (g/mL at 25°C) | ~1.91 - 1.94 | ~2.03 |
| Boiling Point (°C) | 142 | 215 |
| Melting Point (°C) | -10 to -3.6 (isomer dependent) | -31 to -20 |
| Refractive Index (n20/D) | ~1.3145 | ~1.3348 |
| Water Solubility | Very low (~10 ppm) | Immiscible |
Performance Comparison
Oxygen Carrying Capacity
The primary function of PFCs in many biomedical applications is their ability to transport oxygen. This capacity is governed by Henry's Law, meaning the amount of dissolved gas is directly proportional to its partial pressure. Perfluorocarbons can dissolve significantly more oxygen than water or blood plasma—up to 20-40 times more than water.
While direct comparative studies under identical conditions are limited, the oxygen solubility for this compound is well-documented at approximately 40-49 mL of O₂ per 100 mL of PFC. Perfluorocarbons, in general, can dissolve 40-50% oxygen by volume. The gas-dissolving ability is influenced by the molecular structure, with cyclic molecules like PFD sometimes dissolving less than linear PFCs. However, the larger molecular weight and fluorine atom count of PFPP would theoretically suggest a high gas solubility.
| Performance Metric | This compound (PFD) | Perfluoroperhydrophenanthrene (PFPP) |
| Oxygen Solubility (mL O₂ / 100 mL) | ~40-49 | Data not directly comparable, but expected to be high. |
Emulsion Stability
For intravenous applications, PFCs must be formulated as emulsions, typically with phospholipids as surfactants. The stability of these emulsions is critical to prevent embolisms and ensure a long intravascular residence time. Stability is influenced by factors like particle size, surface charge (zeta potential), and the PFC's physical properties.
Interestingly, Perfluoroperhydrophenanthrene has been used as a stabilizing agent for this compound emulsions. The addition of a small percentage (0.2-0.5% w/v) of PFPP to a PFD emulsion significantly enhances its stability. This suggests that PFPP, with its higher molecular weight and viscosity, may reduce Ostwald ripening—a major mechanism of emulsion destabilization where smaller droplets disappear in favor of larger ones. Emulsions made with higher viscosity and lower interfacial tension PFCs tend to yield smaller, more stable droplets.
Biocompatibility
Perfluorocarbons are generally considered biocompatible due to their chemical and biological inertness. However, their interaction with cells and tissues, particularly within the reticuloendothelial system (RES), is a crucial aspect of their safety profile.
Direct comparative cytotoxicity data is scarce, but studies on PFD emulsions stabilized with PFPP have been conducted. In one study, a stable PFD emulsion containing PFPP was compared to the first-generation PFC emulsion, Fluosol-DA. At a dose of 3 g/kg, the PFD/PFPP emulsion caused a significant depression in intracellular motility in Kupffer cells for 8 days, whereas Fluosol-DA's effect lasted for 32 days, suggesting a more favorable biocompatibility profile for the PFD/PFPP formulation. The purity of the PFC is a critical factor, as reactive or under-fluorinated impurities can be a source of cytotoxicity.
Experimental Protocols
Protocol 1: Emulsion Stability Assessment via Dynamic Light Scattering (DLS)
This protocol outlines the methodology for monitoring the stability of PFC nanoemulsions over time by measuring droplet size and distribution.
-
Preparation of Emulsion:
-
Prepare a sterile PFC emulsion (e.g., 20% w/v) using a suitable surfactant (e.g., 4% egg yolk lecithin) in an aqueous buffer via high-pressure homogenization.
-
-
Sample Preparation for DLS:
-
Dilute the emulsion sample (e.g., 1:200 v/v) with a 0.22 µm filtered sample buffer to avoid multiple scattering effects.
-
-
DLS Measurement:
-
Use a Zetasizer instrument to measure the particle size (Z-average diameter) and Polydispersity Index (PDI).
-
Set the measurement temperature to 25°C.
-
Perform at least three measurements per sample, with each measurement consisting of ten sub-runs.
-
-
Zeta Potential Measurement:
-
Using the same instrument, measure the zeta potential via laser doppler anemometry to assess the surface charge of the droplets, which is an indicator of colloidal stability.
-
-
Long-Term Stability Monitoring:
-
Store the emulsion under controlled conditions (e.g., 4°C).
-
Repeat DLS and zeta potential measurements at defined time points (e.g., 1 day, 1 week, 1 month, 1 year) to track changes in droplet size and surface charge, which indicate potential instability phenomena like Ostwald ripening or coalescence.
-
For more detailed analysis, complement DLS with Cryo-Transmission Electron Microscopy (Cryo-TEM) to visualize droplet morphology and confirm size distributions.
-
Protocol 2: In Vitro Cytotoxicity Assessment (Direct Contact Method)
This protocol is based on the ISO 10993-5 standard and is designed to evaluate the cytotoxicity of liquid PFCs that are immiscible with cell culture media.
-
Cell Culture:
-
Seed a suitable cell line (e.g., ARPE-19 or BALB/3T3) into 96-well plates at a density to achieve 70-80% confluence within 24 hours.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Sample Application:
-
After 24 hours, wash the cells with a buffered saline solution (e.g., DPBS).
-
Add fresh culture medium to each well.
-
Gently apply 50 µL of the test PFC (this compound or Perfluoroperhydrophenanthrene), negative control (non-cytotoxic PFC), and positive control (e.g., 1H-perfluorooctane) directly onto the cell layer. The high density of the PFC will cause it to settle on the cells.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 24 hours) under standard cell culture conditions.
-
-
Cell Viability Assay (MTT Assay):
-
Carefully remove the PFC and culture medium from each well.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
A reduction in cell viability below 70% is typically considered a cytotoxic effect according to ISO 10993-5.
-
Conclusion
Both this compound and Perfluoroperhydrophenanthrene are highly valuable compounds for biomedical research, particularly as oxygen carriers.
-
This compound is extensively studied, and its properties are well-characterized. It serves as a reliable standard for many applications requiring efficient gas transport.
-
Perfluoroperhydrophenanthrene , with its larger molecular size and higher density, shows particular promise as a stabilizer in PFC emulsions. While less studied as a primary oxygen carrier, its physical properties suggest it could be instrumental in formulating next-generation PFC emulsions with enhanced stability and longer in vivo circulation times.
The choice between these two PFCs will depend on the specific requirements of the application. For established protocols requiring a well-understood oxygen carrier, PFD is a strong choice. For developing novel, highly stable emulsion formulations for drug delivery or as advanced blood substitutes, the inclusion or primary use of PFPP warrants significant consideration. Further head-to-head experimental studies are necessary to fully elucidate their comparative performance in emulsion stability and biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocompatibility of synthetic oxygen carriers and fluorosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alchimiasrl.com [alchimiasrl.com]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Perfluorodecalin
For researchers, scientists, and drug development professionals, the unique properties of perfluorodecalin (PFD) make it an invaluable tool. However, its chemical stability, a hallmark of per- and polyfluoroalkyl substances (PFAS), presents significant challenges for disposal. As "forever chemicals," PFAS like PFD persist in the environment, necessitating stringent disposal protocols to ensure laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensuring the safety of laboratory personnel is paramount. The following personal protective equipment (PPE) and handling procedures should be strictly adhered to when working with this compound.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation exposure. |
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility. Given its classification as a PFAS, it is subject to increasing regulatory scrutiny.
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be treated as contaminated waste. This includes unused or expired chemicals, contaminated labware (e.g., pipette tips, vials), and contaminated PPE (e.g., gloves, disposable lab coats).
-
Label a dedicated, leak-proof container with "Hazardous Waste: this compound."
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization and Storage:
-
Use a chemically compatible container with a secure lid.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures with licensed hazardous waste disposal vendors.
-
Recommended Disposal Technologies
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which provides a framework for managing these persistent chemicals. The selection of the most appropriate method should be made in consultation with your EHS department and a licensed disposal vendor. The three primary technologies are:
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | Thermal destruction of the PFAS compounds in a hazardous waste incinerator. | This is a promising method for the permanent elimination of PFAS. However, improper incineration can lead to the release of PFAS into the environment. The facility must be capable of reaching temperatures sufficient to break the strong carbon-fluorine bonds. |
| Permitted Hazardous Waste Landfills | Disposal in a RCRA Subtitle C hazardous waste landfill. | These landfills have stringent design and monitoring requirements to prevent the release of hazardous substances into the environment. This method contains the PFAS waste rather than destroying it. |
| Deep Well Injection | Injection of liquid PFAS waste into deep underground wells. | This option is for liquid waste and relies on geological formations to permanently isolate the waste from groundwater sources. |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the routine laboratory-scale disposal of this compound. The recommended approach is to follow the institutional procedures for hazardous waste disposal, which will be managed by a licensed and certified vendor. These vendors will utilize one of the EPA-recommended technologies detailed above.
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates a logical workflow.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Perfluorodecalin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Perfluorodecalin, a fluorocarbon used in various laboratory applications. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent direct contact with skin, eyes, and mucous membranes.[1] Prolonged tissue contact has demonstrated toxicity in clinical settings.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses & Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is recommended to protect from accidental splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] For full contact, a minimum layer thickness of 0.4 mm is suggested, with a breakthrough time of 480 minutes. For splash contact, a minimum thickness of 0.11 mm with a breakthrough time of 120 minutes is advised. Always inspect gloves before use and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat or Apron | Wear a lab coat or a chemical-resistant apron to prevent clothing contamination. Appropriate protective clothing should be worn to prevent skin exposure. |
| Respiratory Protection | Respirator | Use a respirator if ventilation is inadequate to keep airborne levels to acceptable levels. A respiratory protection program that meets OSHA's 29 CFR 1910.134 is required. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Always wash hands thoroughly after handling.
-
Use in a well-ventilated area.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and flame.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Spill Management:
-
In case of a spill, immediately contain it with an inert absorbent material such as sand, earth, or vermiculite.
-
Avoid direct contact during cleanup and wear appropriate PPE.
-
Collect the absorbed material into a suitable container for disposal.
-
Prevent runoff into storm sewers and ditches.
Disposal:
-
Dispose of this compound and contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not mix with other waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
